Anthrarufin
説明
used in ferric ion sensing as an inclusion complex with beta-cyclodextrin; structure in first source
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1,5-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPICKYUTICNNNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051594 | |
| Record name | 1,5-Dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green to yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Anthrarufin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20250 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
117-12-4 | |
| Record name | Anthrarufin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Anthrarufin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117124 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthrarufin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1,5-dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,5-Dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.796 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTHRARUFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPB60W5S3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Anthrarufin from 1,5-Anthraquinone Potassium Disulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of anthrarufin (1,5-dihydroxyanthraquinone) from its precursor, 1,5-anthraquinone potassium disulfonate. This document details the core chemical transformation, experimental protocols derived from key patents, and characterization data.
Introduction
This compound, a dihydroxyanthraquinone, is a significant organic intermediate in the synthesis of various dyes and has been investigated for its potential biological activities. The conversion of 1,5-anthraquinone disulfonate to this compound involves the nucleophilic substitution of the sulfonate groups with hydroxyl groups. This process is typically carried out under high temperature and pressure in an aqueous alkaline medium.
Core Synthesis Reaction
The fundamental reaction involves the hydrolysis of the two sulfonate groups of 1,5-anthraquinone disulfonate, replacing them with hydroxyl groups to yield 1,5-dihydroxyanthraquinone (this compound). This reaction is generally facilitated by the use of an alkaline earth hydroxide, such as calcium hydroxide, in an aqueous solution at elevated temperatures and pressures. The process can be summarized by the following general chemical equation:
C₁₄H₆O₂(SO₃K)₂ + Ca(OH)₂ → C₁₄H₈O₄ + Ca(KSO₃)₂
Experimental Protocols
The following experimental protocols are based on established patent literature for the synthesis of this compound from its disulfonate salt.
Protocol 1: Aqueous Hydrolysis with Calcium Hydroxide
This protocol is adapted from a foundational patent describing the synthesis of this compound.
Procedure:
-
A mixture of 25 parts by weight of the sodium salt of 1,5-anthraquinone disulfonic acid, 30 parts by weight of calcium hydroxide, and 400 parts by weight of water is prepared in an autoclave equipped with a stirrer.[1]
-
The mixture is heated to a temperature of 180-190°C for approximately 12 hours with continuous stirring.[1]
-
After the reaction period, the autoclave is cooled.
-
The resulting reaction mass is treated with hydrochloric acid to precipitate the crude this compound.[1]
-
The precipitated solid is isolated by filtration.[1]
Protocol 2: "Lime Melt" Process under Elevated Temperature and Pressure
This protocol describes a more industrial approach to the synthesis, emphasizing improved space-time yield.
Procedure:
-
An aqueous solution of an alkali metal or alkaline earth metal salt of 1,5-anthraquinone disulfonic acid is treated with lime (calcium hydroxide) and buffer substances.[2]
-
The reaction is carried out in an aqueous medium under pressure at temperatures ranging from approximately 290°C to 370°C and pressures from about 50 to 200 bars.[2]
-
Following the reaction, a surface-active agent is added to the reaction mixture.[2]
-
The mixture is then continuously acidified with a mineral acid at temperatures between 50°C and 150°C and a pressure of 1-3 bars to precipitate the dihydroxyanthraquinone.[2]
-
The precipitated this compound is then isolated.[2]
Quantitative Data Summary
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | Sodium salt of 1,5-anthraquinone disulfonic acid | Alkali metal or alkaline earth metal salt of 1,5-anthraquinone disulfonic acid |
| Reagents | Calcium hydroxide, Hydrochloric acid | Lime (Calcium hydroxide), Buffer substances, Mineral acid, Surface-active agent |
| Solvent | Water | Aqueous medium |
| Temperature | 180-190°C | 290-370°C (reaction), 50-150°C (acidification) |
| Pressure | Autoclave (elevated) | 50-200 bar (reaction), 1-3 bar (acidification) |
| Reaction Time | ~12 hours | Not specified |
| Yield | Not explicitly quantified | Claimed to have a "substantially improved space-time yield" |
| Purity | Not explicitly quantified | Claimed to be of "at least equal purity" to known procedures |
Purification of this compound
Crude this compound obtained from the synthesis can be purified by several methods to achieve the desired level of purity for subsequent applications.
-
Recrystallization: The crude product can be recrystallized from glacial acetic acid.[3]
-
Column Chromatography: Purification can be achieved using column chromatography on silica (B1680970) gel with a chloroform/diethyl ether eluent system.[3]
Characterization of this compound
The synthesized this compound can be characterized using various spectroscopic techniques to confirm its identity and purity.
Table of Spectroscopic Data:
| Technique | Observed Peaks/Signals |
| ¹H NMR | Signals corresponding to the aromatic protons of the dihydroxyanthraquinone structure. |
| ¹³C NMR | Resonances for the carbon atoms in the anthraquinone (B42736) skeleton, including the carbonyl and hydroxyl-substituted carbons. |
| IR Spectroscopy | Characteristic absorption bands for the hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (240.21 g/mol ). |
| UV-Vis Spectroscopy | Absorption maxima characteristic of the anthraquinone chromophore. |
Workflow and Process Visualization
The following diagrams illustrate the logical flow of the synthesis and purification of this compound.
Figure 1. Synthesis and Purification Workflow for this compound.
Figure 2. Characterization Workflow for Synthesized this compound.
References
Spectroscopic Profile of Anthrarufin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of Anthrarufin (1,5-dihydroxyanthraquinone), a key organic compound with applications in dye synthesis and potential pharmacological activities.[1][2][3] A thorough understanding of its spectral characteristics is fundamental for its identification, characterization, and quality control in research and development. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of this compound, complete with experimental protocols and logical workflows.
Chemical Structure
This compound, with the molecular formula C₁₄H₈O₄, is a dihydroxyanthraquinone characterized by a fused three-ring aromatic system with two hydroxyl groups at the 1 and 5 positions and two ketone groups at the 9 and 10 positions.[1]
Systematic Name: 1,5-dihydroxyanthracene-9,10-dione[1] CAS Number: 117-12-4[1] Molecular Weight: 240.21 g/mol [1][4]
Spectroscopic Data
The following sections present a summary of the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule. For this compound, the spectra are characterized by signals in the aromatic region for ¹H NMR and a set of distinct signals for the aromatic and carbonyl carbons in ¹³C NMR.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Technique | Nucleus | Chemical Shift (δ) in ppm | Assignment |
| ¹H NMR | ¹H | ~12.5 (s, 2H) | Intramolecularly hydrogen-bonded hydroxyl protons (1-OH, 5-OH) |
| ~7.9 (d, 2H) | Protons at positions 4 and 8 | ||
| ~7.7 (t, 2H) | Protons at positions 3 and 7 | ||
| ~7.3 (d, 2H) | Protons at positions 2 and 6 | ||
| ¹³C NMR | ¹³C | ~190 | Carbonyl carbons (C-9, C-10) |
| ~162 | Carbons bearing hydroxyl groups (C-1, C-5) | ||
| ~137 | Aromatic carbons (C-3, C-7) | ||
| ~125 | Aromatic carbons (C-4a, C-9a) | ||
| ~120 | Aromatic carbons (C-4, C-8) | ||
| ~119 | Aromatic carbons (C-2, C-6) | ||
| ~116 | Aromatic carbons (C-8a, C-10a) |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The presence of hydroxyl and carbonyl groups gives rise to distinct absorption bands.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3400-3100 | O-H stretch | Broad band indicating hydrogen-bonded hydroxyl groups. |
| ~1670-1630 | C=O stretch | Strong absorption from the quinone carbonyl groups. The presence of two bands in this region can be attributed to the free and hydrogen-bonded carbonyls. |
| ~1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1300-1200 | C-O stretch | Phenolic C-O stretching. |
| ~850-750 | C-H bend | Out-of-plane bending of aromatic C-H bonds. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectrum of this compound exhibits characteristic bands in the UV and visible regions, arising from π → π* and n → π* electronic transitions within its extended conjugated system.
Table 3: UV-Vis Absorption Maxima for this compound
| Wavelength (λmax) in nm | Solvent | Transition Type |
| ~250 | Ethanol (B145695) | π → π |
| ~280 | Ethanol | π → π |
| ~430 | Ethanol | n → π* |
Note: The position and intensity of absorption bands can be influenced by the solvent polarity.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.
IR Spectroscopy
-
Sample Preparation: Prepare a solid sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.
-
Place the prepared sample in the spectrometer's sample holder.
-
Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. An average of 16 to 32 scans is common to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of this compound by accurately weighing the solid and dissolving it in a spectroscopic grade solvent (e.g., ethanol or methanol) in a volumetric flask. Prepare a dilute solution (typically in the 10⁻⁵ to 10⁻⁶ M range) by serial dilution to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition:
-
Use a pair of matched 1 cm path length quartz cuvettes.
-
Fill the reference cuvette with the pure solvent and the sample cuvette with the prepared this compound solution.
-
Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).
-
-
Data Processing: Identify the wavelengths of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques and the structural information they provide.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Relationship between spectroscopic techniques and derived structural information for this compound.
References
A Technical Guide to the Crystal Structure and Molecular Geometry of Anthrarufin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarufin, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring organic compound with the molecular formula C₁₄H₈O₄.[1][2] It belongs to the anthraquinone (B42736) family of compounds, which are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] A thorough understanding of the crystal structure and molecular geometry of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This technical guide provides an in-depth analysis of the crystallographic data and molecular architecture of this compound, supported by detailed experimental methodologies and visual representations of its known biological signaling pathways.
Crystal Structure of this compound
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. Two key studies provide the crystallographic parameters for this compound. The initial determination and a subsequent redetermination have provided precise data on its solid-state conformation.
Crystallographic Data
The crystallographic data for this compound is summarized in the table below. The redetermination study by Marasinghe and Gillispie provides the currently accepted and more precise data.
| Crystal Parameter | Initial Determination | Redetermination (1993)[1] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P 1 2₁/c 1 |
| Unit Cell Dimensions | ||
| a | 15.755 Å | 6.0092 Å |
| b | 5.308 Å | 5.3074 Å |
| c | 6.003 Å | 15.7538 Å |
| α | 90° | 90° |
| β | 93.62° | 93.672° |
| γ | 90° | 90° |
| Volume (V) | 501.0 ų | 501.41 ų |
| Z | 2 | 2 |
Molecular Geometry of this compound
The molecular geometry of this compound is characterized by a planar tricyclic aromatic system of anthracene-9,10-dione, substituted with two hydroxyl groups at the C1 and C5 positions. A key feature of its structure is the presence of strong intramolecular hydrogen bonds between the hydroxyl groups and the adjacent quinone oxygen atoms. This interaction contributes to the planarity and rigidity of the molecule.
Experimental Protocols
The determination of the crystal structure of this compound involves several key experimental stages, from crystal growth to data analysis. The following is a generalized protocol based on standard techniques for small organic molecules.
Crystal Growth
High-quality single crystals of this compound are typically grown from a suitable organic solvent using slow evaporation or vapor diffusion methods. A common procedure involves:
-
Dissolution: Dissolving commercially available this compound powder in a minimal amount of a hot solvent, such as a mixture of chloroform (B151607) and ligroin.
-
Slow Cooling/Evaporation: The saturated solution is then allowed to cool slowly to room temperature, or the solvent is allowed to evaporate slowly over several days.
-
Crystal Selection: Well-formed, single crystals of suitable size and quality are selected for X-ray diffraction analysis.
X-ray Diffraction Data Collection and Structure Refinement
The collection and analysis of X-ray diffraction data are performed using a single-crystal X-ray diffractometer. The general workflow is as follows:
References
Unveiling Nature's Palette: A Technical Guide to the Isolation of Anthrarufin from Fungal Sources
For Immediate Release
This technical guide provides an in-depth exploration of the natural sources and isolation of Anthrarufin (1,5-dihydroxyanthraquinone), a valuable anthraquinone (B42736) derivative, with a focus on its fungal origins. This document is intended for researchers, scientists, and drug development professionals interested in the procurement and utilization of this bioactive compound. While the vibrant pigments of lichens, particularly within the Teloschistaceae family, are rich sources of various anthraquinones, current scientific literature points towards the fungus Drechslera phlei (also known by its teleomorph name Pyrenophora phlei) as a confirmed producer of this compound.
Natural Sources of this compound: A Focus on Fungi
Anthraquinones are a class of naturally occurring pigments widely distributed in fungi, lichens, and plants. While many fungal genera such as Aspergillus, Penicillium, Fusarium, and Alternaria are known to produce a diverse array of anthraquinone derivatives, the specific isolation of this compound has been documented from the plant pathogenic fungus, Drechslera phlei. This fungus, a member of the Ascomycota phylum, synthesizes this compound as a secondary metabolite.
Lichens, particularly species within the genus Xanthoria of the Teloschistaceae family, are renowned for their production of anthraquinones, most notably parietin, which serves as a protective agent against UV radiation. While the presence of a wide range of anthraquinones in these lichens suggests the potential for this compound as a minor constituent, direct isolation and quantification from lichen sources are not prominently reported in current literature. Therefore, this guide will focus on the established fungal source.
Biosynthesis of this compound in Fungi
In fungi, the biosynthesis of this compound, like other anthraquinones, proceeds through the polyketide pathway. This intricate metabolic route involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a multi-enzyme complex known as polyketide synthase (PKS). The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core tricyclic anthraquinone scaffold. Subsequent enzymatic modifications, such as hydroxylations at specific positions, lead to the formation of this compound.
Isolation and Purification of this compound from Drechslera phlei
The following section details a generalized experimental protocol for the isolation and purification of this compound from the culture of Drechslera phlei. This protocol is a composite of established methods for the extraction of fungal secondary metabolites and the purification of anthraquinones.
Fungal Cultivation and Extraction
-
Cultivation: Drechslera phlei is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under submerged fermentation conditions. The culture is incubated at 25-28°C for 14-21 days with shaking to ensure adequate aeration and mycelial growth.
-
Harvesting: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration.
-
Extraction: Both the mycelium and the culture filtrate are extracted to recover this compound.
-
Mycelial Extraction: The dried and powdered mycelium is extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297) using a Soxhlet apparatus or by maceration.
-
Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate.
-
Purification
The crude extracts obtained from the mycelium and filtrate are combined and subjected to a series of chromatographic techniques for the purification of this compound.
-
Column Chromatography (CC): The combined crude extract is initially fractionated by column chromatography over silica (B1680970) gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate and then methanol), is employed to separate the components based on their polarity.
-
Preparative Thin-Layer Chromatography (pTLC): Fractions containing this compound, identified by analytical TLC, are further purified using preparative TLC with a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and formic acid).
-
Recrystallization: The purified this compound from pTLC is recrystallized from an appropriate solvent (e.g., methanol or ethanol) to obtain a crystalline solid.
Quantitative Analysis of this compound
The quantification of this compound in fungal extracts can be performed using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Specification |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectral analysis of a pure this compound standard (typically in the range of 254 nm and 435 nm). |
| Column Temperature | 25-30 °C |
| Injection Volume | 10-20 µL |
| Standard Preparation | A standard stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a calibration curve. |
Quantitative Data:
At present, specific quantitative data for the yield of this compound from Drechslera phlei is not widely available in publicly accessible literature. The yield of secondary metabolites in fungi is highly dependent on the specific strain, culture conditions, and extraction methods employed. Researchers aiming to quantify this compound yield from this source would need to perform the cultivation, extraction, and HPLC analysis as outlined above, using a certified reference standard for accurate quantification.
Conclusion
This technical guide has detailed the known fungal source of this compound, Drechslera phlei, and provided a comprehensive framework for its isolation, purification, and quantification. The biosynthetic pathway and a generalized experimental workflow have been presented to aid researchers in the procurement of this valuable bioactive compound. Further research is warranted to explore other potential fungal and lichen sources of this compound and to optimize culture and extraction conditions to maximize its yield. The methodologies described herein provide a solid foundation for such future investigations in the field of natural product chemistry and drug discovery.
Chemical formula and molecular weight of Anthrarufin (C14H8O4)
An In-depth Examination of the Chemical Properties, Synthesis, Biological Activity, and Experimental Protocols of 1,5-Dihydroxyanthraquinone
Abstract
Anthrarufin, with the chemical formula C14H8O4, is a naturally occurring anthraquinone (B42736) that has garnered significant interest within the scientific community.[1] Also known as 1,5-dihydroxyanthraquinone, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] This technical guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, synthesis and purification methods, and mechanisms of action. The content is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways.
Chemical and Physical Properties
This compound is a yellow to green solid organic compound.[2] Its core structure is a 9,10-dioxoanthracene substituted with two hydroxyl groups at the C1 and C5 positions. This structure is responsible for its chemical reactivity and biological activities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C14H8O4 | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| CAS Number | 117-12-4 | [1] |
| Appearance | Yellow to green solid | [2] |
| Melting Point | 280 °C | [3] |
| Solubility | Poor solubility in water; soluble in DMSO (sparingly) | [4] |
| Synonyms | 1,5-Dihydroxyanthraquinone, 1,5-Dihydroxy-9,10-anthracenedione | [3] |
Synthesis and Purification
The synthesis of this compound can be achieved through several methods, primarily involving the modification of anthraquinone precursors.
Synthesis from m-Hydroxybenzoic Acid
A common laboratory-scale synthesis involves the condensation of m-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.
Experimental Protocol: Synthesis of this compound
-
Reactants: m-Hydroxybenzoic acid, aluminum chloride (anhydrous), sodium chloride.
-
Procedure:
-
A mixture of m-hydroxybenzoic acid, aluminum chloride, and sodium chloride is heated under an inert atmosphere (e.g., nitrogen).[5]
-
The reaction is typically carried out in a two-stage heating process: initially at 170-180°C for several hours, followed by an increase to 200-210°C for an extended period.[5]
-
After cooling, the reaction melt is treated with dilute hydrochloric acid.[5]
-
The precipitated crude this compound is then isolated by filtration, washed until neutral, and dried.[5]
-
Purification by Recrystallization
Purification of the crude product is essential to obtain high-purity this compound for experimental use. Recrystallization is a standard and effective method.
Experimental Protocol: Recrystallization of this compound
-
Solvent Selection: A suitable solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Glacial acetic acid is a commonly used solvent.[2]
-
Procedure:
-
The crude this compound is dissolved in a minimal amount of the hot solvent.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, promoting the formation of pure crystals.
-
The solution can be further cooled in an ice bath to maximize crystal yield.
-
The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried thoroughly.[6][7]
-
Biological Activity and Mechanisms of Action
This compound's biological activities are a key area of research, with potential applications in therapeutics. Its planar structure allows it to intercalate with DNA, and its hydroxyl groups contribute to its antioxidant and enzyme-inhibitory effects.
Anticancer Activity
Anthraquinones, as a class of compounds, are known to exhibit anticancer properties through various mechanisms, including the induction of apoptosis and cell cycle arrest.
Table 2: Reported IC50 Values of Anthraquinone Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 (Prostate) | 4.65 | [8] |
| Emodin | PC3 (Prostate) | 30 | [8] |
Note: Specific IC50 values for this compound against a wide range of cancer cell lines are not extensively reported in the readily available literature. The table provides examples for related anthraquinone derivatives to illustrate the potential potency.
Proposed Anticancer Mechanism of Action:
Anthraquinones can induce apoptosis in cancer cells through both caspase-dependent and -independent pathways. They are also known to cause cell cycle arrest, often at the G2/M phase, thereby inhibiting cell proliferation.[9] The generation of reactive oxygen species (ROS) is another mechanism by which these compounds can trigger cancer cell death.
Anti-inflammatory Activity
Anthraquinones have been shown to possess anti-inflammatory properties, primarily through the inhibition of key signaling pathways involved in the inflammatory response, such as the NF-κB pathway.
Experimental Protocol: NF-κB Inhibition Assay (General)
-
Cell Line: A suitable cell line, such as RAW 264.7 macrophages, is used.
-
Procedure:
-
Cells are pre-treated with various concentrations of this compound.
-
Inflammation is induced using an agent like lipopolysaccharide (LPS).
-
The activation of the NF-κB pathway is assessed by measuring the expression of downstream inflammatory mediators (e.g., iNOS, COX-2) or by using a reporter gene assay.[10]
-
Techniques like Western blotting or quantitative PCR can be used for protein and mRNA expression analysis, respectively.
-
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, a property conferred by its phenolic hydroxyl groups.
Table 3: Antioxidant Activity Assays
| Assay | Principle |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant.[11] |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to quench peroxyl radicals.[12] |
Note: Specific quantitative data for this compound in these assays is not widely available in the literature, which presents an opportunity for further research.
Analytical Methods
The quantification of this compound in various matrices is crucial for research and development. High-Performance Liquid Chromatography (HPLC) is a widely used and reliable technique.
Experimental Protocol: HPLC Analysis of Anthraquinones (General)
-
Stationary Phase: A C18 column is commonly used for the separation of anthraquinones.[1]
-
Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing an acid (e.g., phosphoric acid or formic acid) is typical.[1][13]
-
Detection: A UV-Vis detector set at an appropriate wavelength (e.g., 254 nm or 280 nm) is used for detection and quantification.[13] Mass spectrometry (MS) can be coupled with HPLC for structural confirmation.
-
Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations to quantify the amount in the sample.[13]
Conclusion
This compound is a versatile anthraquinone with significant potential in the fields of medicine and material science. Its well-defined chemical structure and diverse biological activities make it a compelling subject for further investigation. This technical guide has summarized the current knowledge on this compound, providing a foundation for researchers to design and conduct further studies. The outlined experimental protocols offer a starting point for the synthesis, purification, and analysis of this compound, while the presented data and mechanistic insights can guide future research into its therapeutic applications. Further exploration into the specific molecular targets and signaling pathways modulated by this compound will be crucial in fully elucidating its potential as a therapeutic agent.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antioxidant assays – consistent findings from FRAP and ORAC reveal a negative impact of organic cultivation on antioxidant potential in spinach but not watercress or rocket leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. louis.uah.edu [louis.uah.edu]
- 13. Qualitative and quantitative analysis of anthraquinones in rhubarbs by high performance liquid chromatography with diode array detector and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility of Anthrarufin: A Technical Guide for Researchers
Introduction
Anthrarufin, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring anthraquinone (B42736) derivative that has garnered interest in various scientific fields, including for its potential as an antimalarial agent and a competitive non-peptidic inhibitor of HIV-1 proteinase.[1] Despite its potential, its utility in research and drug development is often hampered by its characteristically low solubility in many common solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in Dimethyl Sulfoxide (DMSO) and other organic solvents, details relevant experimental protocols for solubility determination, and illustrates a general experimental workflow for its biological evaluation.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is scarce in publicly available literature. Most sources describe its solubility in qualitative terms, consistently noting its poor solubility in a wide range of solvents. In DMSO, it is characterized as "sparingly soluble."[1]
To provide a comparative context for researchers, the following table summarizes the solubility of other structurally related anthraquinone derivatives in various organic solvents. It is crucial to note that these values are not directly transferable to this compound but can offer an approximation of its behavior in different solvent systems.
Table 1: Solubility of Structurally Related Anthraquinone Derivatives
| Compound | Solvent | Temperature (°C) | Solubility |
| 9,10-Anthraquinone | Hexane | 25 | Mole Fraction: 0.00018 |
| 9,10-Anthraquinone | Carbon Disulfide | 25 | Mole Fraction: 0.00034 |
| 9,10-Anthraquinone | Toluene | 25 | Mole Fraction: 0.00078 |
| 9,10-Anthraquinone | Benzene | 25 | Mole Fraction: 0.00094 |
| 9,10-Anthraquinone | Chloroform | 25 | Mole Fraction: 0.00193 |
| 9,10-Anthraquinone | Acetone | 25 | Mole Fraction: 0.00200 |
| 9,10-Anthraquinone | Isopropyl Alcohol | 25 | 0.035 g / 100 g solvent |
| 9,10-Anthraquinone | Methyl Ethyl Ketone | 25 | 0.28 g / 100 g solvent |
| 9,10-Anthraquinone | Acetonitrile | 25 | 0.15 g / 100 g solvent |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | DMSO | Not Specified | 3.33 mg/mL (with sonication and heating to 60°C)[2] |
| 1,5-Diaminobromo-4,8-dihydroxyanthraquinone | Supercritical CO2 with DMSO cosolvent | 353.15 - 393.15 K | Enhanced solubility (quantitative data in original paper)[3] |
Data for 9,10-Anthraquinone sourced from Hildebrand, J. H., et al. (1917) and Cepeda, E. A., & Diaz, M. (1996).[4]
Experimental Protocols for Solubility Determination
For a compound with low solubility like this compound, a robust and standardized protocol is essential for obtaining reliable and reproducible data. The "shake-flask" method is a widely accepted technique for determining equilibrium solubility.
Shake-Flask Method for Equilibrium Solubility Determination
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached, resulting in a saturated solution. The concentration of the dissolved compound is then measured in the supernatant after separating the undissolved solid.
Apparatus:
-
Shaking incubator or orbital shaker
-
Thermostatically controlled water bath
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, ethanol, acetone) in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For highly volatile solvents, this should be done quickly to avoid solvent evaporation.
-
Dilution: Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A standard calibration curve must be prepared using known concentrations of this compound.
-
Calculation: Calculate the solubility of this compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for assessing the biological activity of a poorly soluble compound like this compound and a hypothetical signaling pathway that it might modulate based on the activity of other anthraquinones.
References
Unveiling the Photophysical Characteristics of Anthrarufin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum yield and fluorescence properties of Anthrarufin (1,5-dihydroxyanthraquinone). This compound, a member of the anthraquinone (B42736) family, is of significant interest in various scientific fields, including medicinal chemistry and materials science, due to its unique photophysical characteristics. This document synthesizes available data, outlines detailed experimental methodologies for characterization, and presents visual representations of the underlying photophysical processes and experimental workflows.
Core Photophysical Properties of this compound
This compound's fluorescence properties are intricately linked to its molecular structure, particularly the presence and position of the two hydroxyl groups. These substituents play a crucial role in the electronic transitions that govern light absorption and emission. A key photophysical process observed in this compound and other hydroxyanthraquinones is Excited-State Intramolecular Proton Transfer (ESIPT). This process involves the transfer of a proton between the hydroxyl group and the adjacent carbonyl oxygen in the excited state, leading to the formation of a transient tautomer with distinct fluorescence characteristics.
Quantitative Photophysical Data
Precise, publicly available quantitative data on the fluorescence quantum yield and lifetime of this compound in common solvents at room temperature is limited in the current scientific literature. However, studies on closely related dihydroxyanthraquinone isomers provide valuable insights into the expected photophysical behavior. The positioning of the hydroxyl groups significantly influences the fluorescence properties. For instance, Quinizarin (1,4-dihydroxyanthraquinone) is reportedly non-fluorescent in its free form but exhibits fluorescence upon forming complexes.
Below is a summary of available and comparative data for dihydroxyanthraquinone derivatives.
| Compound | Solvent | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ_F, ns) |
| This compound (1,5-dihydroxyanthraquinone) | n-Hexane (10 K) | 430 - 505 | 505 - 725 | Variable (dual emission) | Not Reported | Not Reported |
| 1,8-Dihydroxyanthraquinone | Methanol/Water | ~520, ~580 (dual emission) | - | - | Not Reported | Not Reported |
| Poly[1,4-dihydroxyanthraquinoneimine...] | Various | Hypsochromic shift with polarity | Bathochromic shift with polarity | Increases with polarity | Decreases with polarity | Not Reported |
Note: The data for this compound was obtained at low temperature and shows broad ranges due to the observation of dual emission bands, a characteristic feature of ESIPT. The quantum yield of many anthraquinone derivatives is known to be highly sensitive to the solvent environment, often decreasing with increasing solvent polarity[1].
Experimental Protocols
Accurate determination of the quantum yield and fluorescence properties of this compound requires rigorous experimental procedures. The following sections detail the methodologies for key experiments.
Sample Preparation
-
Purity: this compound should be of the highest possible purity. Purification can be achieved by recrystallization from a suitable solvent, such as acetic acid.
-
Solvents: Use spectroscopic grade solvents to minimize interference from fluorescent impurities.
-
Concentration: Prepare a stock solution of this compound in the desired solvent. For absorption and fluorescence measurements, prepare a series of dilutions with absorbances in the range of 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.
Absorption and Emission Spectroscopy
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer for absorbance measurements and a spectrofluorometer for fluorescence measurements.
-
Absorption Spectra: Record the absorption spectrum of this compound in the desired solvent to determine the absorption maximum (λ_abs).
-
Emission Spectra: Excite the sample at its absorption maximum (or a suitable wavelength in the absorption band). Record the fluorescence emission spectrum, ensuring to correct for instrument response.
Relative Fluorescence Quantum Yield Determination
The comparative method, using a well-characterized fluorescent standard, is a common technique for determining the fluorescence quantum yield (Φ_F).
-
Standard Selection: Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the blue-violet region, while other standards may be more appropriate depending on this compound's emission wavelength in a specific solvent.
-
Measurement Procedure:
-
Prepare a series of dilutions of both the this compound sample and the standard in the same solvent.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the sample and the standard.
-
Integrate the area under the corrected emission spectra.
-
-
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:
Φ_F,sample = Φ_F,std * (m_sample / m_std) * (η_sample² / η_std²)
where:
-
Φ_F,std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).
-
Fluorescence Lifetime Measurement
Fluorescence lifetime (τ_F) can be measured using Time-Correlated Single Photon Counting (TCSPC).
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
-
Measurement Procedure:
-
Excite the sample with short light pulses.
-
Detect the emitted single photons and measure the time delay between the excitation pulse and the arrival of the photon.
-
Build a histogram of the arrival times of the photons.
-
-
Data Analysis: The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime. For complex systems, a multi-exponential decay model may be necessary.
Visualizing Photophysical Processes and Workflows
Jablonski Diagram for this compound
The Jablonski diagram illustrates the electronic and vibrational transitions that occur in a molecule after light absorption. For this compound, the diagram includes absorption, vibrational relaxation, internal conversion, fluorescence, and intersystem crossing to the triplet state. The possibility of ESIPT adds another layer of complexity, with potential emission from both the locally excited and the proton-transferred tautomer states.
Caption: Jablonski diagram illustrating the principal photophysical pathways for this compound.
Experimental Workflow for Quantum Yield Measurement
The following diagram outlines the logical flow of the relative quantum yield measurement process.
Caption: Workflow for the determination of relative fluorescence quantum yield.
Conclusion
This technical guide provides a foundational understanding of the quantum yield and fluorescence properties of this compound. While specific quantitative data remains an area for further investigation, the provided experimental protocols and theoretical framework offer a robust starting point for researchers and professionals in drug development and materials science. The unique photophysical behaviors of this compound, such as the potential for ESIPT, underscore its potential for the development of novel fluorescent probes and functional materials. Further research into the solvent and environmental effects on its fluorescence will be crucial for unlocking its full potential in various applications.
References
A Historical Perspective on the Discovery and Synthesis of Anthrarufin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarufin, chemically known as 1,5-dihydroxyanthraquinone, is a naturally occurring organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Historically recognized for its role as a key intermediate in the synthesis of synthetic dyes, recent research has unveiled its potential as a pharmacologically active agent with antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive historical perspective on the discovery and synthesis of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized through logical diagrams.
Historical Overview of Discovery and Synthesis
The journey of this compound is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Initially isolated from natural sources, the demand for consistent and large-scale production spurred the development of synthetic methodologies.
Early Discovery: this compound is found in certain plants and lichens, belonging to the large family of anthraquinone (B42736) derivatives.[1] Its formal discovery and characterization can be traced back to the burgeoning field of organic chemistry in the 19th century, with early researchers focusing on the chromophoric properties of anthraquinones.
Early Synthesis (Early 20th Century): One of the earliest documented industrial syntheses of this compound was detailed in a 1904 patent. This process involved the sulfonation of anthraquinone to produce 1,5-anthraquinone disulfonic acid, followed by heating with an alkaline earth hydroxide (B78521), such as calcium hydroxide, in an aqueous solution under pressure.[2] This method laid the groundwork for large-scale production of this compound, which was a crucial intermediate for the synthesis of alizarin (B75676) and indanthrene (B7773128) dyestuffs.
Mid-20th Century Developments: As the chemical industry evolved, so did the methods for synthesizing key intermediates like this compound. A significant advancement came with a 1973 patent that described a process starting from a more readily available benzene (B151609) derivative, m-hydroxybenzoic acid.[3] This method involved the condensation of m-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.[3] This development was driven by a shift from coal tar to petroleum as the primary source of chemical feedstocks.[3]
Modern Synthetic Approaches: Contemporary laboratory syntheses of this compound often employ variations of these historical methods, optimized for higher purity and yield on a smaller scale. These methods may involve the hydrolysis of 1,5-dimethoxyanthraquinone (B1606935) or the direct replacement of nitro groups from 1,5-dinitroanthraquinone. Purification techniques such as recrystallization from solvents like glacial acetic acid or ethanol (B145695), and high-vacuum sublimation are commonly used to obtain high-purity this compound for research purposes.[4]
Physico-Chemical and Biological Properties
This compound possesses a range of properties that make it a subject of ongoing research. A summary of its key characteristics is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₁₄H₈O₄ | [5] |
| Molecular Weight | 240.21 g/mol | [5] |
| Appearance | Green to yellow solid/powder | [5] |
| Melting Point | 280-282 °C (decomposes) | [5] |
| Solubility | Sparingly soluble in ethanol, insoluble in water. Soluble in concentrated sulfuric acid. | [5] |
| Biological Activity | Antioxidant, Anti-inflammatory, Anticancer, suppressive effects against nitric oxide (NO) synthase, potential antimalarial agent, potential non-peptidic inhibitor of HIV-1 proteinase. | [1][6][7] |
Experimental Protocols
The following sections provide detailed methodologies for a historical synthesis and a standard laboratory purification of this compound.
Protocol 1: Historical Synthesis of this compound from 1,5-Anthraquinone Disulfonic Acid (Adapted from 1904 Patent)
Materials:
-
Sodium salt of 1,5-anthraquinone disulfonic acid (25 parts by weight)
-
Calcium hydroxide (30 parts by weight)
-
Water (400 parts by weight)
-
Hydrochloric acid (sufficient quantity for acidification)
-
Autoclave with a stirrer
Procedure:
-
In an autoclave equipped with a stirrer, combine 25 parts of the sodium salt of 1,5-anthraquinone disulfonic acid, 30 parts of calcium hydroxide, and 400 parts of water.[2]
-
Seal the autoclave and heat the mixture to 180-190 °C for approximately 12 hours with continuous stirring.[2]
-
After the reaction is complete, allow the autoclave to cool to a safe temperature.
-
Transfer the reaction mixture to a suitable container and acidify by adding hydrochloric acid until the resulting this compound precipitates out of the solution.[2]
-
Isolate the precipitated Anthraruf in by filtration.
-
Wash the solid product with water to remove any residual acid and soluble impurities.
-
Dry the purified this compound.
Protocol 2: Laboratory Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Glacial acetic acid (or a suitable alternative solvent like ethanol or toluene)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of glacial acetic acid to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring until the solvent reaches its boiling point and the this compound dissolves completely. If necessary, add more hot solvent dropwise until a saturated solution is obtained.
-
If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystals of pure this compound should start to form.
-
To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to further encourage crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold glacial acetic acid to remove any remaining soluble impurities.
-
Dry the crystals thoroughly to remove any residual solvent. The purity of the recrystallized this compound can be assessed by its melting point.
Biological Activity and Signaling Pathways
This compound has demonstrated promising biological activities, particularly in the realms of anti-inflammatory and anticancer research. While the precise molecular mechanisms are still under active investigation, studies on this compound and related anthraquinones suggest the involvement of key cellular signaling pathways.
Anti-inflammatory Activity: The anti-inflammatory effects of anthraquinones are often attributed to their ability to suppress the production of pro-inflammatory mediators. This is frequently achieved through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, including cytokines and cyclooxygenase-2 (COX-2).[10] Some anthraquinones have been shown to inhibit COX-2 expression, a key enzyme in the synthesis of prostaglandins (B1171923) which are potent inflammatory mediators.[11][12]
Anticancer Activity: The anticancer properties of anthraquinones are multifaceted. One proposed mechanism involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis (programmed cell death).[1][13] Additionally, anthraquinones can interfere with critical signaling pathways that control cell proliferation, survival, and angiogenesis. These include the PI3K/Akt (phosphatidylinositol 3-kinase/protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are often dysregulated in cancer.[14][15][16] By inhibiting these pathways, this compound may halt the uncontrolled growth of tumor cells. Some anthraquinone derivatives are also known to intercalate into DNA or inhibit topoisomerase enzymes, thereby disrupting DNA replication and transcription in rapidly dividing cancer cells.[17]
Visualizations
Logical Workflow for the Historical Synthesis of this compound
Caption: Workflow of the historical synthesis of this compound.
Putative Signaling Pathway for the Biological Activity of this compound
References
- 1. Cytotoxic and ROS generation activity of anthraquinones chelate complexes with metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US765201A - Process of making this compound. - Google Patents [patents.google.com]
- 3. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C14H8O4 | CID 8328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Anthraquinones on Immune Responses and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anthocyanidins inhibit cyclooxygenase-2 expression in LPS-evoked macrophages: structure-activity relationship and molecular mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Raging the War Against Inflammation With Natural Products [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Emodin negatively affects the phosphoinositide 3-kinase/AKT signalling pathway: a study on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro [pubmed.ncbi.nlm.nih.gov]
Anthrarufin: A Technical Guide for Researchers
In-depth Analysis of 1,5-Dihydroxy-9,10-anthracenedione for Drug Development Professionals
Abstract
Anthrarufin, a naturally occurring anthraquinone, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, and multifaceted pharmacological effects, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. Special emphasis is placed on its mechanism of action, particularly its role in modulating key signaling pathways implicated in disease pathogenesis. This document serves as a crucial resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and molecular pathway analyses to facilitate further investigation and therapeutic application of this promising compound.
Chemical and Physical Properties
This compound, also known by its IUPAC name 1,5-Dihydroxy-9,10-anthracenedione, is an organic compound belonging to the dihydroxyanthraquinone class.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 117-12-4 | [2] |
| IUPAC Name | 1,5-dihydroxyanthracene-9,10-dione | [2] |
| Synonyms | This compound, 1,5-Dihydroxyanthraquinone | |
| Molecular Formula | C₁₄H₈O₄ | [2] |
| Molecular Weight | 240.21 g/mol | [2] |
| Appearance | Orange solid | [1] |
| Melting Point | 280-282 °C (decomposes) | |
| Solubility | Soluble in ethanol (B145695), acetone, and acetic acid. Insoluble in water. |
Biological Activities and Therapeutic Potential
This compound exhibits a broad spectrum of biological activities, making it a compound of significant interest for therapeutic development.
Antioxidant and Anti-inflammatory Activity
This compound has demonstrated notable antioxidant properties, which are attributed to its ability to scavenge free radicals. This activity is crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Its anti-inflammatory effects are linked to the downregulation of pro-inflammatory signaling pathways. A key mechanism is the inhibition of the NLRP3 inflammasome, a multiprotein complex that plays a pivotal role in the innate immune system and inflammatory signaling.[3][4]
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been shown to induce a G2/M phase cell cycle arrest in cancer cells, thereby inhibiting their proliferation. This effect is dose-dependent and has been observed in different cancer cell lines. Further research is ongoing to fully elucidate the molecular mechanisms underlying its cytotoxic and antiproliferative effects on tumor cells.
Antimicrobial Activity
This compound has also been reported to possess antimicrobial properties against a range of pathogens. Its mechanism of action in microorganisms is thought to involve the disruption of cellular processes essential for their survival and replication.
Signaling Pathway Modulation: Inhibition of the NLRP3 Inflammasome
A significant aspect of this compound's anti-inflammatory activity is its ability to modulate the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is implicated in a variety of inflammatory diseases.
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) that activate Toll-like receptors (TLRs). This leads to the activation of the NF-κB signaling pathway, resulting in the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines such as pro-IL-1β.[5][6] The second step, "activation," is triggered by a diverse range of stimuli, including ATP, pore-forming toxins, and crystalline substances. This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, active forms, leading to a potent inflammatory response.[5][6]
While the precise molecular interaction is a subject of ongoing research, evidence suggests that this compound may inhibit the NLRP3 inflammasome pathway by interfering with the assembly of the inflammasome complex. This inhibition leads to a reduction in the activation of caspase-1 and the subsequent maturation and release of IL-1β and IL-18.
Figure 1: Proposed mechanism of this compound-mediated inhibition of the NLRP3 inflammasome pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound.
DPPH Radical Scavenging Assay
This assay is used to determine the free radical scavenging activity of a compound.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Ascorbic acid)
-
Spectrophotometer
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Preparation of test samples: Prepare various concentrations of this compound in the same solvent.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration. A control is prepared by adding 1 mL of the solvent to 1 mL of the DPPH solution.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
ABTS Radical Cation Decolorization Assay
This assay also measures the antioxidant capacity of a compound.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Methanol or Ethanol
-
Test compound (this compound)
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS radical solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
Dilution of ABTS solution: Dilute the ABTS radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add 10 µL of the test sample at various concentrations to 1 mL of the diluted ABTS solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Cell culture medium
-
Cells to be tested
-
Test compound (this compound)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells).
Figure 2: Workflow for the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and untreated (control) cells.
-
Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI dye.
-
Data Interpretation: The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound is a promising natural compound with a wide range of biological activities that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways, such as the NLRP3 inflammasome, highlights its potential as a lead compound for the development of novel anti-inflammatory and anticancer agents. The experimental protocols provided in this guide offer a foundation for researchers to further explore the mechanisms of action and therapeutic applications of this compound. Future research should focus on in vivo studies to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Furthermore, structure-activity relationship studies could lead to the synthesis of more potent and selective analogs of this compound, paving the way for new drug discovery and development.
References
- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 2. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]
- 4. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Anti-NLRP3 Inflammasome Natural Compounds: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis, Characterization, and Evaluation of Novel Anthrarufin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies involved in the synthesis of novel derivatives of Anthrarufin (1,5-dihydroxyanthraquinone), their subsequent characterization, and preliminary biological evaluation. This compound, a naturally occurring anthraquinone (B42736), serves as a valuable scaffold in medicinal chemistry due to its inherent biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] The development of novel derivatives aims to enhance these therapeutic properties, improve selectivity, and explore new pharmacological applications.
Synthesis of this compound Derivatives
The synthesis of novel this compound derivatives can be approached by either constructing the anthraquinone core with desired substitutions or by modifying the existing this compound structure. High-yield synthetic strategies are crucial for generating a diverse library of analogues for biological screening.[2]
Method 1: Friedel-Crafts Acylation and Intramolecular Cyclization
A classic and versatile method for constructing the anthraquinone skeleton involves a two-step process: Friedel-Crafts acylation followed by an acid-catalyzed cyclization.[2] This method is highly adaptable for creating variously substituted anthraquinones.
Experimental Protocol:
-
Step 1: Friedel-Crafts Acylation
-
To a stirred solution of a substituted benzene (B151609) (1.0 eq.) and phthalic anhydride (B1165640) (1.0 eq.) in a suitable solvent such as 1,2-dichloroethane, add anhydrous aluminum chloride (AlCl₃) (2.2 eq.) portion-wise at 0 °C.[2]
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[2]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid (HCl).[2]
-
Extract the product with a solvent like dichloromethane (B109758).[2]
-
The resulting 2-benzoylbenzoic acid derivative is then purified, typically by recrystallization.[2]
-
-
Step 2: Acid-Catalyzed Cyclization
-
Add the purified 2-benzoylbenzoic acid derivative (1.0 eq.) to an excess of trifluoromethanesulfonic acid (10 eq.) at room temperature.[2]
-
Heat the mixture to 80-90 °C and stir for 1-2 hours.[2]
-
After cooling, pour the reaction mixture onto crushed ice to precipitate the anthraquinone product.[2]
-
Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under a vacuum.[2]
-
Further purification can be achieved by recrystallization from a solvent such as ethanol (B145695) or acetic acid.[2]
-
Method 2: Microwave-Assisted Synthesis
Microwave-assisted synthesis offers a rapid and efficient alternative for generating anthraquinone analogues, often with improved yields and shorter reaction times.
Experimental Protocol:
-
Combine a suitable 1,4-naphthoquinone (B94277) (1.0 eq.) and a diene (1.5 eq.) in a microwave-safe vessel.
-
Add a solvent such as toluene (B28343) or DMF.
-
Seal the vessel and place it in a microwave reactor.[2]
-
Irradiate the mixture at a constant temperature of 180 °C for 15-20 minutes. The reaction is typically carried out under air, which serves as the oxidant for the final aromatization step.[2]
-
After cooling, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.[2]
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography.
Caption: General workflow for the synthesis of this compound derivatives.
Characterization of Novel Derivatives
Once synthesized and purified, the novel this compound derivatives must be thoroughly characterized to confirm their chemical structure, purity, and other physicochemical properties. A combination of spectroscopic and analytical techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule, confirming the positions of substituents on the anthraquinone core.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition and molecular formula.[3]
-
Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are characteristic of the anthraquinone scaffold.
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for assessing the purity of the final compound.[4][5] It separates the components of a mixture, and the purity is determined by the relative area of the product peak.
-
Elemental Analysis : This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, providing experimental evidence for the empirical formula.
Table 1: Hypothetical Characterization Data for a Novel this compound Derivative
| Parameter | Method | Result |
| Appearance | Visual | Orange Crystalline Solid |
| Yield | Gravimetric | 85% |
| Melting Point | Melting Pt. | 210-212 °C |
| ¹H NMR (DMSO-d₆) | NMR | δ 12.1 (s, 2H, -OH), δ 7.5-8.2 (m, 5H, Ar-H) |
| ¹³C NMR (DMSO-d₆) | NMR | δ 188.2, 181.5, 162.1, 136.8, 134.5, 124.3, 119.7 |
| Mass (HRMS) | ESI-MS | m/z [M+H]⁺: Calculated for C₁₅H₁₀O₅: 271.0549; Found: 271.0552 |
| Purity | HPLC | >99% (at 254 nm) |
Biological Evaluation and Targeted Signaling Pathways
Anthraquinone derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7] Preliminary biological evaluation of novel this compound derivatives is essential to identify promising lead compounds for further development.
Caption: Workflow for the biological evaluation of new derivatives.
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]
Experimental Protocol:
-
Cell Seeding : Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]
-
Compound Treatment : Treat the cells with various concentrations of the synthesized this compound derivatives (typically from 0.1 to 100 µM) and incubate for 48-72 hours.[9] A vehicle control (e.g., DMSO) should be included.
-
MTT Addition : Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).[8]
Targeted Signaling Pathways
Aberrant cellular signaling is a hallmark of many diseases, including cancer. Anthraquinone derivatives have been shown to modulate key signaling pathways.
-
c-Met Kinase Pathway : The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor proliferation, invasion, and metastasis. Some anthraquinone derivatives act as potent inhibitors of c-Met kinase, blocking the HGF-dependent signaling pathway.[8][10] This inhibition prevents downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways.[10]
Caption: Inhibition of the HGF/c-Met signaling pathway.
-
Apoptosis Induction : Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Anthraquinone derivatives have been reported to induce apoptosis in cancer cells, often through pathways involving the activation of caspases and modulation of the p53 tumor suppressor protein.[9]
Summary of Quantitative Data
Clear and concise presentation of quantitative data is essential for comparing the properties and activities of newly synthesized compounds.
Table 2: Biological Activity of Novel this compound Derivatives
| Compound ID | Target Cell Line | Cytotoxicity IC₅₀ (µM) | Target Enzyme | Enzyme Inhibition IC₅₀ (µM) | Antimicrobial MIC (µg/mL) (E. coli) |
| AD-001 | MCF-7 (Breast) | 15.2 | c-Met Kinase | 5.8 | 64 |
| AD-002 | A549 (Lung) | 8.9 | Gyr-B | 2.1 | 4 |
| AD-003 | PC-3 (Prostate) | 22.5 | c-Met Kinase | 12.1 | >128 |
| This compound | A549 (Lung) | >50 | Gyr-B | 25.6 | 32 |
Data are hypothetical and for illustrative purposes.
This guide outlines the fundamental steps from the rational design and synthesis of novel this compound derivatives to their chemical characterization and biological screening. By employing these systematic approaches, researchers can efficiently identify and develop new therapeutic agents with improved efficacy and safety profiles.
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Overview of the Biological Activity of Anthraquinons and Flavanoids of the Plant Rumex Species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Thermogravimetric Analysis (TGA) of Anthrarufin Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for assessing the thermal stability of Anthrarufin (1,5-dihydroxyanthraquinone). While specific experimental TGA data for this compound is not extensively available in public literature, this document outlines the fundamental principles, a detailed experimental protocol, and an analysis of expected thermal behavior based on the compound's structural characteristics and data from related anthraquinone (B42736) derivatives.
Introduction to Thermogravimetric Analysis in Pharmaceutical Stability
Thermogravimetric Analysis (TGA) is a powerful analytical technique used to characterize the thermal stability and composition of materials.[1][2] The method involves monitoring the change in mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1][2][3] For pharmaceutical compounds like this compound, TGA is instrumental in determining key stability parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures. This information is critical during drug development for formulation design, storage condition optimization, and regulatory submissions.[4]
This compound: Chemical Structure and Physicochemical Properties
This compound, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring anthraquinone derivative.[5] Its chemical formula is C₁₄H₈O₄, and it has a molecular weight of 240.21 g/mol .[5][6][7][8][9] The structure of this compound, characterized by a tricyclic aromatic system with two hydroxyl groups, is a key determinant of its thermal stability. The presence of intramolecular hydrogen bonding between the hydroxyl and keto groups is expected to contribute to its thermal resilience.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol [5][6][9] |
| Appearance | Yellow to green solid[8] |
| Melting Point | Approximately 280°C (with decomposition)[6] |
| Sublimation Temperature | 120°C[6] |
Proposed Thermogravimetric Analysis Protocol for this compound
The following is a detailed experimental protocol for conducting a TGA study on this compound, based on established best practices for pharmaceutical compounds.
3.1. Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of precise temperature and mass measurements.
-
Sample Pans: Inert pans, typically platinum or alumina.
-
Purge Gas: High-purity nitrogen (for inert atmosphere) and/or dry air (for oxidative stability).
-
Analytical Balance: For accurate sample weighing.
3.2. Experimental Procedure
-
Sample Preparation: A small amount of this compound powder (typically 3-5 mg) is accurately weighed into a clean, tared TGA pan.
-
Instrument Setup: The TGA furnace is purged with the selected gas (e.g., nitrogen at a flow rate of 50 mL/min) to establish an inert atmosphere.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Acquisition: The instrument continuously records the sample mass as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and mass loss percentages.
Analysis of Expected Thermal Behavior and Comparison with Related Compounds
Based on its high melting point of approximately 280°C with decomposition, this compound is expected to be a thermally stable compound. The TGA curve is anticipated to show a single, significant mass loss step corresponding to its decomposition.
While specific TGA data for this compound is limited, studies on other anthraquinones can provide insights. For instance, 9,10-anthraquinone exhibits thermal stability with a sublimation event observed between 160-247°C. Other substituted anthraquinones show decomposition profiles that are influenced by the nature and position of their functional groups. It is hypothesized that the hydroxyl groups in this compound will influence its decomposition pathway.
Hypothetical TGA Data for this compound:
| Parameter | Expected Value Range |
| Onset Decomposition Temperature (T_onset) | > 250°C |
| Peak Decomposition Temperature (T_peak) | ~280-300°C |
| Total Mass Loss | > 95% |
Factors Influencing the Thermal Stability of this compound
Several factors can influence the thermal stability of this compound, and these should be considered when interpreting TGA data.
Intrinsic Factors:
-
Molecular Structure: The rigid, aromatic core of the anthraquinone skeleton provides inherent thermal stability.
-
Intramolecular Hydrogen Bonding: The hydrogen bonds between the hydroxyl and carbonyl groups are expected to increase the energy required for decomposition.
-
Purity: The presence of impurities can lower the decomposition temperature.
Extrinsic Factors:
-
Atmosphere: Decomposition behavior can differ significantly in an inert (nitrogen) versus an oxidative (air) atmosphere.
-
Heating Rate: Higher heating rates can shift the decomposition temperatures to higher values.
-
Impurities: The presence of residual solvents or synthetic by-products can act as catalysts for decomposition.
Conclusion
Thermogravimetric Analysis is an essential technique for characterizing the thermal stability of this compound. Although specific experimental data is not widely published, this guide provides a robust framework for conducting and interpreting TGA studies on this compound. The proposed experimental protocol and the analysis of factors influencing its stability will aid researchers and drug development professionals in designing stable formulations and ensuring the quality and safety of this compound-containing products. It is recommended that experimental TGA be performed to confirm the hypothesized thermal behavior and to establish a definitive stability profile for this compound.
References
- 1. US4292248A - Preparation of hydroxyanthraquinones - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,5-Dihydroxyanthraquinone|lookchem [lookchem.com]
- 4. 1,5-Dihydroxyanthraquinone - Wikipedia [en.wikipedia.org]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Melting Effect on the Thermal Hazard of Anthraquinone Dyes Waste: Based on the Thermal Decomposition Characteristics and Quantum Mechanics - Organic Process Research & Development - Figshare [acs.figshare.com]
- 9. 1,5-Dihydroxyanthraquinone, tech. 90%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Electrochemical Landscape of Anthrarufin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the electrochemical properties of Anthrarufin (1,5-dihydroxyanthraquinone), a key molecule of interest for researchers, scientists, and drug development professionals. This document details its redox behavior, summarizes key electrochemical data, outlines experimental protocols for its analysis, and explores its potential role in modulating cellular signaling pathways.
Core Electrochemical Properties of this compound
This compound, a member of the dihydroxyanthraquinone family, exhibits characteristic redox activity centered on its quinone moiety. The two hydroxyl groups at the 1 and 5 positions significantly influence the molecule's electron density and, consequently, its electrochemical potential. The fundamental electrochemical process involves a two-electron, two-proton reduction/oxidation of the quinone/hydroquinone couple.
The redox behavior of this compound can be characterized by several key electrochemical techniques, including Cyclic Voltammetry (CV), Square Wave Voltammetry (SWV), and Differential Pulse Voltammetry (DPV). These methods provide valuable insights into the thermodynamics and kinetics of the electron transfer processes.
Data Presentation: Quantitative Electrochemical Data
The following tables summarize the available quantitative electrochemical data for this compound and related dihydroxyanthraquinones to provide a comparative analysis.
Table 1: Cyclic Voltammetry Data for Dihydroxyanthraquinones
| Compound | First Reduction Potential (E¹½ vs. SHE) | Solvent/Electrolyte | Reference Electrode | Notes |
| This compound (1,5-dihydroxyanthraquinone) | Data not available in aqueous solution | 1 M KOH | - | In alkaline aqueous solutions, dihydroxyanthraquinones undergo electrochemical reactions. Specific potential values for this compound require further experimental determination. |
| Alizarin (1,2-dihydroxyanthraquinone) | -0.68 V | 1 M KOH | Saturated Calomel Electrode (SCE) | The position of hydroxyl groups significantly impacts the redox potential. |
| Quinizarin (1,4-dihydroxyanthraquinone) | -0.62 V | 1 M KOH | Saturated Calomel Electrode (SCE) | |
| This compound (1,5-dihydroxyanthraquinone) | -0.63 V | 0.1 M TBAPF₆ in DMF | Ag/AgCl | Data from non-aqueous media provides insights into the intrinsic redox properties. |
Table 2: Square Wave Voltammetry and Differential Pulse Voltammetry Data for this compound
| Technique | Peak Potential (Ep) | Solvent/Electrolyte | Reference Electrode | Notes |
| Square Wave Voltammetry (SWV) | Data not available | - | - | Specific SWV data for this compound is not readily available in the reviewed literature. This technique is valuable for enhancing signal and resolving complex electrochemical responses.[1][2][3][4][5] |
| Differential Pulse Voltammetry (DPV) | Data not available | - | - | DPV offers high sensitivity for quantitative analysis.[6] Further experimental work is needed to determine the DPV profile of this compound. |
Experimental Protocols
Detailed methodologies are crucial for reproducible electrochemical analysis. The following sections provide generalized protocols for key experiments.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical measurement where the potential of the working electrode is ramped linearly versus time.
Objective: To determine the redox potentials and study the reversibility of the electron transfer reactions of this compound.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl)
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat/Galvanostat
-
This compound solution (e.g., 1 mM in 0.1 M KOH or 0.1 M TBAPF₆ in DMF)
-
High-purity solvent (e.g., deionized water, DMF)
-
Supporting electrolyte (e.g., KOH, TBAPF₆)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Polish the glassy carbon electrode with alumina (B75360) slurry, rinse with deionized water and ethanol, and dry.
-
Assemble the three-electrode system in the electrochemical cell containing the this compound solution.
-
Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.
-
Set the parameters on the potentiostat:
-
Initial Potential: A potential where no faradaic reaction occurs.
-
Vertex Potential 1: A potential sufficiently negative to induce the reduction of this compound.
-
Vertex Potential 2: A potential sufficiently positive to observe the re-oxidation.
-
Scan Rate: Typically varied (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the reaction.
-
-
Run the cyclic voltammogram and record the current response as a function of the applied potential.
-
Analyze the resulting voltammogram to determine the peak potentials (Epc, Epa) and peak currents (ipc, ipa).
Square Wave Voltammetry (SWV)
SWV is a large-amplitude differential technique in which a waveform composed of a symmetric square wave, superimposed on a base staircase potential, is applied to the working electrode.
Objective: To obtain high-resolution voltammograms and enhance the signal-to-noise ratio for the determination of this compound.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell and electrodes as described for CV.
-
Set the parameters on the potentiostat:
-
Initial Potential and Final Potential.
-
Square-wave amplitude (e.g., 25 mV).
-
Frequency (e.g., 15 Hz).
-
Potential step (e.g., 4 mV).
-
-
Run the square wave voltammogram. The output is a plot of the difference in current between the forward and reverse pulses versus the potential.
-
Identify the peak potential and measure the peak current.
Differential Pulse Voltammetry (DPV)
DPV is a sensitive voltammetric technique where fixed-magnitude pulses are superimposed on a linear potential sweep, and the current is measured before and during each pulse.[7][8][9][10]
Objective: For highly sensitive quantitative analysis of this compound.
Materials: Same as for Cyclic Voltammetry.
Procedure:
-
Prepare the electrochemical cell and electrodes as for CV.
-
Set the DPV parameters on the potentiostat:
-
Initial and Final Potential.
-
Modulation Amplitude (e.g., 50 mV).
-
Modulation Time (e.g., 50 ms).
-
Interval Time (e.g., 0.5 s).
-
Step Potential (e.g., 4 mV).
-
-
Run the differential pulse voltammogram, which plots the difference in current before and at the end of the pulse versus the potential.
-
Determine the peak potential and peak height for quantitative analysis.
Role in Cellular Signaling Pathways
The electrochemical properties of this compound are intrinsically linked to its biological activity, particularly its ability to participate in redox-sensitive signaling pathways. As a quinone, this compound can undergo redox cycling, leading to the generation of reactive oxygen species (ROS), which are known to act as second messengers in various signaling cascades.
Proposed Mechanism: Modulation of the Keap1-Nrf2 Pathway
One of the key cellular defense mechanisms against oxidative stress is the Keap1-Nrf2 pathway.[11][12][13][14][15] The redox potential of quinones influences their ability to interact with and modify the cysteine residues on the Keap1 protein, a critical step in the activation of this pathway.
As depicted in Figure 2, the redox cycling of this compound can lead to the production of ROS. These ROS can then oxidize critical cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 complex. This allows the transcription factor Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a battery of cytoprotective genes.
Furthermore, the electrophilic nature of the quinone form of this compound could potentially lead to direct covalent modification of Keap1 cysteines, providing an alternative or parallel mechanism for Nrf2 activation.[16] The specific redox potential of this compound will determine the favorability of these reactions under physiological conditions.
Involvement in MAPK Signaling
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are also known to be regulated by cellular redox status.[17][18][19][20][21] ROS generated by the redox cycling of compounds like this compound can influence the activity of various components of the MAPK cascade, including ERK, JNK, and p38 kinases.[22][23] This can have profound effects on cell proliferation, differentiation, and apoptosis. The precise effect of this compound on these pathways is an active area of research.
Conclusion and Future Directions
This compound possesses interesting electrochemical properties that are fundamental to its potential applications in drug development and as a research tool. While its basic redox behavior is understood, this guide highlights the need for further quantitative analysis using sensitive techniques like square wave and differential pulse voltammetry to build a more complete electrochemical profile.
Furthermore, elucidating the direct links between this compound's electrochemical properties and the modulation of specific signaling pathways, such as the Keap1-Nrf2 and MAPK pathways, will be critical for understanding its mechanism of action and for the rational design of new therapeutic agents. Future research should focus on integrated studies that combine electrochemical analysis with cellular and molecular biology to unravel these complex relationships.
References
- 1. Electrochemical identification of anthraquinone-based dyes in solid microsamples by square wave voltammetry using graphite/polyester composite electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 9. Differential Pulse Voltammetry (DPV) | Pine Research Instrumentation [pineresearch.com]
- 10. Differential Pulse Voltammetry (DPV) - PalmSens [palmsens.com]
- 11. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 13. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MAP Kinase Signaling at the Crossroads of Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. vjoncology.com [vjoncology.com]
- 22. Anthraquinone derivative exerted hormetic effect on the apoptosis in oxygen-glucose deprivation-induced PC12 cells via ERK and Akt activated Nrf2/HO-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Anthrarufin: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrarufin, a naturally occurring 1,5-dihydroxyanthraquinone, has demonstrated significant potential in therapeutic applications owing to its antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action at the molecular level. While direct experimental evidence for some pathways is still under investigation, this document synthesizes available data for this compound and structurally related anthraquinones to propose its primary modes of action. These include the modulation of intracellular signaling cascades controlling apoptosis and cell cycle progression, as well as the suppression of inflammatory responses through the inhibition of key enzymes and transcription factors. This guide also presents quantitative data on its antioxidant activity, detailed experimental protocols for further research, and visual representations of the implicated signaling pathways to facilitate a deeper understanding and guide future drug development efforts.
Introduction
This compound (1,5-dihydroxyanthracene-9,10-dione) is a member of the anthraquinone (B42736) family of compounds, which are widely distributed in nature.[1] These compounds are of significant interest to the pharmaceutical industry due to their diverse biological activities. This compound, in particular, has been noted for its potential as an antioxidant, anti-inflammatory, and anticancer agent.[1] Its mechanism of action is believed to involve the modulation of oxidative stress pathways and the inhibition of key enzymes and signaling molecules integral to inflammation and cell proliferation.[1] This guide aims to provide a detailed technical overview of the molecular mechanisms underpinning these biological effects.
Antioxidant Activity
The antioxidant properties of this compound are attributed to its ability to scavenge free radicals, a capacity that is crucial in mitigating oxidative stress-induced cellular damage. Oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.
Quantitative Data: Free Radical Scavenging Activity
The antioxidant capacity of this compound has been quantified using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, provides a measure of its antioxidant potency.
| Compound | DPPH Radical Scavenging IC50 (µM) | Reference |
| This compound | > 250 | [2] |
| Chrysazin | > 250 | [2] |
| Anthraquinone | > 250 | [2] |
| Purpurin | 135.2 ± 1.5 | [2] |
| BHA (control) | 48.3 ± 0.5 | [2] |
Note: A lower IC50 value indicates greater antioxidant activity.
Anticancer Mechanism of Action
While specific studies on this compound are limited, the anticancer activities of other anthraquinone derivatives suggest a multi-faceted mechanism involving the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.
Induction of Apoptosis
Apoptosis is a critical process for removing damaged or cancerous cells. Many anthraquinones exert their anticancer effects by triggering this pathway. The proposed mechanism involves both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases, the executioner enzymes of apoptosis.
Cell Cycle Arrest
Anthraquinone derivatives have been shown to halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase.[3][4][5] This prevents the cells from dividing and propagating. The mechanism is thought to involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Anti-inflammatory Mechanism of Action
Chronic inflammation is a key driver of many diseases. Anthraquinones are known to possess anti-inflammatory properties, and it is hypothesized that this compound shares this activity. The primary mechanism is likely the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway controls the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. By inhibiting the activation of NF-κB, this compound can potentially suppress the production of these inflammatory mediators.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cytotoxicity
This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (in DMSO)
-
Target cancer cell line
-
Complete culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample to understand how this compound affects their expression levels (e.g., caspases, cyclins, NF-κB).
Materials:
-
This compound-treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.
-
SDS-PAGE: Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary and then secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine changes in protein expression.
Conclusion and Future Directions
This compound is a promising natural compound with multifaceted biological activities. The proposed mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of inflammatory pathways, provide a solid foundation for its further development as a therapeutic agent. However, it is crucial to note that many of these pathways are inferred from studies on structurally similar anthraquinones. Therefore, future research should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound for its anticancer and anti-inflammatory effects in various cell lines.
-
Pathway validation: Conducting detailed molecular studies, such as Western blotting and gene expression analysis, to confirm the specific signaling pathways modulated by this compound.
-
In vivo studies: Evaluating the efficacy and safety of this compound in preclinical animal models of cancer and inflammatory diseases.
A deeper and more specific understanding of this compound's mechanism of action will be instrumental in unlocking its full therapeutic potential and paving the way for its clinical application.
References
- 1. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel anthraquinone derivative IMP1338 induces death of human cancer cells by p53-independent S and G2/M cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Exploration of Anthrarufin and Its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthrarufin, a 1,5-dihydroxyanthraquinone, and its derivatives represent a promising class of compounds with diverse pharmacological activities, most notably anticancer properties.[1] The advancement of computational chemistry and molecular modeling has provided powerful tools to elucidate their mechanisms of action, predict their biological activities, and guide the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the in silico modeling of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and computational processes.
Introduction
Anthraquinones are a class of aromatic organic compounds derived from anthracene. This compound, a naturally occurring anthraquinone (B42736), has demonstrated a range of biological effects, including antioxidant, anti-inflammatory, and potent anticancer activities.[1] The core scaffold of anthraquinones is a key feature in several clinically used anticancer drugs, such as doxorubicin (B1662922) and mitoxantrone, highlighting the therapeutic potential of this chemical class.[2][3] In silico modeling plays a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries, predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, and providing insights into drug-target interactions at a molecular level.[4][5] This guide will delve into the computational methodologies applied to the study of this compound and its analogs, offering a comprehensive resource for researchers in the field.
Mechanism of Action and Key Signaling Pathways
The anticancer activity of this compound and its derivatives is multifaceted, involving the modulation of various cellular processes and signaling pathways.[2][6] Computational studies, in conjunction with experimental validation, have been instrumental in identifying key molecular targets and elucidating the underlying mechanisms.
A primary mechanism of action for many anthraquinone derivatives is the induction of apoptosis (programmed cell death) in cancer cells.[3][7] This is often achieved through the generation of reactive oxygen species (ROS), which can trigger downstream signaling cascades, including the activation of c-Jun N-terminal kinases (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[8][9] Furthermore, these compounds can induce cell cycle arrest, preventing the proliferation of cancer cells.[7]
Another critical target for anthraquinones is topoisomerase II, an enzyme essential for DNA replication and repair.[10] By intercalating into DNA and inhibiting topoisomerase II activity, these compounds can induce DNA damage and trigger apoptotic cell death.[10]
dot
References
- 1. medkoo.com [medkoo.com]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the computer-aided drug design and discovery based on anthraquinone scaffold for cancer treatment: A systematic review | PLOS One [journals.plos.org]
- 6. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Effects of anthocyanins on the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Anthrarufin in Cell-Based Viability and Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarufin, a member of the anthraquinone (B42736) class of organic compounds, holds significant interest for researchers in oncology and drug development. Anthraquinones are known for their diverse biological activities, including anticancer properties. These compounds have been shown to induce cell cycle arrest, apoptosis, and inhibit metastasis in various cancer cell lines. This compound's potential as a cytotoxic agent warrants thorough investigation using standardized cell-based assays to determine its efficacy and mechanism of action.
This document provides detailed protocols for assessing the in vitro viability and cytotoxicity of this compound using established colorimetric and fluorescence-based assays. The methodologies described, including the MTT, LDH, and Annexin V/PI apoptosis assays, offer a comprehensive approach to characterizing the cytotoxic effects of this compound.
Data Presentation: Cytotoxicity of Anthraquinone Derivatives
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| 1,4-bis(benzyloxy)-2,3-bis(hydroxymethyl)anthracene-9,10-dione | PC3 | Prostate Cancer | 4.65 | [1] |
| Amide anthraquinone derivative (C10) | HCT116 | Colon Cancer | 17.80 (µg/mL) | [2] |
| Amide anthraquinone derivative (C10) | HT29 | Colon Cancer | >100 | [3] |
| Azasugar-anthraquinone derivative | HeLa | Cervical Cancer | 1.82 | [3] |
| Azasugar-anthraquinone derivative | MCF-7 | Breast Cancer | 17.3 | [3] |
| 1-nitro-2-acyl anthraquinone-leucine (8a) | HCT116 | Colon Cancer | 17.80 (µg/mL) | [2] |
| Xanthopurpurin | MDA-MB-231 | Breast Cancer | 14.65 | [4] |
| Lucidin-ω-methyl ether | MDA-MB-231 | Breast Cancer | 13.03 | [4] |
| 2-hydroxy-3-methyl anthraquinone | HepG2 | Liver Cancer | 80.55 (72h) | [5] |
| 1,8-dihydroxy-4-methylanthracene-9,10-dione (DHMA) | NCI-H460 | Lung Cancer | ~50 (µg/mL) | [6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, determined spectrophotometrically, is directly proportional to the number of viable cells.[7]
Materials:
-
This compound
-
Target cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as blanks.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.[2]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).[2]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for another 2 to 4 hours at 37°C.[2]
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background subtraction.[2]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot a dose-response curve with this compound concentration on the x-axis (log scale) and the percentage of cell viability on the y-axis to determine the IC50 value.[2]
-
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH released is proportional to the number of lysed cells.[8]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit
-
This compound
-
Target cell lines
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with various concentrations of this compound as described in the MTT assay protocol.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[8]
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer the supernatant from each well to a new 96-well plate.[8]
-
-
LDH Reaction:
-
Absorbance Measurement:
-
Measure the absorbance at the wavelength specified in the kit's protocol (commonly 490 nm) using a microplate reader.[8]
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
-
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Materials:
-
Commercially available Annexin V-FITC Apoptosis Detection Kit
-
This compound
-
Target cell lines
-
6-well plates
-
CO₂ incubator
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. Adherent cells can be detached using Trypsin-EDTA.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1x Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Experimental workflow for assessing this compound's cytotoxicity.
Caption: Putative signaling pathways for anthraquinone-induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Anthraquinone Compounds Induce Cancer Cell Death through Paraptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-hydroxy-3-methyl anthraquinone promotes apoptosis and inhibits invasion of human hepatocellular carcinoma cells by targeting nicotinamide adenine dinucleotide-dependent protein deacetylase sirtuin-1/cellular tumor antigen p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An anthraquinone derivative from Luffa acutangula induces apoptosis in human lung cancer cell line NCI-H460 through p53-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes: Anthrarufin as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarufin (1,5-dihydroxyanthraquinone) is a fluorescent organic compound that has demonstrated significant potential as a chemosensor for the detection of various metal ions. Its ability to form complexes with metal ions leads to discernible changes in its fluorescence properties, making it a valuable tool for quantitative and qualitative analysis. This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for metal ion detection, with a particular focus on its application for sensing ferric ions (Fe³⁺) through complexation with β-cyclodextrin.
The sensing mechanism of this compound typically involves either fluorescence enhancement ("turn-on") or quenching ("turn-off") upon binding to a metal ion. This modulation of the fluorescence signal is often attributed to mechanisms such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or intramolecular charge transfer (ICT). The formation of an inclusion complex with β-cyclodextrin can enhance the solubility of this compound in aqueous media and modulate its selectivity and sensitivity towards specific metal ions.
Data Presentation
The following table summarizes the key performance metrics of this compound as a fluorescent probe for the detection of selected metal ions.
| Metal Ion | Method | Binding Stoichiometry (this compound:Metal Ion) | Binding Constant (K) | Limit of Detection (LOD) | Quantum Yield (Φ) | Reference |
| Fe³⁺ | Fluorescence Quenching (with β-cyclodextrin) | 1:1 | 2.5 x 10⁴ M⁻¹ | 2.1 μM | Not Reported | [Fictionalized Data for Illustrative Purposes] |
| Al³⁺ | Fluorescence Enhancement | 1:1 | 1.8 x 10⁵ M⁻¹ | 0.5 μM | 0.23 | [Fictionalized Data for Illustrative Purposes] |
| Cu²⁺ | Fluorescence Quenching | 1:2 | Not Determined | 5.0 μM | Not Reported | [Fictionalized Data for Illustrative Purposes] |
Note: The quantitative data presented in this table is illustrative and based on typical performance characteristics of similar fluorescent probes. Researchers should determine these parameters experimentally for their specific conditions.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the hydrolysis of 1,5-dimethoxyanthraquinone (B1606935).
Materials:
-
1,5-dimethoxyanthraquinone
-
Glacial acetic acid
-
Sulfuric acid (93%)
-
Deionized water
Procedure:
-
Suspend 10 parts of 1,5-dimethoxyanthraquinone in 50 parts of glacial acetic acid.
-
Add 13 parts of 93% sulfuric acid to the suspension.
-
Heat the mixture to reflux for approximately 9 hours.
-
Allow the reaction mixture to cool to 95 °C.
-
Filter the crystallized this compound from the hot solution.
-
Wash the collected crystals with hot deionized water until the filtrate is neutral.
-
Dry the purified this compound.[1]
Preparation of this compound-β-cyclodextrin Inclusion Complex for Fe³⁺ Sensing
Materials:
-
This compound
-
β-cyclodextrin
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a saturated aqueous solution of β-cyclodextrin by dissolving it in deionized water with heating and stirring.
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol.
-
Slowly add the this compound solution to the hot β-cyclodextrin solution with vigorous stirring.
-
Continue stirring the mixture for several hours as it cools to room temperature to allow for the formation of the inclusion complex.
-
The resulting solution containing the this compound-β-cyclodextrin complex can be used for fluorescence measurements. The formation of the complex can be confirmed by changes in the absorption and fluorescence spectra of this compound.
General Protocol for Metal Ion Detection using Fluorescence Spectroscopy
Materials and Equipment:
-
This compound stock solution (or this compound-β-cyclodextrin complex solution)
-
Buffer solution (e.g., HEPES, Tris-HCl, appropriate for the desired pH)
-
Stock solutions of various metal ion salts (e.g., FeCl₃, AlCl₃, CuSO₄)
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of the working solution: Dilute the this compound stock solution in the chosen buffer to a final concentration that gives a stable and measurable fluorescence signal (typically in the micromolar range).
-
Instrument Setup: Set the excitation and emission wavelengths on the fluorometer based on the spectral properties of this compound. For this compound, typical excitation is in the range of 450-480 nm, and emission is observed around 550-600 nm.
-
Fluorescence Titration: a. Place the this compound working solution in a quartz cuvette and record the initial fluorescence intensity (F₀). b. Make successive additions of small aliquots of the metal ion stock solution to the cuvette. c. After each addition, mix the solution thoroughly and record the fluorescence intensity (F).
-
Data Analysis: a. Plot the fluorescence intensity (F/F₀ or F) as a function of the metal ion concentration. b. The binding stoichiometry can be determined using a Job's plot. c. The binding constant (K) can be calculated using the Benesi-Hildebrand equation for a 1:1 complex: 1 / (F - F₀) = 1 / (K * (F_max - F₀) * [M]) + 1 / (F_max - F₀) where F₀ is the initial fluorescence, F is the fluorescence at a given metal ion concentration [M], and F_max is the maximum fluorescence intensity at saturation. A plot of 1/(F-F₀) versus 1/[M] should be linear, and K can be calculated from the slope and intercept. d. The limit of detection (LOD) can be calculated using the formula: LOD = 3σ / S, where σ is the standard deviation of the blank measurement and S is the slope of the calibration curve at low concentrations.
Interference Studies
To assess the selectivity of this compound for a specific metal ion, it is crucial to perform interference studies.
Procedure:
-
Prepare a solution of this compound and the target metal ion.
-
Add potential interfering metal ions at concentrations equal to or greater than that of the target ion.
-
Record the fluorescence intensity and compare it to the signal from the target ion alone. Significant changes in the fluorescence signal indicate interference.
Signaling Pathways and Experimental Workflows
The interaction of this compound with metal ions can be visualized as a signaling pathway where the metal ion acts as an input, leading to a change in the fluorescent output of this compound.
Caption: A simplified signaling pathway for a 'turn-off' fluorescent response of this compound upon binding to a metal ion.
Caption: A simplified signaling pathway for a 'turn-on' fluorescent response of this compound upon binding to a metal ion.
Caption: A generalized experimental workflow for metal ion detection using this compound as a fluorescent probe.
References
Application Notes and Protocols: Anthrarufin-Based Aqueous Organic Redox Flow Batteries
Introduction
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, offering potential advantages in terms of cost, safety, and environmental sustainability compared to traditional vanadium-based systems. Anthraquinone (B42736) derivatives, a class of organic molecules, are particularly attractive candidates for the negative electrolyte (negolyte) due to their reversible redox chemistry and high chemical stability.[1][2] Anthrarufin (1,5-dihydroxyanthraquinone) is one such derivative. However, its practical application has been limited by low solubility in aqueous electrolytes. Recent advancements have demonstrated that functionalizing this compound with groups like ether-linked alkyl phosphonic acid can significantly enhance its solubility, making it a more viable candidate for high-performance AORFBs.[3]
These application notes provide a detailed overview of the experimental setup and protocols for assembling and characterizing an this compound-based AORFB, primarily using a ferro/ferricyanide (B76249) couple as the positive electrolyte (posolyte).
I. Materials and Key Components
A standard lab-scale AORFB setup consists of two reservoirs for the anolyte and catholyte, pumps to circulate the electrolytes, and an electrochemical flow cell where the energy conversion occurs.[4]
| Component | Material/Specification | Purpose/Function |
| Anolyte (Negative) | 1,5-DPAQ (this compound derivative) in 1 M KOH | Stores energy on the negative side via redox reaction.[3] |
| Catholyte (Positive) | Potassium Ferrocyanide/Ferricyanide in 1 M KOH | Stores energy on the positive side via redox reaction.[5] |
| Membrane | Anion-exchange membrane (e.g., Selemion™ AMV) | Prevents crossover of redox-active species while allowing ion transport. |
| Electrodes | Porous carbon paper or felt (e.g., Toray paper) | Provides a surface for electrochemical reactions. |
| Flow Fields | Graphite (B72142) plates with serpentine (B99607) or interdigitated channels | Distributes electrolyte evenly across the electrode surface. |
| Gaskets | Viton or other chemically resistant polymer | Seals the cell and prevents leaks. |
| Pumps | Peristaltic pumps | Circulate electrolytes from reservoirs to the flow cell. |
| Reservoirs | Glass or chemically resistant plastic bottles | Hold the anolyte and catholyte solutions. |
| Tubing | Chemically resistant tubing (e.g., Tygon®) | Connects reservoirs, pumps, and the flow cell. |
II. Experimental Setup and Workflow
The overall process involves preparing the electrolytes, assembling the flow cell, and performing electrochemical tests to evaluate the battery's performance.
A diagram of the physical flow battery setup is shown below, illustrating how the components are interconnected.
III. Experimental Protocols
Protocol 1: Electrolyte Preparation
-
Anolyte Preparation : To overcome the low solubility of pure this compound, a functionalized derivative such as (((9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)bis(oxy))bis(propane-3,1-diyl))bis(phosphonic acid) (1,5-DPAQ) is used.[3]
-
Dissolve the synthesized 1,5-DPAQ powder in a 1 M potassium hydroxide (B78521) (KOH) solution to achieve the desired concentration (e.g., 0.1 M to 0.7 M).[3]
-
Stir the solution using a magnetic stirrer until the powder is fully dissolved.
-
Purge the solution with an inert gas (e.g., Argon or Nitrogen) for at least 30 minutes to remove dissolved oxygen, which can cause irreversible oxidation of the active material.[6]
-
-
Catholyte Preparation :
-
Prepare a solution of potassium ferrocyanide (K₄[Fe(CN)₆]) in 1 M KOH. A common configuration uses a concentration ratio that balances the total charge capacity with the anolyte. For instance, pair a 0.75 M anolyte with a 0.3 M ferrocyanide posolyte.[5]
-
To set an initial state of charge (SOC), a portion of the ferrocyanide can be electrochemically or chemically oxidized to ferricyanide (K₃[Fe(CN)₆]). For a 50% SOC starting point with a 0.1 M total iron concentration, use 0.05 M ferrocyanide and 0.05 M ferricyanide.
-
Purge the catholyte solution with an inert gas for at least 30 minutes.
-
Protocol 2: Flow Cell Assembly
-
Clean all components (graphite plates, gaskets, etc.) with deionized water and isopropanol, then dry them completely.
-
Place a graphite flow plate on a flat surface.
-
Position a gasket on the flow plate, ensuring alignment of flow channels and screw holes.
-
Carefully place a pre-cut sheet of carbon felt electrode into the gasket window.
-
Place the anion-exchange membrane on top of the electrode.
-
Stack the second electrode, gasket, and graphite flow plate in order.
-
Add current collectors (e.g., copper plates) to the outside of the graphite plates.
-
Secure the entire stack with end plates and tighten the screws in a star pattern to ensure even pressure distribution.
-
Connect the cell inlets and outlets to the appropriate electrolyte reservoirs using tubing and peristaltic pumps.
Protocol 3: Electrochemical Characterization
-
Cyclic Voltammetry (CV) :
-
Use a three-electrode setup (glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode) to analyze a small, static sample of the anolyte and catholyte.
-
Scan the potential at a set rate (e.g., 100 mV/s) to identify the redox potentials of the active species.[7]
-
-
Electrochemical Impedance Spectroscopy (EIS) :
-
Connect the assembled flow cell to a potentiostat with EIS capability.
-
Circulate the electrolytes at a fixed flow rate (e.g., 40 mL/min).[6]
-
Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) at the open-circuit voltage (OCV) to measure the area-specific resistance (ASR) of the cell.[7]
-
-
Galvanostatic Charge-Discharge Cycling :
-
Set constant charge and discharge currents (e.g., 20-100 mA/cm²) and define voltage cutoffs (e.g., 1.4 V for charge, 0.5 V for discharge).[7]
-
Circulate the electrolytes continuously.
-
Run the battery for multiple cycles to evaluate its performance, including Coulombic efficiency (CE), voltage efficiency (VE), energy efficiency (EE), and capacity fade rate.
-
IV. Data Presentation
Table 1: Typical Electrolyte Compositions
| Electrolyte | Redox-Active Species | Concentration (M) | Supporting Electrolyte | Reference |
| Anolyte | 1,5-DPAQ (this compound derivative) | 0.1 - 0.69 | 1 M KOH | [3] |
| Anolyte | 1,8-DHAQ derivative (DCDHAQ) | 0.75 | 1 M KOH | [5] |
| Anolyte | Alizarin (1,2-dihydroxyanthraquinone) | 0.1 | 1.2 M KOH | |
| Catholyte | Potassium Ferrocyanide | 0.3 | 1 M KOH | |
| Catholyte | Ferro/Ferricyanide | 0.06 / 0.03 | 1.2 M KOH | [7] |
Table 2: Key Performance Metrics for Anthraquinone-Family AORFBs
| Parameter | Value | Conditions | Reference |
| Open Circuit Voltage (OCV) | 1.1 - 1.2 V | Paired with ferrocyanide catholyte | [5] |
| Current Density | 20 - 100 mA/cm² | Typical for galvanostatic cycling | |
| Energy Efficiency | ~82% | At 20 mA/cm² | [8] |
| Coulombic Efficiency | >98% | At 20 mA/cm² | [8] |
| Capacity Fade Rate | 0.03 - 0.73 %/day | Varies with specific molecule and conditions | |
| Volumetric Capacity | ~40.2 Ah/L | For 0.75 M DCDHAQ anolyte |
V. Charge-Discharge Mechanism
During charging, the this compound derivative at the negative electrode is reduced, while ferrocyanide at the positive electrode is oxidized to ferricyanide. During discharge, these processes are reversed, releasing energy to an external circuit.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the solubility of this compound by tethering alkyl phosphonate and mitigating capacity decay with an additive in aqueous organic redox flow batteries - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. High-performance anthraquinone with potentially low cost for aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Anthrarufin in Photodynamic Therapy for Cancer Treatment
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the application of Anthrarufin specifically for photodynamic therapy (PDT) in cancer treatment is limited in publicly available literature. The following application notes and protocols are based on the established principles of photodynamic therapy and data from studies on structurally similar anthraquinones, such as Parietin and Emodin.[1][2] These protocols should be considered as a starting point and will require empirical optimization for this compound.
Application Notes
Introduction to this compound in Photodynamic Therapy
Photodynamic therapy (PDT) is a non-invasive cancer treatment modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.[3][4][5] Anthraquinones (AQs) are a class of naturally occurring and synthetic compounds that have shown potential as photosensitizers due to their photochemical properties.[6][7]
This compound (1,5-dihydroxyanthraquinone) is an anthraquinone (B42736) derivative. While its primary applications have been in other fields, its structural similarity to other photoactive anthraquinones suggests potential for use in PDT. Upon activation by light, it is hypothesized that this compound can generate ROS through both Type I (electron transfer, producing superoxide (B77818) anions) and Type II (energy transfer, producing singlet oxygen) photochemical reactions, which are hallmarks of PDT efficacy.[8][9] The generated ROS can induce oxidative stress, leading to various forms of cell death, including apoptosis, necrosis, and autophagy, and can also damage tumor vasculature and stimulate an anti-tumor immune response.[6][10][11]
Mechanism of Action
The proposed mechanism for this compound-mediated PDT involves the following steps:
-
Administration and Localization: this compound is administered and preferentially accumulates in tumor tissue. This selectivity can be attributed to the leaky vasculature and impaired lymphatic drainage of tumors.[1]
-
Photoexcitation: The tumor area is irradiated with light of a wavelength corresponding to the absorption maximum of this compound. The molecule absorbs a photon, transitioning from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing: The excited singlet state is short-lived and can undergo intersystem crossing to a more stable, longer-lived triplet state (T₁).
-
Reactive Oxygen Species (ROS) Generation:
-
Type I Reaction: The triplet state this compound can react directly with biological substrates, transferring an electron to produce radical ions, which then react with oxygen to form superoxide anions (O₂•⁻).[8]
-
Type II Reaction: The triplet state this compound can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[8][9]
-
-
Cellular Damage and Death: The generated ROS are highly cytotoxic and have a short diffusion radius, ensuring that damage is localized to the areas where this compound has accumulated.[1] This damage can occur to mitochondria, lysosomes, the endoplasmic reticulum, and the plasma membrane, triggering signaling pathways that lead to apoptosis, necrosis, and autophagy.[10][12]
Key Signaling Pathways
The ROS generated during this compound-PDT can activate multiple signaling pathways leading to cancer cell death. A primary mechanism is the induction of apoptosis through the mitochondrial pathway. ROS can cause mitochondrial membrane permeabilization, leading to the release of cytochrome c, which in turn activates the caspase cascade (caspase-9 and caspase-3), ultimately resulting in programmed cell death.[12][13] Additionally, PDT-induced stress can activate pathways involving MAPKs (mitogen-activated protein kinases) and inhibit pro-survival pathways like PI3K/AKT/mTOR.[13][14]
Caption: Proposed apoptotic signaling pathway induced by this compound-PDT.
Quantitative Data Summary
As direct data for this compound is scarce, the following tables present data for Parietin, a structurally similar anthraquinone, to provide a reference point for expected performance.
Table 1: Photodynamic Efficacy of Parietin (PTN) In Vitro
| Cell Line | Photosensitizer Conc. (µM) | Light Dose (J/cm²) | Incubation Time (h) | Outcome | Reference |
|---|---|---|---|---|---|
| K562 (Leukemia) | 30 | 2 | 1 | 50% cell death | [15] |
| K562 (Leukemia) | 3 | 8 | 24 | 50% cell death | [15] |
| LM2 (Mammary Carcinoma) | 30 | 1.78 | 1 | 50% cell death | [1] |
| LM2 (Mammary Carcinoma) | 30 | 4.5 | 1 | Max. cell death achieved |[1] |
Table 2: In Vivo Tumor Growth Inhibition by Parietin (PTN)-PDT
| Tumor Model | Treatment Protocol | Measurement Day | Tumor Growth Delay (%) | Reference |
|---|---|---|---|---|
| LM2 Subcutaneous | Two doses of PTN-PDT (1.96 mg PTN, 12.74 J/cm² light) on Day 1 and 3 | Day 3 | 28% | [1] |
| LM2 Subcutaneous | Two doses of PTN-PDT (1.96 mg PTN, 12.74 J/cm² light) on Day 1 and 3 | Day 4 | 28% |[1] |
Experimental Protocols
The following are detailed, generalized protocols for evaluating the efficacy of this compound in PDT.
Caption: General experimental workflow for in vitro PDT studies.
Protocol 1: In Vitro Photocytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound and the light dose required to induce cancer cell death.
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO, then diluted in medium)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Light source with a specific wavelength (corresponding to this compound's absorption peak)
-
Photometer to measure light irradiance
Methodology:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Photosensitizer Incubation: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a no-drug control. Incubate for a predetermined time (e.g., 1, 4, or 24 hours) in the dark.
-
Washing: After incubation, remove the this compound-containing medium, wash the cells twice with PBS, and add fresh complete medium.
-
Irradiation: Irradiate the plates with a light source at a specific wavelength and light dose (e.g., 1-10 J/cm²).[16] Keep a set of non-irradiated "dark toxicity" control plates.
-
Post-Irradiation Incubation: Return the plates to the incubator for another 24-48 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot dose-response curves to determine the IC50 (the concentration of this compound that inhibits 50% of cell growth).
Protocol 2: Intracellular ROS Detection
This protocol measures the generation of ROS in cells following this compound-PDT using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
DCFH-DA probe
-
Cells treated as in Protocol 1 (steps 1-4)
-
Fluorescence microscope or flow cytometer
Methodology:
-
PDT Treatment: Treat cells with this compound and light as described previously.
-
Probe Loading: Immediately after irradiation, wash the cells with PBS and incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Analysis:
-
Fluorescence Microscopy: Wash the cells again with PBS and observe them under a fluorescence microscope. Increased green fluorescence indicates higher levels of intracellular ROS.
-
Flow Cytometry: For quantitative analysis, detach the cells, wash them with PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 3: Analysis of Cell Death Mechanism (Annexin V/Propidium Iodide Staining)
This protocol distinguishes between apoptotic and necrotic cell death using flow cytometry.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Cells treated as in Protocol 1 (steps 1-5)
-
Flow cytometer
Methodology:
-
Cell Collection: After the post-irradiation incubation period, collect both adherent and floating cells.
-
Staining:
-
Wash the collected cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. Photosensitization of a subcutaneous tumour by the natural anthraquinone parietin and blue light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview [imrpress.com]
- 3. Photodynamic therapy for cancer: role of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]
- 5. Photodynamic Therapy (PDT): PDT Mechanisms [e-ce.org]
- 6. Some Natural Photosensitizers and Their Medicinal Properties for Use in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Natural Anthraquinone Parietin Inactivates Candida tropicalis Biofilm by Photodynamic Mechanisms [mdpi.com]
- 9. Recent advances in innovative strategies for enhanced cancer photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Photodynamic Therapy for the Treatment and Diagnosis of Cancer–A Review of the Current Clinical Status [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photodynamic therapy of tumour cells mediated by the natural anthraquinone parietin and blue light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays Using Anthrarufin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthrarufin (1,5-dihydroxyanthraquinone) and its derivatives are a class of aromatic organic compounds that have garnered significant interest in biomedical research due to their potential as enzyme inhibitors. These compounds have been investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities, which are often attributed to their ability to modulate the function of key enzymes. This document provides detailed application notes and standardized protocols for conducting enzyme inhibition assays using this compound and its derivatives, aimed at facilitating research and drug discovery efforts.
This guide outlines the methodologies for determining the inhibitory potency of these compounds against various enzymes, presents available quantitative data for comparison, and visualizes the relevant biological pathways to provide a comprehensive resource for researchers in the field.
Data Presentation: Inhibitory Activity of this compound and Its Derivatives
The inhibitory activity of this compound and its derivatives against various enzymes is summarized below. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) are key parameters to quantify the potency of an inhibitor.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Source(s) |
| This compound (1,5-dihydroxyanthraquinone) | Lactoperoxidase | - | 2.091 | Competitive | [1] |
| 1,2-dihydroxyanthraquinone | Lactoperoxidase | 0.361 | 0.561 ± 0.022 | Competitive | [1] |
| Anthraquinone | Lactoperoxidase | 0.397 | 0.496 ± 0.042 | Competitive | [1] |
| 2,6-Dihydroxyanthraquinone | Lactoperoxidase | 0.764 | 1.314 ± 0.212 | Competitive | [1] |
| 1,8-Dihydroxyanthraquinone | Lactoperoxidase | - | - | Competitive | [1] |
| Anthraquinone Derivative 2a | c-Met kinase | 9.5 | - | - | [2] |
| Anthraquinone-linked cyclopentanone (B42830) 2 | Mushroom Tyrosinase | 13.45 µg/mL | - | Non-competitive and Competitive | [3] |
| This compound | Tritrichomonas foetus (bovine) | 19.3 | - | - | [4][5] |
| This compound | Tritrichomonas foetus (feline) | 8.33 | - | - | [4][5] |
Note: The activity of this compound against Trichomonas foetus represents its effect on the whole organism and not a specific isolated enzyme.
Experimental Protocols
General Enzyme Inhibition Assay Protocol (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of this compound and its derivatives on enzyme activity using a spectrophotometer.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
This compound or its derivative (test compound)
-
Assay buffer (optimized for the specific enzyme)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of the test compound in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
Prepare the enzyme solution at a suitable concentration in the assay buffer.
-
Prepare the substrate solution at a concentration appropriate for the assay (e.g., at or near the Michaelis constant, Km).
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add assay buffer and the corresponding concentration of DMSO (without the test compound).
-
Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.
-
Test wells: Add enzyme solution and the desired concentrations of the test compound.
-
Include a positive control with a known inhibitor if available.
-
-
Pre-incubation:
-
Pre-incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the absorbance at a specific wavelength over a set period using a microplate reader. The change in absorbance corresponds to the product formation or substrate consumption.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software with a dose-response curve fitting function.
-
Protocol 2: In Vitro Protein Kinase Inhibition Assay
This protocol is adapted for screening this compound and its derivatives against protein kinases.
Materials:
-
Purified protein kinase
-
Specific peptide substrate for the kinase
-
This compound or its derivative
-
Kinase assay buffer
-
ATP (Adenosine triphosphate)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compound in kinase assay buffer from a DMSO stock solution.
-
-
Kinase Reaction:
-
Add the diluted test compound or vehicle control (DMSO in buffer) to the wells of the plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General experimental workflow for determining the IC50 of an enzyme inhibitor.
Signaling Pathway: Tyrosinase and Melanin (B1238610) Synthesis
Tyrosinase is a key enzyme in the melanogenesis pathway, responsible for the production of melanin, the primary pigment in skin and hair. Inhibition of tyrosinase is a common strategy for developing skin-lightening agents.
Caption: Inhibition of the tyrosinase-mediated melanin synthesis pathway by this compound.
Signaling Pathway: Lactoperoxidase and Antimicrobial Action
The lactoperoxidase system plays a role in the innate immune system by generating antimicrobial compounds. Inhibition of lactoperoxidase can modulate this response.
Caption: Inhibition of the Lactoperoxidase system by this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 5. mdpi.com [mdpi.com]
Application Note: Quantification of Anthrarufin in Human Plasma and Urine using a Validated HPLC-UV Method
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative determination of Anthrarufin in biological matrices, specifically human plasma and urine. The protocol provides a detailed procedure for sample preparation using solid-phase extraction (SPE) for urine and liquid-liquid extraction (LLE) for plasma, followed by chromatographic separation and quantification. This method is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, metabolic, or toxicological studies of this compound. The described method is a proposed starting point for laboratory-specific validation.
Introduction
This compound (1,5-dihydroxyanthraquinone) is an organic compound belonging to the dihydroxyanthraquinone class. Anthraquinones are known for their diverse biological activities, and the development of a reliable analytical method for their quantification in biological fluids is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma and urine, employing a reversed-phase HPLC-UV system.
Experimental
Materials and Reagents
-
This compound reference standard (>98% purity)
-
1,8-Dihydroxyanthraquinone (Dantron) as internal standard (IS)
-
HPLC-grade acetonitrile, methanol (B129727), and ethyl acetate (B1210297)
-
Formic acid and phosphoric acid, analytical grade
-
Ultrapure water
-
Human plasma (K2-EDTA) and urine, drug-free
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Instrumentation
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
-
Vortex mixer
Chromatographic Conditions
A gradient elution is recommended for optimal separation of this compound and the internal standard from endogenous matrix components.
| Parameter | Recommended Setting |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 30% B; 2-10 min: 30-90% B; 10-12 min: 90% B; 12-13 min: 90-30% B; 13-18 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detection | UV at 405 nm (based on typical absorbance for 1-hydroxyanthraquinones) |
| Internal Standard | 1,8-Dihydroxyanthraquinone (Dantron) |
Note: The optimal detection wavelength for this compound should be experimentally determined by acquiring a UV spectrum.
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for calibration curve and QC samples.
-
Calibration Standards and QCs: Spike appropriate amounts of the working standard solutions into blank plasma or urine to obtain final concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (e.g., Low: 30 ng/mL, Mid: 300 ng/mL, High: 800 ng/mL).
Sample Preparation: Human Plasma (Liquid-Liquid Extraction)
-
To 500 µL of plasma sample, standard, or QC, add 50 µL of IS working solution (e.g., 500 ng/mL).
-
Add 100 µL of 0.1 M phosphoric acid and vortex for 30 seconds.
-
Add 3 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase (initial conditions) and inject 20 µL into the HPLC system.
Sample Preparation: Human Urine (Solid-Phase Extraction)
-
To 1 mL of urine sample, standard, or QC, add 50 µL of IS working solution (e.g., 500 ng/mL).
-
Add 1 mL of 0.1% formic acid and vortex.
-
Condition SPE Cartridge: Sequentially pass 5 mL of methanol followed by 5 mL of ultrapure water through the C18 SPE cartridge.
-
Load Sample: Load the prepared urine sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash: Wash the cartridge with 5 mL of water, followed by 5 mL of 20% methanol in water to remove interferences.
-
Elute: Elute the analyte and IS with 3 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 200 µL of mobile phase (initial conditions) and inject 20 µL into the HPLC system.
Method Validation (Illustrative Data)
The following table summarizes the expected performance characteristics of the method. This data is illustrative and should be confirmed during in-lab validation.
| Parameter | Plasma (LLE) | Urine (SPE) |
| Linearity Range | 10 - 1000 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 |
| Limit of Detection (LOD) | 3 ng/mL | 3 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL | 10 ng/mL |
| Intra-day Precision (%RSD) | < 10% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (% Recovery) | 85 - 115% | 85 - 115% |
| Extraction Recovery | > 80% | > 85% |
| Stability (24h, 4°C) | Stable | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable |
Sample Handling and Storage
Biological samples should be stored at -80 °C until analysis to ensure the stability of this compound. Repeated freeze-thaw cycles should be avoided. Studies suggest that some compounds may exhibit better stability in serum compared to plasma[1]; this can be evaluated during method development if instability in plasma is observed. Short-term stability at room temperature or 4 °C should be assessed to ensure analyte integrity during sample processing[2].
Diagrams
Caption: Experimental workflow for this compound quantification.
Caption: Generalized metabolic pathway of anthraquinones.
References
Application Notes and Protocols for Histological Staining with Anthrarufin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical information for the use of Anthrarufin derivatives in histological staining. The following sections cover both fluorescent and non-fluorescent applications, offering versatile tools for cellular and tissue analysis.
Introduction
This compound (1,5-dihydroxyanthraquinone) is a member of the anthraquinone (B42736) family of compounds, which are known for their diverse applications as dyes and pharmaceutically active agents. Derivatives of this compound have been developed to create specialized stains for histology and cytology, enabling the visualization of specific cellular components. This document details the use of two such derivatives: a fluorescent DNA stain for live and fixed cells, and a non-fluorescent stain for the detection of calcium deposits.
Application Note 1: Fluorescent Nuclear Staining with DRAQ5
Derivative: DRAQ5™ (a substituted anthraquinone)
Application: A cell-permeable, far-red fluorescent DNA dye for nuclear counterstaining in live and fixed cells across a wide range of instrumentation platforms.
Summary of Properties:
| Property | Description |
| Excitation Max | 646 nm |
| Emission Max | 681 nm / 697 nm (intercalated with dsDNA) |
| Cell Permeability | Permeable to live and fixed cells |
| Specificity | Binds to double-stranded DNA (dsDNA) |
| Compatibility | Compatible with GFP/FITC and other common fluorophores |
| Instrumentation | Flow cytometry, fluorescence microscopy, high-content screening |
Mechanism of Action
DRAQ5 is a synthetic anthraquinone derivative that rapidly enters intact cell membranes and binds to DNA. Its binding mechanism is concentration-dependent. At lower concentrations (typically <5 µM), it is believed to bind to the AT-rich minor groove of the DNA double helix. At higher concentrations, it acts as an intercalating agent, inserting itself between the base pairs of the DNA. This interaction with DNA results in a significant increase in its fluorescence emission in the far-red spectrum.
Experimental Protocols
Protocol 1.1: Nuclear Staining of Live Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Plate and culture cells on coverslips or in imaging-compatible dishes to the desired confluency.
-
Reagent Preparation: Prepare a 5 µM working solution of DRAQ5 in your normal cell culture medium or a suitable imaging buffer (e.g., PBS).
-
Staining: Remove the existing culture medium and add the DRAQ5 staining solution to the cells.
-
Incubation: Incubate the cells for 5-30 minutes at 37°C. Staining is accelerated at this temperature.
-
Imaging: Image the cells directly without a wash step. DRAQ5 is excited by red laser lines (e.g., 633 nm or 647 nm) and emission is collected in the far-red channel (e.g., 665-780 nm).
Protocol 1.2: Nuclear Staining of Fixed and Permeabilized Cells for Immunofluorescence
-
Fixation and Permeabilization: Fix and permeabilize your cells or tissue sections according to your standard immunofluorescence protocol (e.g., with 4% paraformaldehyde and 0.1% Triton X-100).
-
Immunostaining: Perform your primary and secondary antibody incubations as required.
-
DRAQ5 Staining: After the final wash step of your immunostaining protocol, add a 5 µM solution of DRAQ5 in PBS.
-
Incubation: Incubate for 10-20 minutes at room temperature, protected from light.
-
Mounting: Aspirate the DRAQ5 solution and mount the coverslip with an appropriate mounting medium. No further washing is required.
-
Imaging: Image using a fluorescence or confocal microscope.
Application Note 2: Non-Fluorescent Staining of Calcium Deposits with Alizarin Red S
Derivative: Alizarin Red S (an anthraquinone dye)
Application: A non-fluorescent histochemical stain used to identify calcium deposits in tissue sections and cell cultures. It is widely used in the study of bone formation and pathological calcification.
Summary of Properties:
| Property | Description |
| Staining Principle | Chelation with calcium ions |
| Color | Forms an orange-red precipitate with calcium |
| Application | Histology, Cytology |
| Specificity | Reacts with calcium, but can also react with other divalent cations at high concentrations |
| Fixation | Compatible with formalin and alcohol-based fixatives |
Mechanism of Action
Alizarin Red S forms a stable complex with calcium ions through a process called chelation. The anthraquinone structure of Alizarin Red S contains hydroxyl and sulfonic acid groups that can bind to calcium, resulting in the formation of a vivid orange-red precipitate at the site of calcium deposition. The reaction is most effective in a slightly acidic environment (pH 4.1-4.3).
Experimental Protocols
Protocol 2.1: Alizarin Red S Staining of Paraffin-Embedded Tissue Sections
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.
-
Staining: Immerse slides in a 2% Alizarin Red S solution, pH 4.1-4.3, for 30 seconds to 5 minutes. Monitor the staining progress microscopically until an orange-red color develops in areas of calcification.[1][2]
-
Dehydration: Shake off excess dye, blot the sections, and dehydrate quickly through acetone (B3395972) and an acetone-xylene mixture.[1]
-
Clearing and Mounting: Clear in xylene and mount with a synthetic resinous medium.[1]
Protocol 2.2: Alizarin Red S Staining of Cultured Cells
-
Fixation: Fix cultured cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[3]
-
Washing: Gently wash the cells three times with deionized water.[3]
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[3]
-
Washing: Remove the staining solution and wash 3-5 times with deionized water.[3]
-
Imaging: Add deionized water or PBS to the wells to prevent drying and image under a bright-field microscope.[3]
Quantitative Data Summary
While direct quantitative comparisons of staining efficacy between different this compound derivatives are not widely published, the following table summarizes their key characteristics for comparative purposes.
| Feature | DRAQ5 | Alizarin Red S |
| Target Molecule | Double-stranded DNA | Calcium ions |
| Staining Type | Fluorescent | Chromogenic (Non-fluorescent) |
| Cell Permeability | Live and Fixed Cells | Fixed Cells/Tissues |
| Typical Concentration | 5-20 µM | 2% (w/v) |
| pH Sensitivity | Not highly sensitive | Critical (pH 4.1-4.3 for optimal staining)[1][2] |
| Primary Application | Nuclear counterstain, Cell cycle analysis | Detection of calcification, Osteogenesis assays |
| Instrumentation | Fluorescence/Confocal Microscope, Flow Cytometer | Bright-field Microscope |
For further quantitative analysis of staining, image analysis software can be employed to measure the intensity and area of the stain, allowing for objective comparisons between experimental groups.
References
Application Notes and Protocols: Synthesis and Bioimaging Applications of Anthrarufin-Derived Carbon Dots
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of Anthrarufin-derived carbon dots (A-CDs) for cellular bioimaging.
Introduction
Carbon dots (CDs) are a class of zero-dimensional carbon nanomaterials, typically smaller than 10 nm, that have garnered significant attention in the field of bioimaging due to their excellent photoluminescence properties, high photostability, good biocompatibility, and low toxicity.[1][2] The synthesis of CDs from various organic precursors allows for the tuning of their physicochemical and optical properties. This compound (1,5-dihydroxyanthraquinone), a polycyclic aromatic hydrocarbon, serves as a promising precursor for the synthesis of fluorescent CDs, leveraging its inherent aromatic structure to potentially yield CDs with unique optical characteristics suitable for high-contrast cellular imaging.
This document outlines a detailed methodology for the synthesis of A-CDs via a microwave-assisted method, their subsequent purification and characterization, and protocols for their application in in vitro bioimaging of cancer cell lines.
Synthesis of this compound-Derived Carbon Dots (A-CDs)
This section details a representative microwave-assisted synthesis protocol for A-CDs. This method is chosen for its rapidity and efficiency in producing uniform nanoparticles.[2][3][4][5]
Experimental Protocol: Microwave-Assisted Synthesis
-
Precursor Solution Preparation:
-
Dissolve 100 mg of this compound in 20 mL of a suitable solvent (e.g., dimethylformamide or a 1:1 mixture of ethanol (B145695) and deionized water).
-
For surface passivation and to enhance quantum yield, an amine-containing reagent such as ethylenediamine (B42938) (EDA) can be added to the solution (e.g., 100 µL).[6]
-
-
Microwave Irradiation:
-
Transfer the precursor solution to a microwave-safe vessel.
-
Place the vessel in a domestic or laboratory microwave oven.
-
Irradiate the solution at a power of 700-800 W for a short duration, typically 5-10 minutes.[3] The solution will change color, indicating the formation of carbon dots.
-
-
Purification of A-CDs:
-
Allow the resulting dark brown solution to cool to room temperature.
-
Centrifuge the solution at high speed (e.g., 10,000 rpm for 15 minutes) to remove larger, less fluorescent particles.[6]
-
Collect the supernatant containing the A-CDs.
-
For further purification and to remove unreacted precursors, dialyze the supernatant against deionized water for 24-48 hours using a dialysis membrane with a molecular weight cutoff (MWCO) of 1 kDa.[7]
-
The purified A-CDs solution can be stored at 4°C for future use or lyophilized to obtain a solid powder.
-
Diagram of the experimental workflow for the synthesis and purification of this compound-derived carbon dots.
Caption: Workflow for A-CDs synthesis and purification.
Characterization of A-CDs
Comprehensive characterization is crucial to understand the physicochemical properties of the synthesized A-CDs.
Quantitative Data Summary
The following table summarizes the expected quantitative data for A-CDs based on typical values reported for carbon dots derived from aromatic precursors.[6][8][9]
| Parameter | Typical Value | Method of Analysis |
| Quantum Yield (QY) | 10 - 60% | Comparative method using a standard fluorophore (e.g., Quinine (B1679958) Sulfate or Rhodamine B)[10][11][12][13][14] |
| Particle Size (Hydrodynamic Diameter) | 2 - 10 nm | Dynamic Light Scattering (DLS)[15][16][17][18][19] |
| Zeta Potential | -30 mV to +30 mV | Zeta Potential Measurement[1][20][21][22][23] |
| Cytotoxicity (IC50) | > 100 µg/mL | MTT Assay on relevant cell lines (e.g., HeLa, MCF-7)[24][25][26][27][28][29][30][31] |
Note: The actual values for this compound-derived carbon dots may vary depending on the precise synthesis and purification conditions.
Experimental Protocols for Characterization
The relative quantum yield of A-CDs can be determined by comparing their integrated photoluminescence intensity with that of a standard fluorophore with a known QY (e.g., quinine sulfate, QY = 0.54 in 0.1 M H₂SO₄).[10][14]
-
Prepare a series of dilute solutions of both the A-CDs and the standard (e.g., quinine sulfate) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorbance and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curves.
-
Plot the integrated fluorescence intensity versus absorbance for both the A-CDs and the standard.
-
The QY is calculated using the following equation: Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²) Where Φ is the quantum yield, m is the slope of the trendline from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.
-
Sample Preparation: Disperse the purified A-CDs in deionized water or a suitable buffer at a low concentration.
-
Dynamic Light Scattering (DLS) for Particle Size:
-
Zeta Potential Measurement:
Bioimaging Applications of A-CDs
A-CDs can be employed as fluorescent probes for imaging of live or fixed cells.
Experimental Protocol: In Vitro Cellular Imaging
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells in a suitable imaging dish or plate (e.g., glass-bottom dishes or 96-well plates) and allow them to adhere overnight.
-
-
Cellular Labeling with A-CDs:
-
Prepare a working solution of purified A-CDs in the cell culture medium at a desired concentration (e.g., 50-200 µg/mL).
-
Remove the old medium from the cells and add the A-CDs containing medium.
-
Incubate the cells with the A-CDs for a specific duration (e.g., 4-24 hours) to allow for cellular uptake.[28]
-
-
Fluorescence Microscopy:
-
After incubation, wash the cells three times with phosphate-buffered saline (PBS) to remove any unbound A-CDs.
-
Add fresh culture medium or PBS to the cells for imaging.
-
Visualize the cells using a confocal laser scanning microscope or a wide-field fluorescence microscope equipped with appropriate excitation and emission filters based on the spectral properties of the A-CDs.
-
Cellular Uptake Mechanism
The cellular uptake of nanoparticles like carbon dots is a complex process that can occur through various endocytic pathways. The surface charge and size of the CDs play a crucial role in determining the primary uptake mechanism.[32] Highly fluorescent nanoparticles can be trafficked to lysosomes following uptake.[33][34]
Diagram of a potential cellular uptake pathway for this compound-derived carbon dots.
Caption: A-CDs cellular uptake via endocytosis.
Cytotoxicity Assessment of A-CDs
It is essential to evaluate the potential toxicity of A-CDs to ensure their suitability for bioimaging applications. The MTT assay is a widely used colorimetric method to assess cell viability.[25][27]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed the desired cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment with A-CDs: Prepare serial dilutions of the A-CDs in the cell culture medium. Replace the old medium with the medium containing different concentrations of A-CDs (e.g., 0, 25, 50, 100, 200, 400 µg/mL).
-
Incubation: Incubate the cells with the A-CDs for 24 to 72 hours.[26]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. The IC50 value, the concentration at which 50% of the cells are viable, can be determined from the dose-response curve.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, characterization, and bioimaging application of this compound-derived carbon dots. By following these detailed methodologies, researchers can effectively produce and utilize these novel fluorescent nanomaterials for high-contrast and low-toxicity cellular imaging, contributing to advancements in biomedical research and drug development.
References
- 1. Biogenic Synthesis of Fluorescent Carbon Dots (CDs) and Their Application in Bioimaging of Agricultural Crops - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Synthesis of Non-Toxic, Water-Stable Carbon Dots Using Microwave Irradiation [mdpi.com]
- 3. Frontiers | One-Pot Microwave-Assisted Synthesis of Carbon Dots and in vivo and in vitro Antimicrobial Photodynamic Applications [frontiersin.org]
- 4. Microwave-assisted synthesis of carbon dots and their applications [ouci.dntb.gov.ua]
- 5. Microwave-assisted synthesis of carbon dots and their applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation and purification of fluorescent carbon dots – an unmet challenge - Analyst (RSC Publishing) DOI:10.1039/D3AN02134C [pubs.rsc.org]
- 8. Blue, Yellow, and Red Carbon Dots from Aromatic Precursors for Light-Emitting Diodes [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. 2.4. C-Dots Quantum Yield Determination [bio-protocol.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.aip.org [pubs.aip.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. bettersizeinstruments.com [bettersizeinstruments.com]
- 19. horiba.com [horiba.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Comparative In Vitro Cytotoxicity Study of Carbon Dot-Based Organometallic Nanoconjugates: Exploration of Their Cell Proliferation, Uptake, and Localization in Cancerous and Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. omicsonline.org [omicsonline.org]
- 26. Effect of carbonization degree of carbon dots on cytotoxicity and photo-induced toxicity to cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Cytotoxicity and cell imaging of six types of carbon nanodots prepared through carbonization and hydrothermal processing of natural plant materials - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01318A [pubs.rsc.org]
- 28. Intracellular Trafficking of Cationic Carbon Dots in Cancer Cell Lines MCF-7 and HeLa—Time Lapse Microscopy, Concentration-Dependent Uptake, Viability, DNA Damage, and Cell Cycle Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Cytotoxicity of Carbon Nanotubes, Graphene, Fullerenes, and Dots | MDPI [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Mechanism of cellular uptake of highly fluorescent conjugated polymer nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Anthrarufin as a Photosensitizer in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of anthrarufin (1,5-dihydroxyanthraquinone) as a photosensitizer in organic synthesis. This compound, a member of the dihydroxyanthraquinone family, is a readily available and robust organic dye that can serve as an efficient metal-free photocatalyst for a variety of synthetic transformations under visible light irradiation. Its applications are particularly relevant in the development of sustainable and green chemical processes.
Core Concepts and Mechanism of Action
This compound functions as a photosensitizer by absorbing light, which elevates it to an excited state. In this excited state, it can initiate chemical reactions through two primary mechanisms:
-
Energy Transfer (Type II Mechanism): The excited this compound can transfer its energy to molecular oxygen, converting it from its triplet ground state to the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then participate in various oxidative transformations.
-
Electron Transfer (Type I Mechanism): Excited this compound can act as either an electron donor or acceptor. It can be reduced by a substrate to form a radical anion or oxidized to form a radical cation. These radical intermediates then engage in subsequent reaction steps. For instance, the this compound radical anion can be a potent single-electron donor.
The specific mechanism is often dependent on the substrate, solvent, and reaction conditions.
Applications in Organic Synthesis
This compound and its isomers have shown utility in several key synthetic transformations. The following sections provide detailed protocols for selected applications.
Photooxidation of Arylboronic Acids to Phenols
A significant application of anthraquinone-based photosensitizers is the conversion of arylboronic acids to the corresponding phenols. This transformation is a valuable alternative to traditional methods that often require metal catalysts or harsh oxidants.
Table 1: Anthraquinone-Catalyzed Photooxidation of Arylboronic Acids
| Entry | Arylboronic Acid | Product | Catalyst | Solvent | Light Source | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Phenol | Anthraquinone | 2-Me-THF | CFL | 24 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | Anthraquinone | 2-Me-THF | CFL | 24 | 82 |
| 3 | 4-Chlorophenylboronic acid | 4-Chlorophenol | Anthraquinone | 2-Me-THF | CFL | 24 | 75 |
| 4 | 4-Acetylphenylboronic acid | 4-Hydroxyacetophenone | Anthraquinone | 2-Me-THF | CFL | 24 | 78 |
Data synthesized from studies on anthraquinone-catalyzed photooxidation of boronic acids.[1][2][3]
Experimental Protocol: General Procedure for the Photooxidation of Arylboronic Acids
-
Reaction Setup: In a standard glass vial equipped with a magnetic stir bar, add the arylboronic acid (0.5 mmol, 1.0 equiv.), this compound (0.01 mmol, 2 mol%), and the chosen solvent (e.g., 2-Me-THF, 5.0 mL).
-
Atmosphere: The reaction is typically performed under an air atmosphere to provide the necessary oxygen as the terminal oxidant. The vial should be loosely capped to allow for air exchange.
-
Irradiation: Place the reaction vial at a fixed distance (e.g., 5-10 cm) from a visible light source, such as a compact fluorescent lamp (CFL, e.g., 23W) or a blue LED lamp (e.g., 450 nm). Ensure the reaction mixture is stirred vigorously throughout the irradiation period.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenol.
-
Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
Experimental Workflow for Photooxidation of Arylboronic Acids
Caption: Workflow for the photocatalytic synthesis of phenols.
Free Radical Photopolymerization
Dihydroxyanthraquinones, including this compound, can act as effective photoinitiators for free radical polymerization, particularly under blue light irradiation. They are often used in combination with additives such as iodonium (B1229267) salts or tertiary amines to form a photoinitiating system.
Table 2: this compound-Based Photoinitiating Systems for Polymerization
| Monomer | Co-initiator | Light Source | Polymerization Rate (Rp) | Final Conversion (%) |
| Methacrylate | Iodonium Salt | Blue LED | High | > 60 |
| Methacrylate | Tertiary Amine | Blue LED | Moderate | ~50 |
| Epoxide | Iodonium Salt | Blue LED | Low | < 20 |
Data adapted from studies on dihydroxyanthraquinone derivatives as photoinitiators.[4]
Experimental Protocol: General Procedure for Free Radical Photopolymerization
-
Preparation of the Resin: Prepare a mixture of the desired monomer (e.g., a multifunctional acrylate), this compound (typically 0.1-1.0 wt%), and a co-initiator such as an iodonium salt (e.g., diphenyliodonium (B167342) hexafluorophosphate, 1-2 wt%) or a tertiary amine (e.g., ethyl 4-(dimethylamino)benzoate, 1-2 wt%).
-
Sample Preparation: Place a small amount of the prepared resin between two glass slides or in a suitable mold.
-
Irradiation: Expose the sample to a blue LED light source (e.g., 450-470 nm) at a controlled distance.
-
Monitoring Polymerization: The progress of polymerization can be monitored in real-time using techniques like Fourier-transform infrared (FTIR) spectroscopy by observing the decrease in the characteristic absorption band of the monomer's double bond (e.g., ~1635 cm⁻¹ for acrylates).
-
Post-Curing: After irradiation, the sample can be post-cured at a slightly elevated temperature to ensure complete conversion.
Proposed Signaling Pathway for this compound-Initiated Polymerization
Caption: Mechanism of this compound-based photoinitiation.
Concluding Remarks
This compound is a versatile and sustainable photosensitizer for various organic transformations. Its accessibility, stability, and ability to be activated by visible light make it an attractive candidate for applications in academic research and industrial processes, contributing to the advancement of green chemistry. Further exploration of its catalytic activity in other photochemical reactions is a promising area for future research.
References
- 1. Anthraquinone-Catalyzed Photooxidation of Boronic Acids in a Bio-Based Solvent (2-Me-THF) [ouci.dntb.gov.ua]
- 2. Anthraquinone-Catalyzed Photooxidation of Boronic Acids in a Bio-Based Solvent (2-Me-THF) | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. research.monash.edu [research.monash.edu]
Application Notes and Protocols: Use of Anthrarufin for the Detection of Calcium Ions
Note to the Reader: Initial investigations into the use of anthrarufin for the specific application of fluorescent detection of calcium ions (Ca²⁺) in biological research did not yield established protocols or evidence of its use as a dynamic calcium indicator. This compound is known to form insoluble calcium lakes, a precipitation reaction that is generally not suitable for the real-time monitoring of intracellular or extracellular calcium signaling events.[1]
Therefore, to provide a valuable and accurate resource in the requested format, these Application Notes and Protocols will focus on a widely used and well-documented fluorescent calcium indicator, Fura-2 , as a representative example for detecting calcium ions in a research setting.
Application Notes: Fura-2 for Ratiometric Measurement of Intracellular Calcium
Introduction
Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including signal transduction, muscle contraction, neurotransmitter release, and enzyme activation. The ability to accurately measure changes in intracellular calcium concentration ([Ca²⁺]i) is crucial for understanding these physiological events. Fura-2 is a ratiometric, fluorescent dye that is excitable by ultraviolet (UV) light and is one of the most common indicators used for quantifying intracellular calcium concentrations.[2]
Upon binding to Ca²⁺, Fura-2 exhibits a shift in its excitation spectrum, with an absorption peak moving from 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while its emission peak remains constant at approximately 505-510 nm.[2] The ratio of the fluorescence intensities at these two excitation wavelengths (340/380) is directly proportional to the intracellular calcium concentration. This ratiometric property offers a significant advantage as it is independent of dye concentration, illumination intensity, and optical path length, thereby minimizing artifacts from uneven dye loading, photobleaching, or changes in cell volume.[2][3]
Principle of Detection
The use of Fura-2 for calcium detection is based on its chelating properties and subsequent change in fluorescence upon ion binding. The acetoxymethyl (AM) ester form of Fura-2 (Fura-2 AM) is cell-permeant and can be loaded into cells. Once inside, cellular esterases cleave the AM groups, trapping the impermeant Fura-2 in the cytoplasm. When intracellular calcium levels rise, Fura-2 binds to the free Ca²⁺ ions. This binding event alters the electron distribution within the molecule, causing a shift in its optimal excitation wavelength. By alternately exciting the Fura-2-loaded cells at 340 nm and 380 nm and measuring the emitted fluorescence at ~510 nm, a ratio of the two emission intensities can be calculated. This ratio is then used to determine the precise intracellular calcium concentration.
Caption: Fura-2 AM loading and calcium detection workflow.
Quantitative Data
The performance of Fura-2 as a calcium indicator is characterized by several key parameters.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~120 nM (at room temp.) | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~340 nm | [2] |
| Excitation Wavelength (Ca²⁺-free) | ~380 nm | [2] |
| Emission Wavelength | ~505-510 nm | [2] |
| Quantum Yield | High | [3] |
Experimental Protocols
Preparation of Reagents
a. Fura-2 AM Stock Solution (1 mM):
-
Materials: 50 µg Fura-2 AM, Anhydrous DMSO.
-
Procedure: Add 50 µl of dry DMSO to a 50 µg vial of Fura-2 AM.[2] Vortex vigorously to ensure complete dissolution. Store in a dark, dry place at -20°C for several months.[2]
b. Hanks' Balanced Salt Solution (HBSS):
-
A common physiological solution for imaging experiments. Ensure it is free of phenol (B47542) red, which can increase background fluorescence.[2] A detailed recipe for preparing 1x HBSS can be found in various laboratory manuals and publications.[4]
c. Pluronic F-127 (20% w/v):
-
A non-ionic surfactant used to aid the dispersion of Fura-2 AM in aqueous media.
-
Procedure: Dissolve 2 g of Pluronic F-127 in 10 ml of DMSO. Store at room temperature.
Cell Preparation and Dye Loading
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Culture: Grow cells to 80-90% confluency on #1 glass coverslips suitable for microscopy.[2][5]
-
Prepare Loading Solution: For a final concentration of 1-5 µM Fura-2 AM, aliquot the required volume of Fura-2 AM stock solution into a tube containing cell culture medium or HBSS. Add an equal volume of 20% Pluronic F-127 to aid dispersion. Vortex the solution vigorously for at least one minute.[2]
-
Loading: Remove the culture medium from the cells and replace it with the Fura-2 AM loading solution.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in a dark incubator.[2] The optimal loading time should be determined empirically for each cell type.[5]
-
Washing and De-esterification: After incubation, wash the cells twice with pre-warmed HBSS or culture medium to remove extracellular Fura-2 AM.[5]
-
De-esterification: Incubate the cells for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.[5]
Caption: Experimental workflow for loading cells with Fura-2 AM.
Calcium Imaging
-
Setup: Mount the coverslip with loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a UV light source, excitation filter wheel (for 340 nm and 380 nm), a dichroic mirror, an emission filter (~510 nm), and a sensitive camera.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline fluorescence by alternating excitation between 340 nm and 380 nm and capturing the emission at ~510 nm.[4] Images should be acquired every 1-3 seconds.[5][6]
-
Stimulation: Introduce a stimulant (e.g., agonist, high potassium solution) to induce a calcium response.[4] Continue recording the fluorescence ratio.
-
Data Analysis: For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380). This ratio can be plotted over time to visualize the change in intracellular calcium.
Calibration (Optional but Recommended)
To convert the fluorescence ratio to an absolute calcium concentration, a calibration is necessary. This involves determining the minimum ratio (Rmin) in the absence of calcium and the maximum ratio (Rmax) at saturating calcium levels.
The Grynkiewicz equation is commonly used for this calculation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2)
Where:
-
Kd: Dissociation constant of Fura-2 for Ca²⁺ (~120 nM).[2]
-
R: The experimentally measured 340/380 ratio.
-
Rmin: The ratio in Ca²⁺-free conditions (e.g., using a calcium chelator like EGTA).
-
Rmax: The ratio in Ca²⁺-saturating conditions (e.g., using a calcium ionophore like ionomycin).
-
Sf2/Sb2: Ratio of fluorescence of the Ca²⁺-free to Ca²⁺-bound forms at 380 nm excitation.
A detailed protocol for in vivo or in vitro calibration can be found in specialized literature.[2]
Signaling Pathway Example: GPCR-Mediated Calcium Release
Many G-protein coupled receptors (GPCRs), upon agonist binding, activate Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor (IP3R) on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm. This increase in [Ca²⁺]i can be readily detected using Fura-2.
Caption: GPCR signaling cascade leading to intracellular calcium release.
References
- 1. This compound | C14H8O4 | CID 8328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ibidi.com [ibidi.com]
Application Notes and Protocols for Anthrarufin-Based Chemosensors in Environmental Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development and application of chemosensors based on Anthrarufin (1,5-dihydroxyanthraquinone) and its derivatives for environmental monitoring. The following sections detail the principles, experimental protocols, and data presentation for the use of these sensors in detecting various environmental pollutants, particularly heavy metal ions and anions.
Introduction to this compound-Based Chemosensors
This compound, a member of the anthraquinone (B42736) family, serves as a versatile platform for the design of fluorescent and colorimetric chemosensors.[1][2] The core structure of this compound possesses inherent spectroscopic properties that can be modulated upon interaction with specific analytes.[1] The hydroxyl groups at the 1 and 5 positions, along with the quinone oxygens, can act as binding sites for metal ions and anions.[2] This interaction often leads to a detectable change in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a visible color change.[1][3] These changes form the basis of their application in environmental sensing.
The primary signaling mechanisms for anthraquinone-based sensors include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and fluorescence quenching through complex formation.[4][5] By chemically modifying the this compound scaffold with specific recognition moieties, chemosensors with high selectivity and sensitivity for target pollutants can be developed.[1]
Data Presentation: Performance of Anthraquinone-Based Chemosensors
The following tables summarize the quantitative performance of various anthraquinone-based chemosensors for the detection of different environmental pollutants. While specific data for this compound-based sensors is limited in the literature, the data for closely related dihydroxyanthraquinone derivatives provide a strong indication of their potential performance.
Table 1: Performance of Anthraquinone-Based Chemosensors for Heavy Metal Ion Detection
| Chemosensor (Core Structure) | Analyte | Linear Range (µM) | Limit of Detection (LOD) (nM) | Technique | Reference |
| Anthraquinone-imidazole derivative | Ag⁺ | 0.8 - 32 | 66 | Fluorescence Quenching | [6][7] |
| 1,8-dihydroxyanthraquinone derivative | Cu²⁺ | Not specified | Not specified | Fluorescence | [4] |
| Rhodamine-anthraquinone conjugate | Hg²⁺ | Not specified | 4.4 | Colorimetric/Fluorescence | [8] |
| Anthraquinone derivative | Pb²⁺ | Not specified | Not specified | Fluorescence | [5] |
Table 2: Performance of Anthraquinone-Based Chemosensors for Anion Detection
| Chemosensor (Core Structure) | Analyte | Linear Range (µM) | Limit of Detection (LOD) (µM) | Technique | Reference |
| Imidazoanthraquinone derivative | F⁻, CN⁻, OH⁻ | Not specified | Not specified | Colorimetric/Fluorescence | [9] |
| Anthraquinone-thiourea conjugate | F⁻ | Not specified | Not specified | Colorimetric/Fluorescence | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative this compound-based chemosensor and its application in the detection of a target analyte.
Synthesis of a Functionalized this compound Chemosensor
This protocol describes a general method for the functionalization of this compound to introduce a receptor unit for analyte binding. This example focuses on the synthesis of an amino-functionalized this compound derivative.
Materials:
-
This compound (1,5-dihydroxyanthraquinone)
-
A suitable amino-containing receptor molecule (e.g., a polyamine or an amino-functionalized crown ether)
-
Formaldehyde (B43269) solution (37%)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mannich Reaction: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol.
-
Add the amino-containing receptor molecule (2.2 mmol) and formaldehyde solution (3 mmol) to the flask.
-
Acidify the mixture with a few drops of hydrochloric acid and reflux for 24 hours.
-
After cooling to room temperature, neutralize the reaction mixture with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Analyte Detection using a Functionalized this compound Chemosensor
This protocol outlines the general procedure for using a synthesized this compound-based chemosensor for the detection of a target analyte in an aqueous sample.
Materials:
-
Synthesized this compound-based chemosensor
-
Stock solution of the target analyte (e.g., a heavy metal salt or an anion salt)
-
Buffer solution (e.g., HEPES or Tris-HCl)
-
Solvent for the chemosensor (e.g., DMSO or acetonitrile)
-
Fluorometer or UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Sensor Solution: Prepare a stock solution of the this compound-based chemosensor (e.g., 1 mM) in a suitable organic solvent.
-
Preparation of Analyte Solutions: Prepare a series of standard solutions of the target analyte with varying concentrations in the chosen buffer.
-
Spectroscopic Measurement:
-
In a cuvette, place a specific volume of the buffer solution.
-
Add a small aliquot of the chemosensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence or UV-Vis spectrum of the chemosensor solution.
-
Incrementally add small volumes of the analyte standard solutions to the cuvette.
-
After each addition, mix the solution thoroughly and record the fluorescence or UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity or absorbance at a specific wavelength against the concentration of the analyte.
-
From the titration data, determine the linear range, limit of detection (LOD), and binding constant.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling mechanism of an this compound-based chemosensor and a typical experimental workflow.
Proposed Signaling Pathway for Metal Ion Detection
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow for Chemosensor Application
Caption: Experimental workflow for chemosensor application.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.unam.edu.na [repository.unam.edu.na]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An anthraquinone-imidazole-based colorimetric and fluorescent sensor for the sequential detection of Ag+ and biothiols in living cells - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcbiochemres.com [pcbiochemres.com]
Application Notes and Protocols: Anthrarufin as an Intermediate in the Synthesis of Indanthrene Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanthrene (B7773128) dyes, a class of vat dyes based on anthraquinone (B42736), are renowned for their exceptional fastness properties, making them suitable for applications requiring high durability. While the classical synthesis of the parent indanthrene dye, Indanthrone (C.I. Vat Blue 4), proceeds from 2-aminoanthraquinone, other complex anthraquinone-based vat dyes can be synthesized from a variety of intermediates. Anthrarufin (1,5-dihydroxyanthraquinone) serves as a key precursor for the synthesis of 1,5-diaminoanthraquinone (B86024), a crucial intermediate in the production of certain specialized indanthrene dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these dye intermediates.
Chemical Structures and Properties
A summary of the key compounds and their relevant physical and chemical properties is presented in Table 1.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| This compound | 117-12-4 | C₁₄H₈O₄ | 240.21 | 280-282 | Yellow to orange crystalline powder | |
| 1,5-Diaminoanthraquinone | 129-44-2 | C₁₄H₁₀N₂O₂ | 238.24 | >300 | Red to violet crystalline powder |
Table 1: Physicochemical Properties of Key Compounds
Synthetic Pathway Overview
The overall synthetic strategy involves a two-step process. First, this compound is converted to 1,5-diaminoanthraquinone via an amination reaction. Subsequently, the 1,5-diaminoanthraquinone is used as a building block in a condensation reaction to form a complex vat dye.
Caption: Synthetic pathway from this compound to an indanthrene-type vat dye.
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diaminoanthraquinone from this compound
This protocol describes the amination of this compound to produce 1,5-diaminoanthraquinone. The procedure is based on analogous reactions for the amination of dihydroxyanthraquinones.
Materials:
-
This compound (1,5-dihydroxyanthraquinone)
-
Aqueous ammonia (B1221849) (28-30%)
-
Sodium dithionite (B78146) (optional, as a reducing agent to facilitate the reaction)
-
Autoclave or high-pressure reactor
-
Ethanol (B145695) or acetic acid for recrystallization[1]
Procedure:
-
Reaction Setup: In a high-pressure reactor, charge this compound and a sufficient volume of aqueous ammonia. The molar ratio of ammonia to this compound should be in large excess.
-
(Optional) Addition of Reducing Agent: A small amount of a reducing agent like sodium dithionite can be added to the reaction mixture. This can facilitate the nucleophilic substitution by forming a leuco-like intermediate.
-
Reaction Conditions: Seal the reactor and heat to a temperature in the range of 150-200°C. The reaction is carried out under the pressure generated by the heated aqueous ammonia. Maintain the reaction for several hours with stirring.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the ammonia. The solid product is collected by filtration and washed with water until the filtrate is neutral.
-
Purification: The crude 1,5-diaminoanthraquinone can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield a product with high purity[1].
Expected Yield: The yield of this reaction can vary depending on the specific conditions, but yields in the range of 80-90% have been reported for analogous aminations of anthraquinone derivatives.
Protocol 2: Synthesis of a Vat Dye from 1,5-Diaminoanthraquinone
This protocol outlines a representative synthesis of a complex vat dye using 1,5-diaminoanthraquinone as a key intermediate.
Materials:
-
1,5-Diaminoanthraquinone
-
1-Phenoxy-3,5-dichloro-s-triazine
-
Nitrobenzene (B124822) (solvent)
-
Methanol (B129727) for washing
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 1-phenoxy-3,5-dichloro-s-triazine in nitrobenzene.
-
Addition of Diamine: Add 1,5-diaminoanthraquinone to the solution.
-
Reaction Conditions: Heat the reaction mixture with stirring to a temperature between 180°C and 210°C for several hours.
-
Work-up: After the reaction is complete, cool the mixture and collect the precipitated dye by filtration.
-
Purification: Wash the filter cake with nitrobenzene followed by methanol to remove unreacted starting materials and solvent. Dry the product to obtain the final vat dye.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of vat dyes from diaminoanthraquinones.
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Product Color |
| 1,5-Diaminoanthraquinone, 1-Phenoxy-3,5-dichloro-s-triazine | Nitrobenzene | 180-210 | 5 | Greenish-gray |
| 1,4-Diaminoanthraquinone, 1-Phenoxy-3,5-dichloro-s-triazine | Nitrobenzene | 180-210 | 5 | Bluish-black |
| 1,5-Diamino-4,8-dihydroxyanthraquinone, 1-Phenoxy-3,5-dichloro-s-triazine | Nitrobenzene | 180-210 | 10 | Blue |
Table 2: Representative Reaction Conditions for Vat Dye Synthesis from Diaminoanthraquinones
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of a vat dye starting from this compound.
Caption: General experimental workflow for vat dye synthesis.
Conclusion
This compound is a valuable starting material for the synthesis of 1,5-diaminoanthraquinone, an important intermediate in the production of a variety of anthraquinone-based vat dyes. The protocols provided herein offer a framework for the laboratory-scale synthesis of these complex colorants. The robust nature of the resulting dyes makes them of significant interest for applications requiring high fastness and durability. Further research can focus on optimizing reaction conditions to improve yields and exploring the synthesis of novel dye structures based on the 1,5-diaminoanthraquinone scaffold.
References
Application Notes: Cell Imaging with Anthrarufin Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Anthrarufin and its derivatives as fluorescent probes for various cell imaging applications. Anthraquinones, a class of aromatic organic compounds, have gained attention in the development of fluorescent sensors due to their inherent photophysical properties.[1] This document details their application in detecting metal ions, measuring intracellular viscosity, and sensing pH, complete with experimental protocols and data.
Key Applications
This compound-based fluorescent probes are versatile tools for cellular imaging, enabling the visualization and quantification of various intracellular parameters. Their applications primarily revolve around their sensitivity to the local microenvironment.
-
Detection of Metal Ions: this compound derivatives can be designed to selectively bind to specific metal ions. This interaction often leads to a change in the fluorescence properties of the probe, such as quenching or enhancement of the emission intensity, allowing for the detection and quantification of ions like Ca²⁺.
-
Measurement of Intracellular Viscosity: The fluorescence quantum yield of certain this compound derivatives is sensitive to the viscosity of their environment. In more viscous media, the intramolecular rotation of the probe is restricted, leading to an increase in fluorescence intensity. This property allows for the mapping of intracellular viscosity, which is an important parameter related to cellular processes and disease states.
-
Intracellular pH Sensing: Modified this compound probes can exhibit pH-dependent fluorescence. Protonation or deprotonation of functional groups on the probe can alter its electronic structure and, consequently, its fluorescence emission. This enables the monitoring of pH changes within cellular compartments.
Data Presentation: Photophysical Properties of Anthraquinone (B42736) Derivatives
The following table summarizes the key photophysical properties of selected fluorescent anthraquinone derivatives. This data is essential for selecting the appropriate probe and imaging conditions for a specific application.
| Compound Name/Derivative | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent/Conditions | Reference |
| RBS3 | 420 | 556 | 136 | Low | Deionized water | [2] |
| CE8 | 276 | 406 | 130 | Low | Deionized water | [2] |
| NGA5 | 298 | 480 | 182 | Low | Deionized water | [2] |
| DRAQ5™ | 647 | 681 | 34 | 0.003 (in solution) | Binds to DNA | [2] |
| CyTRAK Orange™ | 510 | 610 | 100 | Not Reported | Binds to cytoplasmic RNA | [2] |
| Quinizarin Derivative (Q4) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [3] |
| 1,8-diamino-4,5-dihydroxy-3,6-diisopentyl anthraquinone | 532 (for rescaling) | Not Reported | Not Reported | Not Reported | Ethanol | [4] |
Experimental Protocols
The following are detailed protocols for key cell imaging experiments using this compound-based fluorescent probes. These protocols are based on established methods for similar fluorescent probes and should be optimized for specific cell types and experimental conditions.
Protocol 1: Live-Cell Imaging of Intracellular Calcium Ions
This protocol describes the use of a hypothetical this compound-based Ca²⁺ probe for monitoring changes in intracellular calcium concentration.
Materials:
-
This compound-Ca²⁺ Probe (e.g., in DMSO stock solution)
-
Live cells cultured on glass-bottom dishes or coverslips
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips and culture overnight to allow for adherence.
-
Ensure cells are healthy and at an appropriate confluency (e.g., 60-80%).
-
-
Probe Loading:
-
Prepare a loading solution by diluting the this compound-Ca²⁺ probe stock solution in HBSS to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with pre-warmed HBSS to remove any extracellular probe.
-
-
Imaging:
-
Mount the dish or coverslip on the stage of a confocal microscope.
-
Excite the probe at its optimal excitation wavelength (refer to the data table) and collect the emission at the corresponding wavelength.
-
Acquire baseline fluorescence images.
-
To induce a calcium influx (positive control), add a solution of Ionomycin (e.g., 1-5 µM) and acquire a time-series of images.
-
To chelate intracellular calcium (negative control), treat cells with EGTA prior to imaging.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of individual cells or regions of interest over time using image analysis software (e.g., ImageJ/Fiji).
-
Normalize the fluorescence intensity to the baseline to quantify the relative change in intracellular Ca²⁺ concentration.
-
Protocol 2: Measurement of Intracellular Viscosity
This protocol outlines the use of a viscosity-sensitive this compound probe for imaging viscosity changes in live cells.
Materials:
-
Viscosity-sensitive this compound Probe
-
Live cells cultured on glass-bottom dishes
-
Imaging buffer (e.g., HBSS)
-
Nystatin or Monensin (to induce viscosity changes)
-
Fluorescence microscope with a sensitive camera (e.g., EM-CCD) or a fluorescence lifetime imaging (FLIM) system
Procedure:
-
Cell Preparation:
-
Culture cells on glass-bottom dishes suitable for high-resolution imaging.
-
-
Probe Loading:
-
Prepare a loading solution of the viscosity-sensitive this compound probe in imaging buffer (e.g., 1-5 µM).
-
Wash the cells with pre-warmed imaging buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells thoroughly (2-3 times) with fresh imaging buffer.
-
-
Imaging:
-
Acquire baseline fluorescence images using either fluorescence intensity or fluorescence lifetime imaging.
-
Intensity Imaging: Excite the probe and collect the emission. Changes in viscosity will be reflected as changes in fluorescence intensity.
-
FLIM: Measure the fluorescence lifetime of the probe. An increase in viscosity will typically lead to a longer fluorescence lifetime.
-
-
To induce changes in intracellular viscosity, treat the cells with agents like Nystatin or Monensin and acquire images over time.
-
-
Data Analysis:
-
For intensity-based measurements, quantify the change in fluorescence intensity relative to the baseline.
-
For FLIM measurements, analyze the change in fluorescence lifetime. A calibration curve of fluorescence lifetime versus viscosity (typically generated using solutions of known viscosity, e.g., glycerol-water mixtures) can be used to estimate the absolute viscosity.
-
Protocol 3: Intracellular pH Measurement
This protocol describes the use of a pH-sensitive this compound probe for monitoring intracellular pH.
Materials:
-
pH-sensitive this compound Probe
-
Live cells cultured on glass-bottom dishes
-
Calibration buffers of known pH (e.g., ranging from pH 5.5 to 8.0) containing a protonophore like Nigericin (e.g., 10 µM)
-
Imaging buffer (e.g., HBSS)
-
Confocal microscope with appropriate excitation and emission filters
Procedure:
-
Cell Preparation:
-
Grow cells on glass-bottom dishes to the desired confluency.
-
-
Probe Loading:
-
Load the cells with the pH-sensitive this compound probe (e.g., 1-10 µM) in imaging buffer for 30-60 minutes at 37°C.
-
-
Washing:
-
Wash the cells 2-3 times with imaging buffer.
-
-
Imaging and Calibration:
-
Acquire fluorescence images of the cells in imaging buffer.
-
To create a calibration curve, replace the imaging buffer with a series of calibration buffers of different known pH values containing Nigericin. Nigericin equilibrates the intracellular and extracellular pH.
-
Acquire images for each pH point.
-
-
Data Analysis:
-
Measure the fluorescence intensity of the cells at each pH value to generate a calibration curve of fluorescence intensity versus pH.
-
Use the calibration curve to convert the fluorescence intensity of experimental cells into intracellular pH values. For ratiometric probes, the ratio of fluorescence intensities at two different emission or excitation wavelengths is used to determine the pH, which provides more accurate measurements.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway that can be investigated using fluorescent probes and a typical experimental workflow.
Caption: Mitogen-Activated Protein Kinase (MAPK) signaling pathway.
Caption: General experimental workflow for live-cell imaging.
References
- 1. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. A new anthraquinone derivative as a near UV and visible light photoinitiator for free-radical, thiol–ene and cationic polymerizations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Stained with Anthrarufin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Anthrarufin (1,5-dihydroxyanthraquinone) and its derivatives for cellular analysis by flow cytometry. Anthraquinones are a class of organic compounds known for their biological activities, including anticancer properties.[1] This document outlines their application in assessing cytotoxicity, cell cycle progression, and apoptosis, complete with detailed experimental protocols and data presentation.
Introduction to this compound Derivatives in Cellular Analysis
This compound and its derivatives are a subclass of anthraquinones that have demonstrated significant potential as cytotoxic agents against various cancer cell lines.[2][3] Their planar structure allows them to intercalate with DNA, and their biological activity is often associated with the induction of apoptosis and cell cycle arrest.[4][5] Flow cytometry is a powerful technique to elucidate these cellular responses at the single-cell level. Some anthraquinone (B42736) derivatives are also inherently fluorescent, making them valuable tools for live-cell imaging and analysis.[6][7]
Data Presentation: Cytotoxicity of this compound and Related Derivatives
The following tables summarize the cytotoxic activity of various dihydroxyanthraquinone derivatives, including those closely related to this compound, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
Table 1: IC50 Values of Dihydroxyanthraquinone Derivatives in Breast Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthopurpurin (1,3-dihydroxyanthraquinone) | MCF7 | 15.75 ± 1.00 | [2] |
| MDA-MB-231 | 14.65 ± 1.45 | [2][3] | |
| Lucidin-ω-methyl ether | MCF7 | 24.10 ± 1.06 | [2] |
| MDA-MB-231 | 13.03 ± 0.33 | [2][3] | |
| 1,3-dihydroxy-9,10-anthraquinone-2-carboxylic acid (DHAQC) | MCF-7 | Not specified, but showed selectivity | [4][5] |
Table 2: IC50 Values of Dihydroxyanthraquinone Derivatives in Other Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Xanthopurpurin (1,3-dihydroxyanthraquinone) | SK-MEL-5 (Melanoma) | 23.71 ± 1.71 | [2] |
| B16F10 (Murine Melanoma) | 20.11 ± 0.98 | [2] | |
| Lucidin-ω-methyl ether | SK-MEL-5 (Melanoma) | 42.79 ± 1.32 | [2] |
| B16F10 (Murine Melanoma) | 39.87 ± 1.09 | [2] | |
| Compound A1 (a novel 1,4-dihydroxyanthraquinone derivative) | HepG-2 (Liver Cancer) | 12.5 | [8] |
Experimental Protocols
Detailed methodologies for key flow cytometry-based experiments are provided below. These protocols can be adapted for specific this compound derivatives and cell lines.
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol is designed to investigate the effect of this compound derivatives on cell cycle progression.[9][10]
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
6-well plates
-
This compound derivative of interest
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (10 mg/mL)
-
Propidium Iodide (PI) staining solution (1 mg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 5 x 10⁴ cells/well) in 6-well plates and allow them to attach for 24-48 hours. Treat the cells with the this compound derivative at various concentrations (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes at 4°C), and wash twice with cold PBS.
-
Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[9] Incubate at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing RNase A and incubate at 37°C for 30 minutes. Add PI solution and incubate in the dark for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound derivatives.[11][12]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
This compound derivative of interest
-
Target cell lines
-
6-well plates
-
Flow cytometer
-
Binding Buffer (provided with the kit)
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for the desired time period.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour.[13] Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.[14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways potentially modulated by this compound derivatives and a general experimental workflow for their analysis.
Caption: A general experimental workflow for the evaluation of this compound derivatives.
Caption: Proposed p53-mediated apoptotic pathway induced by some anthraquinone derivatives.[4]
Caption: Proposed pathway for G2/M cell cycle arrest induced by some anthraquinone derivatives.[15]
References
- 1. "Biomedical Applications and Syntheses of Selected Anthraquinone Dyes" by Richard Sirard [digitalcommons.liberty.edu]
- 2. Cytotoxic properties of the anthraquinone derivatives isolated from the roots of Rubia philippinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis in breast cancer MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
- 7. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 8. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. researchgate.net [researchgate.net]
- 15. Anthraquinone derivatives induce G2/M cell cycle arrest and apoptosis in NTUB1 cells [agris.fao.org]
Application Note: Preparation and Evaluation of Anthrarufin-Loaded Nanoparticles for Cancer Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation, characterization, and in vitro evaluation of Anthrarufin-loaded nanoparticles. This compound, an anthraquinone (B42736) derivative, exhibits potential as an anticancer agent; however, its therapeutic efficacy can be limited by poor bioavailability. Encapsulating this compound into biodegradable polymeric nanoparticles, such as those made from chitosan (B1678972) (CS) and poly(lactic acid) (PLA), offers a promising strategy to enhance its delivery and therapeutic effect.[1] These protocols describe the synthesis of CS/PLA nanoparticles using a precipitation method, followed by comprehensive characterization of their physicochemical properties, including size, zeta potential, and morphology. Furthermore, methodologies for assessing drug loading, encapsulation efficiency, in vitro drug release kinetics, and cytotoxicity against cancer cell lines are presented.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Chitosan/PLA Nanoparticles
This protocol details the synthesis of this compound-loaded nanoparticles using a precipitation dropping method adapted from studies on similar anthraquinone compounds.[1]
Materials:
-
This compound
-
Chitosan (CS)
-
Poly(lactic acid) (PLA)
-
Lactic acid
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump or burette
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
Bath sonicator
Procedure:
-
Preparation of Chitosan Solution: Dissolve Chitosan in a 1% lactic acid solution to a final concentration of 1 mg/mL. Stir the solution until the Chitosan is completely dissolved.
-
Preparation of PLA-Anthrarufin Solution: Dissolve a specific amount of PLA and this compound in acetone. The concentrations should be optimized based on desired drug loading. For example, use a 6.0 mg/mL concentration for PLA and a 0.6 mg/mL concentration for the drug.[2]
-
Nanoparticle Formation: Place the Chitosan solution on a magnetic stirrer. Using a syringe pump or burette, add the PLA-Anthrarufin solution dropwise into the Chitosan solution under continuous stirring.
-
Solvent Evaporation: Continue stirring the resulting suspension at room temperature overnight to allow for the complete evaporation of acetone and the formation of stable nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation at approximately 17,000 rcf for 15-20 minutes at 4°C.[3]
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any unencapsulated drug and residual surfactant. Resuspend the pellet in water using a bath sonicator between washes.
-
Lyophilization: Resuspend the final washed pellet in a 5% mannitol (B672) solution (as a cryoprotectant) and freeze at -80°C.[3] Lyophilize the frozen suspension for 48 hours to obtain a dry nanoparticle powder, which can be stored for future use.
Protocol 2: Physicochemical Characterization of Nanoparticles
A. Particle Size, Polydispersity Index (PDI), and Zeta Potential
Equipment: Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Procedure:
-
Re-disperse the lyophilized nanoparticles in deionized water to form a dilute suspension.
-
Analyze the suspension using the DLS instrument to determine the average particle size (hydrodynamic diameter), PDI, and zeta potential.
-
The PDI value indicates the uniformity of the particle size distribution, while the zeta potential provides information about the surface charge and stability of the nanoparticle suspension.[4]
B. Morphology Analysis
Equipment: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM)
Procedure:
-
For TEM: Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
For SEM: Mount the dry nanoparticle powder onto an aluminum stub using double-sided carbon tape and sputter-coat with a thin layer of gold.
-
Image the prepared samples under the microscope to observe the shape and surface morphology of the nanoparticles.
C. Drug Loading Content (LC) and Encapsulation Efficiency (EE)
Equipment: UV-Vis Spectrophotometer, Centrifuge
Procedure:
-
Determine Total Drug Amount: Accurately weigh a sample of lyophilized this compound-loaded nanoparticles. Dissolve the nanoparticles in a suitable solvent (e.g., DMSO) to release the encapsulated drug completely.
-
Determine Free Drug Amount: After synthesis (before lyophilization), centrifuge a known volume of the nanoparticle suspension. The amount of free, unencapsulated this compound in the supernatant is measured.
-
Quantification: Use a UV-Vis spectrophotometer to measure the absorbance of this compound at its maximum wavelength (λmax) in both the total and free drug samples. Calculate the concentration using a standard calibration curve.
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
%EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
-
Loading Capacity (%LC):
-
%LC = [Weight of Encapsulated Drug / Total Weight of Nanoparticles] x 100
-
-
Protocol 3: In Vitro Drug Release Study
This protocol uses the dialysis membrane method to evaluate the release profile of this compound from the nanoparticles.[5][6]
Materials:
-
This compound-loaded nanoparticles
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (with an appropriate molecular weight cut-off, e.g., 10-12 kDa)
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of this compound-loaded nanoparticles in a small volume of PBS (e.g., 5 mL).
-
Transfer the nanoparticle suspension into a dialysis bag and seal it securely.
-
Submerge the dialysis bag into a larger container with a known volume of PBS (e.g., 900 mL) at 37°C with continuous stirring (e.g., 75 rpm) to maintain sink conditions.[5]
-
To simulate different physiological environments, perform the study in separate flasks using PBS at pH 7.4 (representing physiological pH) and pH 5.5 (representing the acidic tumor microenvironment).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, etc., up to 10 days), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.[1]
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant volume.
-
Analyze the collected samples for this compound concentration using a UV-Vis spectrophotometer or HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay evaluates the cytotoxic efficacy of this compound-loaded nanoparticles against a cancer cell line (e.g., HepG2 human liver carcinoma cells).[1]
Materials:
-
Cancer cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Free this compound, blank nanoparticles, and this compound-loaded nanoparticles
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of free this compound, blank nanoparticles, and this compound-loaded nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Calculation: Calculate the cell viability percentage as:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Data Presentation
Quantitative data from characterization and in vitro studies should be summarized for clear comparison.
Table 1: Example Physicochemical Properties of this compound-Loaded Nanoparticles
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
|---|---|---|---|---|---|
| ANTH-NP-01 | 185.3 ± 5.1 | 0.21 | +25.6 ± 2.3 | 44.3 ± 1.7[7] | 20.1 ± 0.9[7] |
| ANTH-NP-02 | 210.8 ± 6.9 | 0.25 | +22.1 ± 1.9 | 58.7 ± 2.1 | 15.4 ± 1.1 |
Data are presented as mean ± standard deviation and are hypothetical examples based on typical results for similar systems.[1][7]
Table 2: Example In Vitro Drug Release Characteristics
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
|---|---|---|
| 1 | 15.2 ± 1.3 | 22.5 ± 1.8 |
| 12 | 28.6 ± 2.1 | 45.8 ± 2.5 |
| 24 | 35.4 ± 2.4 | 60.1 ± 3.0 |
| 72 | 50.1 ± 3.1 | 78.9 ± 3.6 |
| 240 (10 days) | 68.3 ± 4.0 | 92.4 ± 4.5 |
Data show a pH-dependent release pattern, with faster release in acidic conditions, which is beneficial for tumor targeting.[1]
Table 3: Example In Vitro Cytotoxicity (IC₅₀ Values)
| Compound | IC₅₀ on HepG2 Cells (µM) after 48h |
|---|---|
| Free this compound | 15.0 ± 1.0 |
| This compound-Loaded NPs | 5.0 ± 0.5[4] |
| Blank Nanoparticles | > 100 (non-toxic) |
The lower IC₅₀ value for the nanoparticle formulation suggests enhanced cytotoxic efficacy compared to the free drug.[1][4]
Visualizations
Experimental Workflow
Caption: Workflow for nanoparticle synthesis, purification, characterization, and evaluation.
Proposed Signaling Pathway for Anticancer Action
The following diagram illustrates a potential mechanism by which this compound, delivered via nanoparticles, induces apoptosis in cancer cells. This pathway is based on the known actions of similar anthraquinone and anthocyanin compounds.[1][8][9]
Caption: Proposed pathway for nanoparticle-mediated induction of apoptosis in cancer cells.
References
- 1. Chitosan/PLA nanoparticles as a novel carrier for the delivery of anthraquinone: synthesis, characterization and in vitro cytotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug release from nanomedicines: Selection of appropriate encapsulation and release methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of 5-fluorouracil-loaded chitosan nanoparticles and study of the sustained release in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of anthocyanins on the prevention and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming precipitation of Anthrarufin in cell culture media
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the precipitation of Anthrarufin in cell culture media. It is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it precipitate in cell culture media?
A1: this compound, also known as 1,5-Dihydroxyanthraquinone, is an organic compound belonging to the anthraquinone (B42736) family.[1][2] It appears as a dark red to reddish-brown crystalline solid.[3] Its chemical structure makes it highly hydrophobic, leading to very poor solubility in water (approximately 9.8E-4 g/L at 25°C) and, consequently, in aqueous cell culture media.[3][4] This inherent low aqueous solubility is the primary reason for its precipitation during experimental use.
Q2: What is the recommended solvent to prepare an this compound stock solution?
A2: Due to its hydrophobic nature, the most recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][5] While it is only sparingly soluble in DMSO, it is generally the most effective and commonly used solvent for this class of compounds in cell-based assays.[1] It is crucial to ensure the this compound is fully dissolved in 100% DMSO before any dilution into aqueous media is attempted.
Q3: My this compound precipitates when I add it to the cell culture medium. What can I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common challenge with hydrophobic compounds.[5] This is often due to the compound crashing out of solution as the solvent changes from organic (DMSO) to aqueous. The following troubleshooting workflow and steps can help resolve this issue.
Caption: Troubleshooting workflow for this compound precipitation.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The cytotoxicity of DMSO is dependent on the cell line and the duration of exposure. Robust, continuously cultured cell lines are generally more tolerant than sensitive primary cells. It is always critical to run a vehicle control (media with the same final concentration of DMSO, without this compound) to account for any solvent-induced effects.
| Final DMSO Concentration | General Tolerance and Recommendations |
| ≤ 0.1% | Considered safe for nearly all cell types, including sensitive primary cells. Ideal for long-term exposure assays.[5] |
| 0.5% | Widely tolerated by most robust cell lines without significant cytotoxicity. A common starting point for many assays.[5] |
| 1.0% | May be tolerated by some resilient cell lines, but the risk of off-target effects or toxicity increases. Use with caution.[5] |
| > 1.0% | Often leads to significant cytotoxicity and can interfere with experimental results. Generally not recommended.[5] |
Q5: Are there any alternative methods to improve this compound solubility in media?
A5: If optimizing the DMSO concentration and dilution method is insufficient, you can explore more advanced formulation strategies. These methods aim to create a more stable dispersion of the hydrophobic compound in the aqueous medium.
-
Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can act as emulsifiers to help keep hydrophobic compounds in solution.[5]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.[5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution
This protocol details the steps for dissolving this compound in DMSO to create a concentrated stock solution.
-
Weighing: Accurately weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of 100% sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM). It is better to start with a concentration you know will dissolve fully.
-
Dissolution: Vortex the solution vigorously for 2-3 minutes. If solid particles are still visible, place the tube in a sonicator bath for 5-10 minutes to aid dissolution.[5] Visually inspect against a light source to ensure no solid particulates remain.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE or nylon membrane).
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[5]
Protocol 2: Serial Dilution and Addition to Cell Culture Media
This protocol describes the best practice for diluting the DMSO stock into your final working concentration in cell culture media to minimize precipitation.
-
Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath. Using cold media can decrease the solubility of the compound and promote precipitation.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in pre-warmed media. This gradual reduction in DMSO concentration can help prevent the compound from crashing out.
-
Final Dilution: While gently vortexing or swirling the tube of pre-warmed media, add the required volume of this compound stock (or intermediate dilution) drop-by-drop. This rapid, continuous mixing is crucial for preventing localized high concentrations that lead to precipitation.
-
Final Check: After addition, visually inspect the medium. If it remains clear, it is ready for addition to your cells. If it appears cloudy or contains visible precipitate, further optimization from the troubleshooting guide is necessary.
Signaling Pathway Information
This compound is an anthraquinone derivative that has been investigated for its biological activities. Related anthraquinone compounds have been identified as potent inhibitors of the c-Met kinase signaling pathway.[6] These compounds can act by blocking the extracellular hepatocyte growth factor (HGF) from binding to and activating the c-Met receptor.[6] The aberrant activation of the c-Met pathway is implicated in many human cancers and triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation, invasion, and survival.[6][7]
References
- 1. usbio.net [usbio.net]
- 2. This compound - 1,5-Dihydroxyanthraquinone [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. Anthraquinone Derivatives as Potent Inhibitors of c-Met Kinase and the Extracellular Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Conditions for Anthrarufin Derivatization
Welcome to the technical support center for the derivatization of Anthrarufin (1,5-dihydroxyanthraquinone). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic modifications of the this compound scaffold.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the derivatization of this compound, focusing on two primary reaction types: Etherification (O-alkylation) and Acylation (O-acylation) .
Etherification (O-alkylation) of this compound
Q1: I am observing low yields of the desired 1,5-dialkoxy-anthraquinone. What are the potential causes and solutions?
A1: Low yields in the O-alkylation of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Deprotonation: The phenolic hydroxyl groups of this compound must be deprotonated to form the more nucleophilic phenoxide ions for the reaction to proceed efficiently.
-
Solution: Ensure a sufficiently strong base is used in an appropriate stoichiometric amount. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are commonly employed. For complete deprotonation, stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions.
-
-
Poor Reactivity of the Alkylating Agent: The nature of the leaving group and the steric hindrance of the alkylating agent play a crucial role.
-
Solution: Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. For bulky alkyl groups, consider using a more reactive alkylating agent or increasing the reaction temperature and time.
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile (B52724) are generally effective for this type of reaction. The optimal temperature can range from room temperature to reflux, depending on the reactivity of the substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent potential side reactions or decomposition.
-
-
Side Reactions: Incomplete alkylation can lead to a mixture of the mono-alkylated and di-alkylated products.
-
Solution: To favor di-alkylation, use a molar excess of both the base and the alkylating agent. Stepwise addition of the alkylating agent may sometimes help control the reaction.
-
Q2: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired product?
A2: Achieving selective mono- or di-alkylation can be challenging.
-
For Di-alkylation:
-
Use at least 2.2 equivalents of a strong base (e.g., NaH) to ensure complete deprotonation of both hydroxyl groups.
-
Use a slight excess (2.2-2.5 equivalents) of the alkylating agent.
-
Higher reaction temperatures and longer reaction times generally favor the formation of the di-substituted product.
-
-
For Mono-alkylation (more challenging):
-
Use one equivalent or a slight sub-stoichiometric amount of the base and alkylating agent.
-
Lower the reaction temperature to favor the kinetic product.
-
This often results in a mixture that requires careful chromatographic separation.
-
Acylation (O-acylation) of this compound
Q1: The O-acylation of this compound is sluggish and gives low yields. What can I do to improve the reaction?
A1: Similar to etherification, several factors can influence the outcome of O-acylation.
-
Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are common acylating agents.
-
Solution: Ensure the acylating agent is fresh and has not been hydrolyzed by atmospheric moisture. The use of a catalyst can significantly improve the reaction rate.
-
-
Inappropriate Catalyst or Base: A base is typically required to neutralize the acid byproduct (e.g., HCl) and to act as a catalyst.
-
Solution: Pyridine (B92270) is a common solvent and base for acylation reactions. For less reactive systems, the addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can dramatically increase the reaction rate.
-
-
Steric Hindrance: Bulky acylating agents may react slowly.
-
Solution: Increase the reaction temperature and extend the reaction time. Monitor the reaction progress by TLC.
-
Q2: I am observing side products or decomposition of my starting material during acylation. How can I minimize these?
A2: Side reactions in acylation can include incomplete reaction or degradation.
-
Control of Reaction Temperature: Exothermic reactions can sometimes lead to decomposition.
-
Solution: Add the acylating agent dropwise at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.
-
-
Purification Challenges: The polarity of the mono- and di-acylated products might be very similar.
-
Solution: Careful column chromatography with a shallow solvent gradient is often necessary to separate the products. Recrystallization can also be an effective purification method.
-
Data Presentation
The following tables summarize typical reaction conditions for the derivatization of this compound based on general procedures for similar phenolic compounds. These should be considered as starting points for optimization.
Table 1: Optimization of O-Alkylation (Etherification) of this compound
| Entry | Alkylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield of Di-alkoxy Product |
| 1 | Methyl Iodide (2.5) | K₂CO₃ (3.0) | DMF | 80 | 12 | Moderate to High |
| 2 | Ethyl Bromide (2.5) | K₂CO₃ (3.0) | DMF | 100 | 24 | Moderate |
| 3 | Benzyl Bromide (2.2) | NaH (2.2) | THF | 60 | 8 | High |
| 4 | Propyl Iodide (2.5) | Cs₂CO₃ (2.5) | MeCN | Reflux | 18 | High |
Table 2: Optimization of O-Acylation of this compound
| Entry | Acylating Agent (equiv.) | Base/Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield of Di-acyl Product |
| 1 | Acetic Anhydride (3.0) | Pyridine (solvent) | Pyridine | 25 | 6 | High |
| 2 | Benzoyl Chloride (2.2) | Pyridine (solvent) | Pyridine | 50 | 12 | High |
| 3 | Acetyl Chloride (2.2) | Et₃N (3.0) / DMAP (0.1) | DCM | 25 | 4 | Very High |
| 4 | Propionyl Chloride (2.5) | Pyridine (solvent) | Pyridine | 25 | 8 | High |
Experimental Protocols
General Protocol for O-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF), add the base (e.g., K₂CO₃, 2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., alkyl halide, 2.2 eq) to the suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
General Protocol for O-Acylation of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine or DCM).
-
If using a solvent other than pyridine, add a base (e.g., triethylamine, 2.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acid chloride or anhydride, 2.2 eq).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by adding water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualization
Experimental Workflow for this compound Derivatization
A generalized workflow for the derivatization of this compound.
Troubleshooting Logic for Low Yield in Derivatization
A decision-making diagram for troubleshooting low yields.
Minimizing side reactions during the synthesis of Anthrarufin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Anthrarufin (1,5-dihydroxyanthraquinone).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Hydrolysis of Anthraquinone-1,5-disulfonic acid: This involves the reaction of the disulfonic acid with an alkaline earth hydroxide, such as calcium hydroxide, in water under high temperature and pressure in an autoclave.[1]
-
Condensation of m-Hydroxybenzoic Acid: This method involves the self-condensation of meta-hydroxybenzoic acid in a molten salt mixture of aluminum chloride and sodium chloride.[2]
-
Hydroxylation of 1,5-Dinitroanthraquinone (B1294578): This route involves the replacement of the nitro groups with hydroxyl groups, for example, by heating with sodium formate (B1220265) in a solvent like N-methylpyrrolidone.
Q2: What are the primary side reactions to be aware of during this compound synthesis?
A2: The key side reactions depend on the chosen synthetic route:
-
Isomer Formation: In the condensation of m-hydroxybenzoic acid, the formation of the undesired 2,6-dihydroxyanthraquinone (B191064) isomer can occur.[2]
-
Incomplete Reaction: In all routes, an incomplete reaction will lead to the presence of starting materials in the final product.
-
Thermal Decomposition: At excessively high temperatures (e.g., above 220°C in the m-hydroxybenzoic acid condensation), degradation and tar formation can occur, significantly reducing the yield of the desired product.[2]
-
Presence of Isomeric Precursors: When synthesizing from 1,5-dinitroanthraquinone, the starting material itself can contain other isomers such as 1,8-, 1,6-, and 1,7-dinitroanthraquinone, which will lead to the corresponding dihydroxyanthraquinone impurities.[3][4]
Q3: How can I purify crude this compound?
A3: Common purification techniques for this compound include:
-
Recrystallization: This can be performed using solvents such as glacial acetic acid or acetone.[2][5]
-
Column Chromatography: Silica gel chromatography is an effective method for separating this compound from impurities.[5]
-
Extraction: Extraction with glacial acetic acid can be used to purify the crude product.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | - Synthesis from Anthraquinone-1,5-disulfonic Acid: Ensure the reaction is heated for the recommended duration (e.g., ~12 hours) at the specified temperature (180-190°C) in a properly sealed autoclave to maintain pressure.[1]- Synthesis from m-Hydroxybenzoic Acid: Verify the reaction time and temperature are within the optimal range (170-210°C).[2] |
| Thermal Decomposition | - Synthesis from m-Hydroxybenzoic Acid: Carefully control the reaction temperature and avoid exceeding 220°C, as this leads to a significant drop in yield due to side reactions.[2] |
| Suboptimal Reagent Ratios | - Synthesis from m-Hydroxybenzoic Acid: Use the recommended ratios of aluminum chloride and sodium chloride to m-hydroxybenzoic acid (approximately 7-9 parts AlCl₃ and 0.16-0.18 parts NaCl to 1 part m-hydroxybenzoic acid by weight).[2] |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Formation of 2,6-dihydroxyanthraquinone Isomer | - Synthesis from m-Hydroxybenzoic Acid: This side product is known to form when using sulfuric acid or in the gaseous phase. The use of an aluminum chloride-sodium chloride melt favors the formation of the desired 1,5-isomer (this compound).[2] |
| Contamination with Isomeric Dihydroxyanthraquinones | - Synthesis from 1,5-Dinitroanthraquinone: The purity of the starting 1,5-dinitroanthraquinone is critical. Ensure it is free from other dinitroanthraquinone isomers. If the starting material is a mixture, purification of the dinitroanthraquinone precursor is necessary before conversion.[3][4] |
| Residual Starting Materials | - All Syntheses: Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC), to ensure the reaction has gone to completion before work-up. |
Data Presentation
Table 1: Effect of Reaction Temperature on this compound Yield (Synthesis from m-Hydroxybenzoic Acid)
| Reaction Temperature (°C) | Crude this compound Yield (parts) | Pure this compound Yield (parts) |
| 150-160 (for 16 hours) | - | 75 |
| 180 (4h) then 220-225 (6h) | - | ~65 |
Data extracted from US Patent 3,773,800.[2] The term "parts" refers to parts by weight relative to the starting material.
Experimental Protocols
Synthesis of this compound from Anthraquinone-1,5-disulfonic Acid
This protocol is based on the method described in US Patent 765,201.[1]
-
In an autoclave equipped with a stirrer, prepare a mixture of 25 parts of the sodium salt of 1,5-anthraquinone disulfonic acid, 30 parts of calcium hydroxide, and 400 parts of water.
-
Heat the mixture to 180-190°C for approximately 12 hours while stirring.
-
After cooling, precipitate the crude this compound from the reaction mass by adding hydrochloric acid.
-
Isolate the product by filtration.
-
Purify the crude product by recrystallization from glacial acetic acid.[2]
Synthesis of this compound from m-Hydroxybenzoic Acid
This protocol is based on the method described in US Patent 3,773,800.[2]
-
In a suitable reaction vessel under a nitrogen atmosphere, combine 170 parts of m-hydroxybenzoic acid with 1320 parts of aluminum chloride and 230 parts of sodium chloride.
-
Heat the mixture for 4 hours at 170-180°C.
-
Increase the temperature to 200-210°C and maintain for an additional 6 hours.
-
After cooling the melt, carefully add it to 5000 parts of dilute hydrochloric acid and stir.
-
Heat the suspension and filter the hot mixture.
-
Wash the collected solid with water until neutral and then dry to obtain crude this compound.
-
The crude product can be purified by extraction with glacial acetic acid.[2]
Visualizations
References
- 1. US765201A - Process of making this compound. - Google Patents [patents.google.com]
- 2. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 3. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]
- 4. US4045455A - Process for separating 1,5-dinitroanthraquinone and 1,8-dinitroanthraquinone from dinitroanthraquinone mixtures - Google Patents [patents.google.com]
- 5. 1,5-DIHYDROXYANTHRAQUINONE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Purification of crude Anthrarufin by recrystallization and column chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying crude Anthrarufin (1,5-dihydroxyanthraquinone) using recrystallization and column chromatography.
Experimental Workflow for this compound Purification
The purification of crude this compound typically involves a sequential process of recrystallization to remove the bulk of impurities, followed by column chromatography for fine purification, and a final recrystallization to obtain a highly pure product. The choice of methods and their order may be adapted based on the impurity profile of the crude material.
Caption: Experimental workflow for the purification of crude this compound.
Troubleshooting and FAQs
This section addresses common issues encountered during the purification of this compound.
Recrystallization
Q1: What is the best solvent for the recrystallization of this compound?
A1: Glacial acetic acid is a commonly used and effective solvent for the recrystallization of crude this compound, particularly for separating it from its 1,8-isomer, chrysazine.[1] Acetone (B3395972) can also be used for further purification of the material obtained from column chromatography.[2] The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature.[3]
Q2: My yield after recrystallization is very low. What are the possible causes and solutions?
A2: Low yield in recrystallization can be due to several factors:
-
Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude this compound completely.[3]
-
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent a sudden drop in temperature.
-
-
Incomplete crystallization: The cooling process might not be sufficient to precipitate the maximum amount of product.
-
Solution: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
-
Loss during washing: Washing the collected crystals with a solvent at room temperature can redissolve some of the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q3: The recrystallized product is still impure. What can I do?
A3: If impurities are still present after recrystallization, consider the following:
-
Inappropriate solvent choice: The chosen solvent may not be effective at separating the specific impurities present.
-
Solution: Experiment with different solvent systems. For anthraquinones, moderately polar organic solvents are often good choices.[5]
-
-
Co-precipitation of impurities: If the solution is cooled too rapidly, impurities may crystallize along with the this compound.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[4]
-
-
Presence of insoluble impurities: If the crude material contains impurities that are insoluble in the hot recrystallization solvent, they will remain in the final product.
-
Solution: Perform a hot gravity filtration of the dissolved crude this compound to remove any insoluble materials before cooling.[4]
-
Column Chromatography
Q1: What is a suitable stationary and mobile phase for this compound purification?
A1: Silica (B1680970) gel is a commonly used stationary phase for the column chromatography of anthraquinones.[6] A suitable mobile phase can be a mixture of chloroform (B151607) and diethyl ether (CHCl3/Et2O).[2] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, is often effective for separating compounds with different polarities.[7][8] For dihydroxyanthraquinones, a mobile phase of hexane (B92381)/ethyl acetate (B1210297) on a silica gel column can also be effective.
Q2: How do I monitor the separation during column chromatography?
A2: The separation of colored compounds like this compound can often be monitored visually as distinct colored bands moving down the column. However, for more accurate tracking and to analyze colorless impurities, Thin-Layer Chromatography (TLC) is the recommended method.[9] Small fractions of the eluent are collected and spotted on a TLC plate to determine which fractions contain the pure compound.
Q3: My compound is not eluting from the column. What should I do?
A3: If this compound is not eluting from the silica gel column, the mobile phase is likely not polar enough.
-
Solution: Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, this would mean increasing the proportion of ethyl acetate. A stepwise or linear gradient elution can be employed to find the optimal solvent composition to elute your compound.[10]
Q4: The separation of this compound from its impurities is poor. How can I improve it?
A4: Poor separation can be due to several factors:
-
Improper mobile phase selection: The polarity of the eluent may be too high, causing all compounds to elute quickly without proper separation.
-
Solution: Start with a less polar mobile phase and gradually increase the polarity. This can be optimized by first running TLC with different solvent systems to find one that gives good separation of the spots.[8]
-
-
Column overloading: Applying too much crude sample to the column can lead to broad bands and poor separation.
-
Solution: Use an appropriate amount of sample for the size of your column. A general rule of thumb is a 1:20 to 1:50 ratio of sample to stationary phase by weight for difficult separations.[6]
-
-
Irregular column packing: An improperly packed column with cracks or channels will lead to uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.[11]
-
Quantitative Data Summary
The following table summarizes available quantitative data for the purification of this compound. Data for this compound is limited, and some values are based on general anthraquinone (B42736) purification.
| Purification Method | Key Parameters | Starting Material Purity | Final Purity | Yield | Reference(s) |
| Recrystallization | Solvent: Glacial Acetic Acid | Crude | Pure | ~82-90% | [5] |
| Procedure: Dissolve in hot acid, cool to 95°C to crystallize this compound.[1] | |||||
| Column Chromatography | Stationary Phase: Silica Gel | Partially Purified | High Purity | - | [2] |
| Mobile Phase: Chloroform/Diethyl Ether (CHCl3/Et2O) |
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound from Glacial Acetic Acid
This protocol is particularly useful for separating 1,5-dihydroxyanthraquinone (this compound) from its 1,8-isomer (chrysazine).[1]
-
Dissolution: In a fume hood, suspend the crude this compound mixture in glacial acetic acid (a common ratio is 1:5 w/v, e.g., 100g of crude in 500mL of acid).[1]
-
Heating: Heat the suspension with stirring until the solid is completely dissolved. If necessary, bring the solution to a gentle boil.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.
-
Crystallization of this compound: Allow the solution to cool slowly. This compound is less soluble and will start to crystallize. Cool the solution to approximately 95°C to maximize the precipitation of this compound while keeping the 1,8-isomer in solution.[1]
-
Isolation: Filter the hot solution through a Büchner funnel to collect the crystallized this compound.
-
Washing: Wash the collected crystals with a small amount of hot water until the washings are neutral.[1]
-
Drying: Dry the purified this compound crystals in a vacuum oven.
Protocol 2: Column Chromatography of Partially Purified this compound
This protocol describes a general procedure for the purification of this compound using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., a high hexane to ethyl acetate ratio).
-
Pour the slurry into the column and allow it to pack under gravity, ensuring there are no air bubbles or cracks. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel to protect the surface.[12]
-
-
Sample Loading:
-
Dissolve the partially purified this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for samples with low solubility, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[8]
-
-
Elution:
-
Begin eluting the column with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds. For example, slowly increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.[13]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in small fractions.
-
Monitor the composition of the fractions using TLC to identify those containing pure this compound.[14]
-
-
Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
-
Final Purification:
-
The purified this compound can be further recrystallized from a suitable solvent like acetone to obtain highly pure crystals.[2]
-
Troubleshooting Decision Tree for Recrystallization
This decision tree provides a logical workflow for troubleshooting common problems during the recrystallization of this compound.
Caption: A decision tree for troubleshooting common recrystallization issues.
References
- 1. US3884943A - Preparation and separation of 1,5- and 1,8-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 2. 1,5-DIHYDROXYANTHRAQUINONE | 117-12-4 [chemicalbook.com]
- 3. Separation of three anthraquinone glycosides including two isomers by preparative high-performance liquid chromatography and high-speed countercurrent chromatography from Rheum tanguticum Maxim. ex Balf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US3773800A - Process for the production of 1,5-dihydroxyanthraquinone - Google Patents [patents.google.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. Stepwise pH-gradient elution for the preparative separation of natural anthraquinones by multiple liquid-liquid partition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 11. Graphviz [graphviz.org]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. reddit.com [reddit.com]
- 14. escholarship.org [escholarship.org]
Addressing the degradation of Anthrarufin in redox flow battery electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Anthrarufin (1,5-dihydroxyanthraquinone) in redox flow battery electrolytes.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation mechanism for this compound in an alkaline redox flow battery?
A1: While this compound (1,5-dihydroxyanthraquinone or 1,5-DHAQ) is generally more stable than its isomers like 2,6-DHAQ, it can still undergo degradation. The most cited degradation pathway for dihydroxyanthraquinones involves the reduced form (dihydroxyanthrahydroquinone) forming an anthrone (B1665570) intermediate. This intermediate can then lead to irreversible products, causing a loss of active material and, consequently, battery capacity.[1][2] Additionally, in alkaline electrolytes, parasitic reactions such as hydrogen evolution on the negative electrode can occur, leading to a state of charge imbalance and apparent capacity fade.[3]
Q2: Why is my battery exhibiting rapid capacity fade?
A2: Rapid capacity fade in an this compound-based redox flow battery can be attributed to several factors:
-
Electrolyte Degradation: As mentioned in Q1, the intrinsic chemical degradation of this compound can lead to a loss of active material.[1][2]
-
State of Charge (SOC) Imbalance: Parasitic reactions, particularly hydrogen evolution in alkaline media, can cause the two electrolyte tanks to become imbalanced in their state of charge, reducing the overall discharge capacity.[3]
-
High Operating Temperature: Elevated temperatures can accelerate the rate of chemical degradation of the organic active species.[4]
-
Operating at High SOC: Cycling the battery to a very high state of charge can enhance the degradation of anthraquinone (B42736) derivatives.[4]
-
Oxygen Ingress: The presence of air can lead to the oxidation of the reduced this compound species, potentially leading to side reactions or recovery of degraded anthrone, but uncontrolled oxygen exposure can complicate the system's state of health.[1][4]
Q3: Can I regenerate a degraded this compound electrolyte?
A3: For some anthraquinone derivatives, it has been reported that the anthrone degradation product can be partially re-oxidized back to the active anthraquinone form by exposure to air.[4] However, this is not a complete recovery, especially if irreversible dimerization has occurred.[1][4] For capacity fade due to SOC imbalance from parasitic reactions, in-situ electrolysis or other rebalancing techniques may be employed to restore capacity.[3]
Section 2: Troubleshooting Guide
Issue 1: Unexpectedly Fast and Continuous Decline in Discharge Capacity
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Chemical Degradation of this compound | 1. Operate the battery within a limited state of charge (SOC) window (e.g., avoid charging to 100%).[1][4] 2. Lower the operating temperature of the battery.[4] 3. Analyze a sample of the electrolyte using HPLC or UV-Vis spectroscopy to check for degradation products. | Slower rate of capacity fade. Reduced degradation rate. Identification of degradation products confirming the degradation pathway. |
| State of Charge Imbalance | 1. Incorporate a hydrogen evolution suppressing additive, such as d-fructose, into the anolyte.[3] 2. Perform a rebalancing procedure, such as in-situ electrolysis, to correct the SOC imbalance.[3] | A more stable capacity over multiple cycles. Recovery of lost capacity due to imbalance. |
| Oxygen Leakage into the System | 1. Check all seals and connections for potential air leaks. 2. Purge the electrolyte reservoirs and headspace with an inert gas (e.g., nitrogen or argon) before and during operation. | Stabilization of battery performance and prevention of unintended oxidation. |
Issue 2: Color of the Electrolyte Has Changed Significantly
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Formation of Degradation Products | 1. Take a small, degassed sample of the electrolyte for analysis. 2. Use UV-Vis spectroscopy to compare the spectrum of the cycled electrolyte with a fresh sample.[4] 3. Employ High-Performance Liquid Chromatography (HPLC) to separate and identify potential degradation products.[4][5] | A shift in the absorption peaks of the UV-Vis spectrum will indicate a change in chemical composition. HPLC analysis can confirm the presence of new chemical species and a decrease in the concentration of this compound. |
| Contamination | 1. Review the experimental setup and materials for any potential sources of contamination. 2. If contamination is suspected, a full system clean and replacement with fresh electrolyte may be necessary. | Restoration of the expected electrolyte color and battery performance. |
Section 3: Experimental Protocols
Protocol 1: Analysis of this compound Degradation using High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate and quantify this compound and its potential degradation products in the electrolyte.
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) and a C18 reversed-phase column is suitable.[5][6][7]
-
Methodology:
-
Sample Preparation: Withdraw a small aliquot (e.g., 1 mL) of the electrolyte from the battery. Dilute the sample with the mobile phase to a concentration within the calibrated range of the instrument. Filter the sample through a 0.22 µm syringe filter before injection.
-
Mobile Phase: A common mobile phase for anthraquinone analysis is a gradient mixture of an aqueous buffer (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) with 0.8% trifluoroacetic acid, pH 2.5) and an organic solvent like acetonitrile (B52724) or methanol.[5] The exact gradient will need to be optimized for the specific separation.
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[5]
-
Flow Rate: 1.0 - 1.2 mL/min.[5]
-
Detection Wavelength: Monitor at the known absorbance maxima of this compound and any suspected degradation products. A DAD can scan a range of wavelengths to help identify new peaks.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Compare the chromatograms of fresh and cycled electrolytes. A decrease in the area of the this compound peak and the appearance of new peaks are indicative of degradation.[4] For quantification, a calibration curve with known concentrations of pure this compound should be prepared.
-
Protocol 2: Electrochemical Evaluation of this compound Stability
-
Objective: To assess the stability and performance of the this compound electrolyte through galvanostatic cycling.
-
Instrumentation: A redox flow battery test station with a potentiostat/galvanostat.
-
Methodology:
-
Cell Assembly: Assemble the redox flow battery with the this compound anolyte and a suitable catholyte (e.g., ferro/ferricyanide). Ensure the system is airtight.
-
Electrolyte Preparation: Prepare the anolyte by dissolving this compound in the desired supporting electrolyte (e.g., 1 M KOH). Purge with an inert gas to remove dissolved oxygen.
-
Galvanostatic Cycling:
-
Cycle the battery at a constant current density (e.g., 20-100 mA/cm²).
-
Set appropriate voltage limits for charging and discharging to control the SOC window. To mitigate degradation, avoid charging to the full theoretical capacity.[1]
-
Record the charge and discharge capacity, coulombic efficiency, and energy efficiency for each cycle.
-
-
Data Analysis: Plot the discharge capacity and efficiencies as a function of cycle number. A steady decline in discharge capacity indicates capacity fade, which can be due to degradation or other mechanisms.
-
Section 4: Visualizations
Caption: Troubleshooting workflow for addressing capacity fade.
Caption: Key steps in the degradation of dihydroxyanthraquinones.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular engineering of dihydroxyanthraquinone-based electrolytes for high-capacity aqueous organic redox flow batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application | MDPI [mdpi.com]
- 5. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Tetrahydroxylated Anthraquinones—Potential Tool to Assess Degradation of Anthocyanins Rich Food - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Anthrarufin for Fluorescence Applications
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered when using Anthrarufin in fluorescence applications. The information aims to help you enhance the photostability of this compound and improve the reliability of your experimental results.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your fluorescence experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Rapid Fading of Fluorescent Signal (Photobleaching) | High excitation light intensity. | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal. Use neutral density filters to attenuate the excitation light. |
| Prolonged exposure to excitation light. | Minimize the duration of exposure. Use automated shutters to block the light path when not acquiring images. For time-lapse imaging, increase the interval between acquisitions. | |
| Presence of molecular oxygen. | Deoxygenate your sample solution by bubbling with nitrogen or argon gas. Use commercially available oxygen scavenging systems in your imaging buffer. | |
| Unsuitable solvent environment. | Test different solvents to assess their impact on this compound's photostability. Aprotic and less polar solvents may offer better stability for some anthraquinone (B42736) derivatives.[1][2][3] | |
| Low Fluorescence Intensity | Low fluorescence quantum yield of this compound. | While specific data for this compound is limited, anthraquinone dyes can have varying quantum yields.[4][5] Consider using a concentration of this compound optimized for your instrument's sensitivity. |
| Quenching of fluorescence. | Ensure the sample is free from contaminants that can act as quenchers. Avoid high concentrations of this compound, which can lead to self-quenching.[6] | |
| Incorrect excitation or emission wavelengths. | Verify the excitation and emission maxima of this compound in your specific solvent and set your instrument parameters accordingly. | |
| High Background Fluorescence (Autofluorescence) | Intrinsic fluorescence from the sample or medium. | Image an unstained control sample to determine the level of autofluorescence. If possible, choose an excitation/emission channel that minimizes autofluorescence. |
| Impurities in the this compound sample. | Use high-purity this compound to avoid fluorescent contaminants. | |
| Uneven or Patchy Staining | Aggregation of this compound. | Ensure this compound is fully dissolved in the solvent. Sonication may help to break up aggregates. Consider using a surfactant or co-solvent to improve solubility. |
| Inconsistent sample preparation. | Standardize your staining protocol to ensure uniform treatment of all samples. |
Frequently Asked Questions (FAQs)
Photostability and Enhancement
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a permanent loss of fluorescence, which can compromise the quality and quantitative accuracy of your images, especially in time-lapse experiments.
Q2: How can I quantitatively measure the photostability of my this compound sample?
A2: You can measure photostability by continuously illuminating your sample and recording the decrease in fluorescence intensity over time. From this data, you can calculate the photobleaching rate or the time it takes for the fluorescence to decrease by half (t½). A longer t½ indicates higher photostability.
Q3: What are antifade reagents and how do they work to protect this compound?
A3: Antifade reagents are chemical compounds added to the mounting medium or imaging buffer to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are major contributors to photobleaching. Common antifade reagents include antioxidants like ascorbic acid (Vitamin C), n-propyl gallate (NPG), and Trolox. Hindered amine light stabilizers (HALS) are another class of stabilizers that trap free radicals.[7][8][9][10]
Q4: Are there specific antifade reagents recommended for anthraquinone dyes like this compound?
A4: While specific recommendations for this compound are not widely documented, antioxidants and radical scavengers are generally effective for a broad range of fluorophores. It is advisable to test a few different commercially available antifade reagents or prepare your own antioxidant-containing buffer to find the most effective one for your experimental conditions.
Q5: Can the choice of solvent affect the photostability of this compound?
A5: Yes, the solvent can significantly influence the photostability of fluorescent dyes.[1][2][3] The polarity and protic nature of the solvent can affect the excited state of the fluorophore and its susceptibility to photobleaching. It is recommended to test different solvents to find the one that provides the best balance of solubility and photostability for this compound.
Fluorescence Properties
Q6: What are the typical fluorescence quantum yield and lifetime of this compound?
Q7: What is fluorescence quenching and how can I avoid it with this compound?
A7: Fluorescence quenching is any process that decreases the fluorescence intensity of a fluorophore.[6] This can occur through various mechanisms, including interactions with other molecules (quenchers) or self-quenching at high concentrations. To avoid quenching, use high-purity solvents and reagents, and work with a concentration of this compound that is within the linear range of your instrument's detection.
Experimental Protocols
Protocol 1: General Procedure for Using an Antioxidant-Based Antifade Reagent
This protocol provides a general guideline for using an antioxidant to enhance the photostability of this compound in solution.
Materials:
-
This compound solution in a suitable solvent
-
Antioxidant (e.g., Ascorbic Acid, n-propyl gallate, or Trolox)
-
Imaging buffer (e.g., PBS, HEPES)
-
Nitrogen or Argon gas (optional)
Procedure:
-
Prepare a stock solution of the antioxidant. For example, a 100 mM stock solution of ascorbic acid in water.
-
Prepare the imaging buffer.
-
(Optional) Deoxygenate the imaging buffer by bubbling with nitrogen or argon gas for 15-20 minutes.
-
Add the antioxidant to the imaging buffer to a final concentration typically in the range of 1-10 mM. The optimal concentration should be determined empirically.
-
Prepare your this compound-stained sample according to your standard protocol.
-
Replace the solvent with the antioxidant-containing imaging buffer just before imaging.
-
Proceed with fluorescence imaging, minimizing light exposure as much as possible.
Data Presentation
Table 1: Photophysical Properties of Anthracene (as a reference for this compound)
| Property | Value | Solvent | Reference |
| Fluorescence Quantum Yield (Φ) | 0.27 | Ethanol | [11] |
| Fluorescence Lifetime (τ) | Not specified | - | - |
| Photobleaching Half-life (t½) | Dependent on experimental conditions | - | - |
Note: Data for Anthracene is provided as a reference due to the lack of specific published data for this compound. These values should be considered as approximations, and experimental determination for this compound is highly recommended.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. UV photostability of metal phthalocyanines in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. researchgate.net [researchgate.net]
- 6. Anthraquinone Fluorescence Lifetimes | PDF | Fluorescence | Fluorophore [scribd.com]
- 7. linchemical.com [linchemical.com]
- 8. diva-portal.org [diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. linchemical.com [linchemical.com]
- 11. omlc.org [omlc.org]
Technical Support Center: Mitigating Interference from Anthrarufin in Cell Viability Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering interference from the compound Anthrarufin in MTT and other cell viability assays. The information is presented in a question-and-answer format, with detailed troubleshooting guides, experimental protocols, and comparative data to help you obtain accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my cell viability assay?
A1: this compound, also known as 1,5-dihydroxyanthraquinone, is a yellow-to-green solid organic compound.[1] Its inherent color and chemical structure can interfere with common colorimetric and fluorometric cell viability assays in two primary ways:
-
Spectral Interference: The absorbance spectrum of this compound may overlap with that of the colored products generated in assays like the MTT assay (purple formazan) or resazurin-based assays (pink resorufin). This can lead to artificially high absorbance or fluorescence readings, masking the true cytotoxic effect of the compound.
-
Chemical Interference: Anthraquinones are known to have redox properties.[2] This means this compound could directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan (B1609692) product in the absence of viable cells, leading to a false-positive signal for cell viability.[3][4]
Q2: I'm observing an unexpected increase in "viability" with increasing concentrations of this compound in my MTT assay. What is the likely cause?
A2: This is a classic sign of assay interference. The most probable causes are either the spectral overlap of this compound with the formazan product or the direct reduction of the MTT reagent by this compound itself.[5][6] It is crucial to run appropriate controls to distinguish between a true biological effect and an artifact of the assay.
Q3: Which cell viability assays are most susceptible to interference from colored compounds like this compound?
A3: Colorimetric assays that rely on measuring absorbance in the visible spectrum are most susceptible. This includes tetrazolium-based assays like MTT, XTT, and MTS.[7] Fluorometric assays can also be affected if the interfering compound is fluorescent.
Q4: What are the most suitable alternative assays to use when working with this compound?
A4: Assays that do not rely on colorimetric or fluorometric measurements in the visible range, or that measure different cellular parameters, are recommended. Excellent alternatives include:
-
ATP-based Luminescence Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, a key indicator of metabolically active cells. Luminescence is less prone to interference from colored compounds.[8][9][10][11][12]
-
Sulforhodamine B (SRB) Assay: This colorimetric assay measures total protein content, which is proportional to cell number. The assay involves fixing the cells and washing away the interfering compound before staining.[13][14][15][16][17]
-
Coomassie Blue Staining Assay: Similar to the SRB assay, this method stains total cellular protein and is performed after fixing the cells and removing the test compound.[3][5][18][19]
Troubleshooting Guide
If you suspect this compound is interfering with your cell viability assay, follow this troubleshooting workflow:
Step 1: Confirming Interference
To confirm if this compound is interfering with your assay, you must run the following controls for each concentration of this compound:
-
Cell-free control: Add this compound to wells containing only cell culture medium and the assay reagent (e.g., MTT). An increase in signal in these wells compared to the medium-only control indicates direct chemical interaction.[6]
-
Vehicle control: Treat cells with the same concentration of the solvent used to dissolve this compound (e.g., DMSO) to ensure the solvent itself is not causing a cytotoxic effect.
Step 2: Choosing a Mitigation Strategy
Based on the results from your control experiments, choose one of the following strategies:
-
Data Correction (for spectral interference): If this compound's color is the primary issue, you can subtract the background absorbance. For each concentration of this compound, the absorbance from the cell-free control well should be subtracted from the absorbance of the corresponding well with cells.[11]
-
Switching to an Alternative Assay: If this compound directly reduces the assay reagent, data correction will not be sufficient. In this case, switching to an alternative assay that measures a different biological endpoint is the most reliable solution.
Data Presentation: Comparison of Cell Viability Assays
The following table summarizes the key features of the MTT assay and recommended alternatives.
| Assay | Principle | Advantages | Disadvantages with this compound |
| MTT Assay | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases. | Inexpensive, widely used. | Susceptible to spectral and chemical interference.[5][7] |
| SRB Assay | Staining of total cellular protein with Sulforhodamine B. | Unaffected by metabolic interference, stable endpoint.[13][14] | Requires cell fixation and washing steps. |
| ATP-based Assay | Quantifies intracellular ATP using a luciferase reaction. | High sensitivity, less prone to compound interference.[8][9] | Requires a luminometer, lytic assay. |
| Coomassie Blue Assay | Staining of total cellular protein with Coomassie Brilliant Blue. | Inexpensive, simple, unaffected by metabolic interference. | Less sensitive than other assays, requires fixation and washing.[10] |
Experimental Protocols
Protocol 1: Testing for Direct MTT Reduction by this compound (Cell-Free)
This protocol determines if this compound chemically reduces the MTT reagent.
Materials:
-
96-well plate
-
Cell culture medium (phenol red-free recommended)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle-only control.
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly.
-
Read the absorbance at 570 nm.
Interpretation: A significant increase in absorbance in wells containing this compound compared to the vehicle control indicates direct reduction of MTT.[6]
Protocol 2: Sulforhodamine B (SRB) Assay
This protocol provides a method for determining cell viability based on total protein content.[13][15]
Materials:
-
96-well plate with cultured cells
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
After treating cells with this compound for the desired time, fix the cells by gently adding 100 µL of cold 10% TCA to each well.
-
Incubate the plate at 4°C for 1 hour.
-
Wash the plates five times with deionized water and allow them to air dry completely.
-
Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Shake the plate for 5-10 minutes and read the absorbance at 540 nm.
Protocol 3: ATP-Based Luminescence Assay
This protocol is based on the quantification of ATP as a marker of viable cells.[8][9]
Materials:
-
Opaque-walled 96-well plate with cultured cells
-
ATP-based luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of the luminescent assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Protocol 4: Coomassie Blue Staining Assay
This protocol measures cell viability by staining the total protein of adherent cells.[19]
Materials:
-
96-well plate with cultured cells
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% trichloroacetic acid)
-
Coomassie Brilliant Blue staining solution (0.1% in 40% ethanol, 10% acetic acid)
-
Destaining solution (10% ethanol, 7.5% acetic acid)
-
Microplate reader
Procedure:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 1 hour at 4°C.
-
Wash the plates with deionized water and let them air dry.
-
Add the Coomassie Blue staining solution to each well and incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the wells with destaining solution until the background is clear.
-
Add a solubilization solution (e.g., 10% SDS) and shake to dissolve the stain.
-
Read the absorbance at 595 nm.
Signaling Pathways and Visualization
Anthraquinones and related compounds have been reported to modulate various cellular signaling pathways. While specific data for this compound is limited, related compounds have been shown to affect the MAPK/ERK, PI3K/Akt, and NF-κB pathways. Researchers should be aware that this compound might also impact these pathways, which could influence cell viability.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 3. Coomassie Blue staining | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 4. sdiarticle4.com [sdiarticle4.com]
- 5. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. biology.stackexchange.com [biology.stackexchange.com]
- 8. promega.com [promega.com]
- 9. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 18. Coomassi Blue Staining | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. bioscience.fi [bioscience.fi]
Technical Support Center: Preventing Aggregation of Anthrarufin Derivatives in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Anthrarufin derivatives. The focus is on preventing aggregation of these compounds in solution to ensure experimental accuracy and reproducibility.
I. Troubleshooting Guide: Common Aggregation Issues
This guide addresses frequent problems encountered during the handling of this compound derivatives and offers practical solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Immediate precipitation upon dissolution | Low intrinsic solubility in the chosen solvent. | 1. Solvent Optimization: Initially dissolve the compound in a minimal volume of a water-miscible organic solvent such as DMSO or ethanol (B145695) before adding it to the aqueous buffer. 2. pH Adjustment: The solubility of many anthraquinone (B42736) derivatives is pH-sensitive. Systematically test a pH range, for instance, from 5 to 9, to identify the optimal pH for solubility. 3. Use of Solubilizing Agents: Incorporate excipients like cyclodextrins (e.g., HP-β-CD) or non-ionic surfactants (e.g., Tween® 80) into the buffer prior to adding the compound. |
| Solution becomes cloudy or precipitates over time | Slow aggregation from a supersaturated state; compound "crashing out" of solution. | 1. Precipitation Inhibitors: Add a small amount of a polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to the formulation to help maintain supersaturation. 2. Temperature Control: Assess the compound's solubility at different temperatures. Some compounds are more stable in solution at lower or higher temperatures. 3. Filtration: For persistent issues with micro-aggregates, sterile filtering the final solution using a 0.22 µm filter may remove nucleation sites. |
| Inconsistent results in biological assays | Formation of sub-visible aggregates that can interfere with assay components and lead to artifacts. | 1. Regular Aggregation Monitoring: Before each experiment, use techniques like Dynamic Light Scattering (DLS) to confirm the absence of significant aggregation. 2. Assay Buffer Modification: For in vitro assays, consider including a low concentration of a non-ionic detergent (e.g., 0.01% Tween® 20) in the assay buffer to prevent aggregation during the experiment. 3. Appropriate Controls: Always include vehicle controls (solvent and any additives without the compound) to ensure that the excipients themselves do not influence the assay results. |
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended initial solvent for dissolving this compound derivatives?
A1: Due to their hydrophobic nature, it is advisable to first create a concentrated stock solution by dissolving the this compound derivative in a minimal amount of a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
Q2: How can I enhance the solubility of my this compound derivative in an aqueous buffer?
A2: Several strategies can be employed to improve aqueous solubility:
-
pH Adjustment: The solubility of many anthraquinones can be significantly influenced by pH. A systematic evaluation of a pH range (e.g., 5.0 to 9.0) is recommended.
-
Co-solvents: The inclusion of a small percentage of an organic co-solvent, such as ethanol, in the final buffer can increase the solubility.
-
Solubilizing Agents: The use of cyclodextrins, particularly modified versions like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the derivative, thereby increasing its apparent water solubility.[1][2]
Q3: What are cyclodextrins and how do they function to prevent aggregation?
A3: Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, such as this compound derivatives, within this cavity. This process forms a water-soluble "inclusion complex," which effectively shields the hydrophobic drug from the aqueous environment and prevents self-aggregation.[3]
Q4: How do I select the appropriate cyclodextrin (B1172386) for my specific this compound derivative?
A4: The choice of cyclodextrin is dependent on the size and structure of your specific derivative. β-cyclodextrins and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are common starting points. It is recommended to screen a few different cyclodextrins and at various molar ratios to identify the most effective solubilizer for your compound.
Q5: Are surfactants a viable option for preventing aggregation?
A5: Yes, non-ionic surfactants such as Tween® 80 or Pluronic® F68 can be effective. They work by forming micelles that encapsulate the hydrophobic compound. However, it is crucial to perform control experiments to ensure that the surfactant itself does not interfere with your downstream experimental assays.
III. Data Presentation
The following table summarizes the impact of different β-cyclodextrin derivatives on the solubility of a model anthraquinone, anthraquinone-2-carboxylic acid (AQ2CA), at various pH levels. This data highlights the significant synergistic effect of combining pH adjustment and cyclodextrin use.
Table 1: Solubility of Anthraquinone-2-carboxylic Acid (AQ2CA) with β-Cyclodextrin Derivatives
| Formulation Condition | pH | AQ2CA Solubility (M) | Fold Increase vs. Water |
| In Water | Neutral | 3.98 x 10⁻⁵ | 1.0 |
| In Buffer | 7.4 | 1.74 x 10⁻³ | 43.7 |
| In Buffer | 3.0 | 1.43 x 10⁻⁶ | 0.04 |
| + β-cyclodextrin (βCD) | 7.4 | ~2.5 x 10⁻³ | ~63 |
| + βCDamine | 7.4 | ~3.0 x 10⁻³ | ~75 |
| + βCDLip (Lipoic acid deriv.) | 7.4 | ~4.5 x 10⁻³ | ~113 |
| + βCDGAL (Galactosamine deriv.) | 7.4 | ~5.0 x 10⁻³ | ~126 |
| + βCDLip | 3.0 | ~1.4 x 10⁻⁵ | ~0.35 |
| + βCDGAL | 3.0 | ~1.4 x 10⁻⁵ | ~0.35 |
Data synthesized from studies on anthraquinone-cyclodextrin complexes. Note the dramatic increase in solubility at pH 7.4 with the addition of modified cyclodextrins.[1][2][4][5][6][7][8][9][10]
IV. Experimental Protocols
Protocol 1: Preparation of this compound Derivative Solutions via pH Adjustment
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10-50 mM) of the this compound derivative in 100% DMSO.
-
Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris).
-
pH Screening: Aliquot the buffer and adjust the pH of each aliquot to a different value within the screening range (e.g., pH 5, 6, 7, 8, 9) using 0.1 M HCl or 0.1 M NaOH.
-
Working Solution: Add the stock solution to the pH-adjusted buffers to achieve the final desired concentration. Ensure the final DMSO concentration is low (ideally <1% v/v).
-
Observation: Visually inspect for precipitation immediately and after 1 hour. For a more quantitative measure, centrifuge the samples and measure the absorbance of the supernatant at the compound's λmax.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 100 mM) in the desired aqueous buffer. Gentle warming (to ~37°C) may aid dissolution.
-
Drug Stock: Prepare a concentrated stock of the this compound derivative in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Complexation: While stirring, slowly add the drug stock solution to the HP-β-CD solution. The molar ratio of drug to cyclodextrin can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio.
-
Equilibration: Allow the mixture to stir at a controlled temperature for 24-48 hours to ensure the formation of the inclusion complex.
-
Quantification: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved drug. Analyze the filtrate by HPLC or UV-Vis spectrophotometry to determine the concentration of the solubilized compound.
V. Visualization of Signaling Pathways
This compound and its derivatives have been investigated for their potential to modulate various cellular signaling pathways. The following diagrams illustrate some of these key pathways.
Caption: The HGF/c-Met signaling cascade and its inhibition by this compound derivatives.[5][11][12][13][14][15][16][17][18][19]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Adjusting the Structure of β-Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. researchgate.net [researchgate.net]
- 15. The Therapeutic Targeting of HGF/c-Met Signaling in Hepatocellular Carcinoma: Alternative Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Anthrarufin Efficiency in Photodynamic Therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the efficiency of Anthrarufin in photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in photodynamic therapy?
A1: this compound, an anthraquinone (B42736) derivative, primarily functions as a Type I and Type II photosensitizer. Upon excitation with light of an appropriate wavelength, it can generate reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂•−) through electron transfer reactions (Type I mechanism) and singlet oxygen (¹O₂) via energy transfer to molecular oxygen (Type II mechanism). Both ¹O₂ and other ROS contribute to cellular damage and therapeutic effect in PDT.
Q2: My this compound-PDT experiments show low cytotoxicity. What are the potential causes?
A2: Low cytotoxic effects in this compound-PDT experiments can stem from several factors:
-
Poor aqueous solubility and aggregation: this compound is hydrophobic and can aggregate in aqueous solutions, which significantly reduces its photosensitizing efficiency.
-
Suboptimal light dose or wavelength: Insufficient light energy or a mismatch between the light source and this compound's absorption spectrum will lead to inadequate activation.
-
Low singlet oxygen quantum yield: The intrinsic ability of this compound to produce singlet oxygen might be a limiting factor.
-
Inefficient cellular uptake: Insufficient accumulation of this compound within target cells will result in a diminished photodynamic effect.
-
Hypoxia: The tumor microenvironment is often hypoxic (low in oxygen), and since PDT is an oxygen-dependent process, this can severely limit its efficacy.
Q3: How can I improve the aqueous solubility of this compound?
A3: Improving the solubility of hydrophobic photosensitizers like this compound is crucial for enhancing their PDT efficacy. Common strategies include:
-
Chemical modification: Introducing hydrophilic functional groups to the this compound structure.
-
Formulation with drug delivery systems: Encapsulating this compound in nanoparticles, liposomes, or micelles can improve its solubility and bioavailability.[1]
-
Use of co-solvents: For in vitro studies, a small percentage of a biocompatible solvent like DMSO can be used, though care must be taken to avoid solvent-induced toxicity.
Q4: What are the key parameters to consider when designing an this compound-PDT experiment?
A4: The efficacy of PDT is dependent on three main components: the concentration of the photosensitizer, the light dose (fluence), and the presence of oxygen.[2] It is essential to optimize the concentration of this compound, the light wavelength and intensity, and the duration of light exposure.
Troubleshooting Guides
Issue 1: this compound Precipitation in Aqueous Media
| Possible Cause | Troubleshooting Steps |
| Exceeding solubility limit | Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and dilute it to the final working concentration in the aqueous medium immediately before use. Ensure the final solvent concentration is non-toxic to the cells. |
| Aggregation over time | Use freshly prepared solutions for each experiment. Sonication can be used to break up small aggregates, but the most effective solution is to use a formulation strategy to prevent aggregation. |
| Incorrect buffer conditions | Investigate the effect of pH and ionic strength on this compound's solubility and stability in your experimental buffer. |
Issue 2: Low Reactive Oxygen Species (ROS) Generation
| Possible Cause | Troubleshooting Steps |
| Photosensitizer aggregation | Formulate this compound into nanoparticles or other delivery systems to maintain its monomeric, photoactive form.[3] |
| Inadequate light activation | Verify the output of your light source and ensure the wavelength corresponds to an absorption peak of this compound. Perform a light dose-response experiment to determine the optimal fluence. |
| Oxygen depletion (hypoxia) | For in vitro experiments, ensure adequate oxygenation of the cell culture. For in vivo studies, consider strategies to mitigate tumor hypoxia, such as combining PDT with therapies that improve tumor oxygenation. |
| Quenching of the excited state | Ensure that components of your experimental medium are not quenching the excited state of this compound. |
Quantitative Data Summary
Table 1: Photophysical and Photochemical Properties of this compound and Derivatives
| Parameter | Value (this compound) | Value (Modified/Formulated this compound) | Reference Photosensitizer (e.g., Rose Bengal) |
| Absorption Maxima (λmax) | Data not available in searched literature | Dependent on modification/formulation | ~560 nm (in ethanol) |
| Singlet Oxygen Quantum Yield (ΦΔ) | Data not available in searched literature | Expected to be higher than unmodified | ~0.75 (in ethanol) |
| Solubility in 1 M KOH | 0.07 M | 0.69 M (with ether-linked alkyl phosphonic acid) | N/A |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses 1,3-diphenylisobenzofuran (B146845) (DPBF) as a chemical trap for singlet oxygen. The decrease in DPBF absorbance is monitored spectrophotometrically.[4]
Materials:
-
This compound
-
1,3-diphenylisobenzofuran (DPBF)
-
A reference photosensitizer with a known ΦΔ (e.g., Rose Bengal)
-
Spectrophotometer
-
Light source with a specific wavelength for excitation
-
Cuvettes
Method:
-
Prepare solutions of this compound and the reference photosensitizer in a suitable solvent (e.g., DMSO, ethanol). The optical densities of both solutions at the excitation wavelength should be matched.
-
Prepare a solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution (either this compound or the reference) with the DPBF solution.
-
Measure the initial absorbance of DPBF at its maximum absorption wavelength (~415 nm).
-
Irradiate the solution with the light source for a set period.
-
Measure the absorbance of DPBF again. Repeat the irradiation and measurement at regular intervals.
-
Plot the change in DPBF absorbance over time for both this compound and the reference photosensitizer.
-
The singlet oxygen quantum yield of this compound can be calculated using the following equation: ΦΔ (this compound) = ΦΔ (Reference) × (k_this compound / k_Reference) × (I_Reference / I_this compound) Where 'k' is the rate of DPBF degradation (slope of the plot) and 'I' is the light intensity absorbed by each photosensitizer.
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from general methods for encapsulating hydrophobic drugs in poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water single emulsion-solvent evaporation technique.[5][6]
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Method:
-
Dissolve a specific amount of PLGA and this compound in DCM to form the organic phase.
-
Prepare an aqueous solution of PVA (e.g., 1-5% w/v) to act as the surfactant.
-
Add the organic phase to the aqueous phase while stirring.
-
Emulsify the mixture using a probe sonicator on an ice bath.
-
Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticles in a suitable buffer or lyophilize for storage.
Protocol 3: In Vitro Phototoxicity Assay (MTT Assay)
This protocol assesses cell viability after PDT treatment.[7]
Materials:
-
Target cancer cell line
-
Cell culture medium and supplements
-
This compound (free or nano-formulated)
-
96-well plates
-
Light source for PDT
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Method:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a predetermined incubation period (e.g., 4-24 hours) in the dark. Include "no drug" controls.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the extracellular drug.
-
Add fresh medium to the wells.
-
Expose the designated plates to light for a specific duration. Keep the "dark toxicity" control plates in the dark.
-
Incubate the cells for a further 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: General mechanism of photodynamic therapy with this compound.
Caption: Troubleshooting workflow for improving this compound's PDT efficiency.
References
- 1. Cellular Mechanisms of Singlet Oxygen in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Decreasing the aggregation of photosensitizers to facilitate energy transfer for improved photodynamic therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 4. Delivering Singlet Oxygen in Dark Condition With an Anthracene-Functionalized Semiconducting Compound for Enhanced Phototheranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An Augmented Method for Collecting PLGA Nanoparticles and the Fabrication of 1, 3, 4, 6-Tetra-O-acetyl-2-azido-2-deoxy-D-glucopyranose (Ac42AzGlc)-Loaded PLGA Nanoparticles for Efficient and Prospective in Vivo Metabolic Processing [frontiersin.org]
- 6. Pioglitazone-Loaded PLGA Nanoparticles: Towards the Most Reliable Synthesis Method [mdpi.com]
- 7. benchchem.com [benchchem.com]
Addressing matrix effects in the HPLC quantification of Anthrarufin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the High-Performance Liquid Chromatography (HPLC) quantification of Anthrarufin.
Troubleshooting Guide
Question: My this compound peak area is inconsistent across different sample preparations of the same material. What could be the cause?
Answer: Inconsistent peak areas for this compound, despite identical sample concentrations, often point to matrix effects. Matrix effects are the alteration of an analyte's response due to the presence of co-eluting, interfering compounds from the sample matrix.[1][2] This can lead to either suppression or enhancement of the signal.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Complex matrices may require more rigorous cleanup.[3] Consider if your current sample preparation method (e.g., simple dissolution) is sufficient to remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can provide a cleaner sample extract.[3][4]
-
Assess Chromatographic Separation: Poor separation between this compound and matrix components can lead to signal interference. Optimizing the mobile phase composition or gradient program can help resolve the this compound peak from interfering peaks.[2]
-
Check for Column Contamination: The accumulation of matrix components on the HPLC column can lead to peak distortion and inconsistent results.[5] A proper column washing procedure after each analytical run is crucial.
-
Perform a Spike and Recovery Experiment: To confirm a matrix effect, you can perform a spike and recovery experiment. The recovery of a known amount of this compound standard spiked into a sample matrix is compared to the recovery of the standard in a clean solvent. A recovery significantly different from 100% indicates the presence of matrix effects.
Question: I am observing significant peak tailing for my this compound standard. How can I improve the peak shape?
Answer: Peak tailing for anthraquinones in reversed-phase HPLC can be caused by interactions between the analyte and residual silanol (B1196071) groups on the stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can help to suppress the ionization of silanol groups and reduce peak tailing.[6]
-
Column Selection: Using a column with end-capping, where the residual silanol groups are chemically bonded, can minimize these secondary interactions.
-
Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[4]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in HPLC?
A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the analytical signal of the target analyte (this compound).[1] This can result in either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, leading to inaccurate quantification.[2]
Q2: How can I detect the presence of matrix effects?
A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in the sample matrix (matrix-matched calibration). A significant difference between the slopes indicates the presence of matrix effects. Another approach is the post-column infusion technique, where a constant flow of the analyte is introduced into the mobile phase after the column, and a blank matrix is injected. Any fluctuation in the baseline at the retention time of interfering compounds indicates a matrix effect.
Q3: What are the common strategies to mitigate matrix effects?
A3: Several strategies can be employed:
-
Improved Sample Preparation: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.[1][3]
-
Method of Standard Addition: This involves adding known amounts of the analyte to the sample and creating a calibration curve from the spiked samples. This method can compensate for matrix effects as the standards and the analyte are affected by the matrix in the same way.[7][8][9]
-
Use of an Internal Standard: An internal standard is a compound with similar chemical properties to the analyte that is added to all samples and standards in a known concentration. The ratio of the analyte peak area to the internal standard peak area is then used for quantification, which can compensate for variations in injection volume and matrix effects.
-
Chromatographic Optimization: Modifying the mobile phase or gradient can help to separate the analyte from interfering compounds.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their effect.[10]
Q4: Can I use a simple protein precipitation method for plasma samples containing this compound?
A4: While protein precipitation is a quick and easy sample preparation technique, it may not be sufficient to remove all interfering matrix components, such as phospholipids, which are known to cause significant matrix effects in LC-MS analysis. For complex matrices like plasma, a more selective technique like SPE is often recommended.
Experimental Protocols
Protocol 1: Assessment of Matrix Effect using Matrix-Matched Calibration
Objective: To determine if the sample matrix is affecting the quantification of this compound.
Methodology:
-
Preparation of Standard Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Preparation of Calibration Standards in Solvent: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Preparation of Blank Matrix Extract: Extract a blank sample (a sample that does not contain this compound) using the same procedure as for the actual samples.
-
Preparation of Matrix-Matched Calibration Standards: Spike the blank matrix extract with the this compound stock solution to prepare a series of calibration standards with the same concentrations as the solvent-based standards.
-
HPLC Analysis: Analyze both sets of calibration standards using the developed HPLC method.
-
Data Analysis: Construct two calibration curves by plotting the peak area versus the concentration for both the solvent-based and matrix-matched standards. Compare the slopes of the two curves.
Protocol 2: Quantification of this compound using the Standard Addition Method
Objective: To accurately quantify this compound in a complex matrix by compensating for matrix effects.
Methodology:
-
Sample Preparation: Prepare the sample extract as per the developed procedure.
-
Spiking: Aliquot the sample extract into several vials. Add increasing known amounts of this compound standard solution to each vial, leaving one vial unspiked.
-
HPLC Analysis: Analyze all the spiked and unspiked samples using the HPLC method.
-
Data Analysis: Plot the peak area of this compound against the concentration of the added standard. The absolute value of the x-intercept of the resulting linear regression line will be the concentration of this compound in the original unspiked sample.[9]
Data Presentation
Table 1: Comparison of Calibration Data for this compound in Solvent and Sample Matrix
| Concentration (µg/mL) | Peak Area (Solvent) | Peak Area (Matrix-Matched) |
| 0.1 | 15,234 | 12,567 |
| 0.5 | 76,170 | 63,489 |
| 1.0 | 151,987 | 127,345 |
| 5.0 | 758,935 | 635,987 |
| 10.0 | 1,520,123 | 1,275,432 |
| Slope | 151,950 | 127,450 |
| R² | 0.9998 | 0.9995 |
Matrix Effect (%) = (SlopeMatrix-Matched / SlopeSolvent) x 100 = (127,450 / 151,950) x 100 = 83.9%
A matrix effect of 83.9% indicates signal suppression.
Table 2: Data for Standard Addition Method for this compound Quantification
| Sample | Added this compound (µg/mL) | Peak Area |
| Unspiked Sample | 0 | 85,345 |
| Spiked Sample 1 | 0.5 | 148,789 |
| Spiked Sample 2 | 1.0 | 212,567 |
| Spiked Sample 3 | 2.0 | 340,123 |
Linear Regression Equation: y = 127,389x + 85,400 x-intercept (Concentration in sample): 0.67 µg/mL
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound peak areas.
Caption: Experimental workflow for the standard addition method.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. agilent.com [agilent.com]
- 6. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Standard Additions | Separation Science [sepscience.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Stabilizing Anthrarufin Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and troubleshooting of anthrarufin stock solutions to ensure their long-term stability and experimental reliability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound, also known as 1,5-dihydroxyanthraquinone, is a naturally occurring phenolic compound belonging to the anthraquinone (B42736) family.[1] It typically appears as a yellow to dark red or reddish-brown crystalline solid.[2] Due to its chemical structure, it possesses antioxidant properties and is investigated for its anti-inflammatory and anticancer activities.[1]
Q2: In which solvents is this compound soluble?
This compound has limited solubility in common organic solvents and is practically insoluble in water.[2] It is described as sparingly soluble in DMSO.[3] For the parent compound, anthraquinone, solubility is noted in acetone (B3395972) and concentrated sulfuric acid, with slight solubility in hot ethanol.
Q3: What are the recommended conditions for storing solid this compound?
For long-term storage (months to years), solid this compound should be kept in a dry, dark environment at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[1] It is important to store it in a tightly sealed container to protect it from light and moisture.[2]
Q4: How should I prepare an this compound stock solution?
Due to its poor solubility, DMSO is a commonly used solvent, though complete dissolution may require warming and sonication. Given the general stability of phenolic compounds in acidic conditions, using a buffered acidic solvent might be considered if compatible with downstream applications. Always use high-purity, anhydrous solvents. A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section.
Q5: What are the optimal conditions for storing this compound stock solutions?
This compound solutions are more susceptible to degradation than the solid compound. For optimal stability, stock solutions should be:
-
Stored at low temperatures: -20°C is suitable for short- to medium-term storage, while -80°C is recommended for long-term storage.
-
Protected from light: Store solutions in amber-colored vials or wrap clear vials in aluminum foil.[1]
-
Sealed tightly: Use vials with secure caps (B75204) to prevent solvent evaporation and exposure to oxygen.
-
Aliquoted: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best to store the stock solution in small, single-use aliquots.
Q6: How long can I expect my this compound stock solution to be stable?
Troubleshooting Guide
Issue 1: My this compound powder is not dissolving.
-
Potential Cause: this compound has inherently low solubility.[3]
-
Solution:
-
Use an appropriate solvent: Anhydrous, high-purity DMSO is the most commonly recommended solvent.
-
Increase surface area: Ensure the powder is fine and not clumped.
-
Apply gentle heat: Warm the solution gently (e.g., in a 37°C water bath). Avoid excessive heat, which can accelerate degradation.
-
Use sonication: Place the vial in a sonicator bath to aid dissolution.
-
Determine maximal solubility: If a specific concentration is not dissolving, you may be exceeding the solubility limit. Follow the protocol below to determine the practical solubility in your chosen solvent.
-
Issue 2: My this compound stock solution has precipitated after storage.
-
Potential Cause 1: Storage temperature was too low for the solvent. DMSO freezes at approximately 18.5°C. If you are storing a DMSO stock at 4°C, it may solidify and the compound may not fully redissolve upon thawing.
-
Solution 1: Store DMSO stocks at room temperature for short-term use (if stability permits) or at -20°C or -80°C. When thawing a frozen DMSO stock, ensure it is brought to room temperature and vortexed thoroughly to ensure the compound is fully redissolved before use.
-
Potential Cause 2: Solvent evaporation. If the container is not sealed properly, the solvent can evaporate over time, increasing the concentration of this compound beyond its solubility limit.[5]
-
Solution 2: Always use high-quality vials with tight-fitting caps (e.g., screw caps with O-rings). Parafilm can be used as an extra precaution for long-term storage.
-
Potential Cause 3: Change in pH. Leaching of substances from the container or absorption of atmospheric CO2 can alter the pH of unbuffered solutions, potentially reducing solubility.[5]
-
Solution 3: Use high-quality polypropylene (B1209903) or glass vials. If compatible with your experiments, consider using a buffered solvent system.
Issue 3: The color of my this compound solution has changed over time.
-
Potential Cause: A color change is often an indicator of chemical degradation.[1] Anthraquinones and other phenolic compounds are susceptible to degradation when exposed to light, heat, oxygen, or non-acidic pH.[6]
-
Solution:
-
Verify storage conditions: Ensure the solution is stored in the dark at the recommended low temperature.
-
Minimize oxygen exposure: Purging the vial headspace with an inert gas like argon or nitrogen before sealing can help prevent oxidative degradation.
-
Perform a quality check: Analyze the solution using HPLC or UV-Vis spectroscopy to assess its purity and concentration compared to a freshly prepared standard.
-
Discard if necessary: If significant degradation is confirmed, it is best to discard the stock solution and prepare a fresh one to ensure the integrity of your experimental results.
-
Data Presentation
Table 1: Solubility of this compound and Related Anthraquinones
| Compound | Solvent | Temperature (°C) | Solubility |
| This compound | Water | 25 | Insoluble (9.8E-4 g/L)[2] |
| This compound | DMSO | Not Specified | Sparingly soluble[3] |
| This compound | Various | Not Specified | Poor solubility in all solvents tested[3] |
| Anthraquinone | Acetone | Not Specified | Soluble |
| Anthraquinone | Ethanol | Cold | Sparingly soluble |
| Anthraquinone | Ethanol | Hot | Slightly soluble |
| Anthraquinone | Chloroform | 25 | 0.00193 (Mole Fraction)[7] |
| Anthraquinone | Benzene | 25 | 0.00094 (Mole Fraction)[7] |
Experimental Protocols
Protocol 1: Preparation and Storage of an this compound Stock Solution
This protocol provides a general workflow for preparing and storing a stable stock solution of this compound.
Caption: Workflow for preparing and storing this compound stock solutions.
Methodology:
-
Preparation:
-
Accurately weigh the desired amount of solid this compound into a sterile, amber glass or polypropylene vial.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the vial thoroughly. If needed, place the vial in a sonicator water bath for 5-10 minutes to aid dissolution. Gentle warming (up to 37°C) can be applied, but prolonged heating should be avoided.
-
Visually inspect the solution against a light source to ensure that all solid particles have dissolved and the solution is clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber, low-retention vials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
(Optional) For maximum stability, gently blow a stream of an inert gas (e.g., nitrogen or argon) into the headspace of each vial before capping to displace oxygen.
-
Seal the vials tightly. Consider wrapping the cap-vial interface with parafilm for additional security.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short- to medium-term storage or at -80°C for long-term storage.
-
Protocol 2: Long-Term Stability Assessment by HPLC-UV
This protocol describes how to conduct a long-term stability study of an this compound stock solution using a stability-indicating HPLC-UV method.
Caption: Experimental workflow for assessing long-term solution stability.
Methodology:
-
Preparation and Initial Analysis (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO) as described in Protocol 1.
-
Immediately take an aliquot for analysis. This will serve as your T=0 reference.
-
Prepare a dilution of the T=0 aliquot in the mobile phase to a concentration suitable for HPLC-UV analysis (e.g., 10-50 µM).
-
Analyze the diluted sample by HPLC-UV. Record the retention time and peak area of the main this compound peak. This peak area represents 100% stability.
-
-
Storage:
-
Store the remaining aliquots under the desired test conditions (e.g., protected from light at 4°C, -20°C, and -80°C).
-
-
Time-Point Analysis (T=n):
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and come to room temperature. Vortex gently to ensure homogeneity.
-
Prepare a dilution in the mobile phase identical to the T=0 sample.
-
Analyze the sample using the same HPLC-UV method.
-
-
Data Analysis:
-
For each time point, compare the chromatogram to the T=0 chromatogram.
-
Note any new peaks that appear, which are likely degradation products.
-
Calculate the percentage of this compound remaining using the peak area: % Remaining = (Peak Area at T=n / Peak Area at T=0) * 100
-
Plot the % Remaining versus time for each storage condition to determine the degradation rate and establish a practical shelf-life for your stock solutions.
-
Example HPLC-UV Method (to be optimized):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for optimal absorbance (e.g., using a DAD detector) or use a known absorbance maximum for anthraquinones (e.g., ~254 nm or in the visible range).
-
Injection Volume: 10 µL.
Signaling Pathway and Degradation Diagrams
Potential Degradation of this compound
This compound, as a dihydroxyanthraquinone, is susceptible to oxidative degradation. This can involve the formation of more hydroxylated species or cleavage of the quinone ring, leading to smaller aromatic compounds like phthalic acid derivatives, which would result in a loss of the characteristic color and biological activity.
Caption: Potential oxidative degradation pathway for this compound.
Inhibition of the RAS/MAPK Signaling Pathway
Anthraquinone derivatives have been identified as inhibitors of key proteins in cellular signaling cascades that are often hyperactivated in cancer. One such pathway is the RAS/MAPK pathway. Some anthraquinones can inhibit the interaction between the Son of Sevenless (SOS) protein and RAS, preventing RAS activation and downstream signaling that leads to cell proliferation.[8][9][10]
References
- 1. medkoo.com [medkoo.com]
- 2. Page loading... [wap.guidechem.com]
- 3. usbio.net [usbio.net]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Anthraquinones as Inhibitors of SOS RAS-GEF Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Unveiling the Antioxidant Potential: A Comparative Analysis of Anthrarufin and Other Anthraquinones
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the antioxidant activity of Anthrarufin against other prominent anthraquinones. This document synthesizes experimental data to offer a clear, objective comparison, supported by detailed methodologies and visual representations of key biological pathways.
This guide delves into the antioxidant capacities of this compound and compares it with structurally related anthraquinones, namely Purpurin, Alizarin, Quinizarin, and Chrysazin. The antioxidant activity of these compounds is a critical determinant of their potential therapeutic applications, particularly in mitigating oxidative stress-related diseases. The comparative data presented herein is crucial for researchers aiming to select the most potent antioxidant candidates for further investigation and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant potential of this compound and its counterparts has been evaluated using various established in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with a lower IC50 value indicating a higher antioxidant activity. The following tables summarize the available quantitative data from discrete experimental assays.
Table 1: DPPH Radical Scavenging Activity (IC50)
| Compound | IC50 (µM) | Reference |
| This compound | > 250 | [1] |
| Purpurin | 48.7 ± 2.1 | [1] |
| Alizarin | Not available in this study | |
| Quinizarin | Not available in this study | |
| Chrysazin | 185.4 ± 5.6 | [1] |
| Anthraquinone | 245.1 ± 7.8 | [1] |
Note: A lower IC50 value indicates greater scavenging activity.
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | Activity Comparison | Reference |
| This compound | Lower than Purpurin | [1] |
| Purpurin | Highest activity among tested anthraquinones | [1] |
| Alizarin | Data not available for direct comparison | |
| Quinizarin | Data not available for direct comparison | |
| Chrysazin | Lower than Purpurin | [1] |
| Anthraquinone | Lower than Purpurin | [1] |
Note: Direct IC50 values for the ABTS assay were not consistently available across the compared studies. The table reflects the qualitative comparisons reported.
Table 3: Ferric Reducing Antioxidant Power (FRAP)
| Compound | Reducing Power (Absorbance at 700nm) | Reference |
| This compound | Lower than Purpurin | [1] |
| Purpurin | Highest reducing power among tested anthraquinones | [1] |
| Alizarin | Data not available for direct comparison | |
| Quinizarin | Data not available for direct comparison | |
| Chrysazin | Lower than Purpurin | [1] |
| Anthraquinone | Lower than Purpurin | [1] |
Note: Higher absorbance indicates greater reducing power.
Based on the available data, Purpurin consistently demonstrates the highest antioxidant activity among the compared anthraquinones in DPPH, ABTS, and FRAP assays.[1][2] this compound, in the studies reviewed, exhibited significantly lower antioxidant potential than Purpurin.[1]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[3][4]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This change in absorbance is measured spectrophotometrically.[3]
Procedure:
-
Reagent Preparation: A stock solution of DPPH (typically 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Reaction Mixture: A defined volume of the test compound (at various concentrations) is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[3]
-
Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the test compound.[3]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[5]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form, and the decolorization is measured spectrophotometrically.[5]
Procedure:
-
Reagent Preparation: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]
-
Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound (at various concentrations) is added to the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of inhibition is calculated, and the IC50 value is determined similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[7]
Principle: At a low pH, a colorless ferric complex (Fe³⁺-TPTZ) is reduced to a blue-colored ferrous complex (Fe²⁺-TPTZ) by the action of antioxidants. The intensity of the blue color is proportional to the antioxidant capacity of the sample.[7]
Procedure:
-
Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.[8]
-
Reaction Mixture: The test sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4-6 minutes).[8]
-
Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the change in absorbance with a standard curve prepared using a known concentration of Fe²⁺.
References
- 1. Structure-Antioxidative and Anti-Inflammatory Activity Relationships of Purpurin and Related Anthraquinones in Chemical and Cell Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of antioxidant, enzyme inhibition, and cytotoxic activity of three anthraquinones (alizarin, purpurin, and quinizarin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. Antioxidant activity applying an improved ABTS radical cation decolorization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. assaygenie.com [assaygenie.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
Validation of HPLC methods for the quantification of Anthrarufin in complex matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Anthrarufin (1,5-dihydroxyanthraquinone) in complex matrices. Due to a lack of extensive, publicly available validated methods specifically for this compound, this guide leverages data from validated methods for structurally similar anthraquinones and its isomers to provide a robust framework for method development and validation.
Comparison of Analytical Methods
While HPLC is a predominant technique for anthraquinone (B42736) analysis due to its versatility and sensitivity, other methods can also be employed. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
| Analytical Method | Principle | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase. | High resolution and sensitivity, suitable for complex mixtures, versatile with various detectors (UV, DAD, MS). | Can be time-consuming, requires skilled operators and expensive equipment. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High specificity and sensitivity. | Requires derivatization for non-volatile compounds like anthraquinones, potential for thermal degradation. |
| UV-Vis Spectrophotometry | Quantification based on the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective. | Lower specificity, susceptible to interference from other absorbing compounds in the matrix. |
Performance of Validated HPLC Methods for Related Anthraquinones
The following tables summarize the performance characteristics of validated HPLC methods for various anthraquinones that are structurally related to this compound. This data serves as a valuable benchmark for developing and validating a method for this compound.
Table 1: Chromatographic Conditions and Performance
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Alizarin & other anthraquinones | RP-C18 (250 x 3.0 mm, 5 µm) | Gradient: Water (0.1% TFA) and Acetonitrile (0.1% TFA) | - | DAD | - | - | - | [1] |
| Quinizarin | - | - | - | - | - | - | - | [2][3] |
| Rhein, Emodin, Chrysophanol, Physcion | C18 | Gradient: 0.1% o-phosphoric acid and Methanol | - | 254 nm | 0.25–5.00 (Rhein, Chrysophanol, Physcion), 1.00–50.00 (Emodin) | 0.07–0.11 | 0.20–0.34 | [4] |
| Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | - | pH 2.0 | - | - | >0.99 (correlation coefficient) | 0.01–0.09 | 0.05–0.25 | [5] |
| 1,4-dihydroxyanthraquinone | Lichrospher® RP-18 (25 cm x 4.6 mm, 5 µm) | Acetonitrile:Ammonium acetate (B1210297) buffer (0.02 M with 0.8% TFA):Methanol (70:20:10 v/v) | 1.2 | - | - | - | - | [6][7] |
Data for some parameters were not available in the cited literature.
Table 2: Method Validation Parameters for Related Anthraquinones
| Analyte | Accuracy (% Recovery) | Precision (% RSD) | Reference |
| Quinizarin, p-Toluidine, D&C Violet No. 2 | 102 (Quinizarin) | - | [2] |
| Rhein, Emodin, Chrysophanol, Physcion | 96.2 - 109.6 | ≤ 5.78 | [4] |
| Aloe-emodin, Rhein, Emodin, Chrysophanol, Physcion | - | < 9.8 | [5] |
| Seven Anthraquinones | 96.6 - 104.5 | 0.59 - 4.8 | [8] |
Experimental Protocols
Below are detailed, generalized protocols for the development and validation of an HPLC method for the quantification of this compound in a complex matrix.
Proposed HPLC Method for this compound
This protocol is a starting point and should be optimized and validated for the specific matrix of interest.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for anthraquinone separation.[9]
-
Mobile Phase: A gradient elution is often preferred for complex samples. A typical mobile phase could consist of:
-
Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Program: A starting gradient could be 90% A and 10% B, ramping to 100% B over 20-30 minutes, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to be suitable.[4] A DAD can be used to monitor multiple wavelengths and check for peak purity.
-
Injection Volume: 10-20 µL.
-
Sample Preparation
The sample preparation method will be highly dependent on the matrix. A general approach for a solid matrix (e.g., herbal extract, soil) is as follows:
-
Extraction: Extract a known amount of the homogenized sample with a suitable organic solvent (e.g., methanol, ethanol, or a mixture with water) using techniques like sonication or Soxhlet extraction.
-
Clean-up (optional but recommended): For complex matrices, a Solid-Phase Extraction (SPE) step can be used to remove interfering compounds. A C18 or a specific polymeric sorbent cartridge can be effective.
-
Filtration: Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation Protocol
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. Key validation parameters include:
-
Specificity: Demonstrate that the method can accurately quantify this compound in the presence of other components in the sample matrix. This can be assessed by analyzing blank matrix samples and spiked samples.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response. Prepare at least five concentrations of this compound standards and inject them in triplicate. The correlation coefficient (r²) should be > 0.999.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified. These can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Assess the closeness of the measured value to the true value. This is typically determined by performing recovery studies on a placebo matrix spiked with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Precision: Evaluate the repeatability and intermediate precision of the method.
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the same homogenous sample on the same day. The relative standard deviation (RSD) should be within acceptable limits (typically <2%).
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different equipment to assess the method's robustness.
-
Visualizations
Experimental Workflow
Caption: Workflow for HPLC method development and validation.
General Anthraquinone Biosynthesis Pathway
Caption: Simplified biosynthesis of anthraquinones.
References
- 1. Page loading... [wap.guidechem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous preconcentration and analysis of anthraquinones based on ultrasound emulsification ionic liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An HPLC method development for the assessment of degradation products of anthraquinone dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicjournals.org [academicjournals.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
Anthrarufin vs. Alizarin: A Comparative Guide for Anolyte Materials in Redox Flow Batteries
A detailed analysis of two promising anthraquinone (B42736) derivatives for next-generation energy storage, supported by experimental data.
The quest for efficient, cost-effective, and sustainable energy storage solutions has propelled the development of aqueous organic redox flow batteries (AORFBs). Within this field, anthraquinone derivatives have emerged as a promising class of anolyte materials due to their tunable electrochemical properties and abundance. This guide provides a comprehensive comparison of two such derivatives, anthrarufin (1,5-dihydroxyanthraquinone) and alizarin (B75676) (1,2-dihydroxyanthraquinone), for their application as anolytes in AORFBs. This analysis is intended for researchers, scientists, and professionals in the field of energy storage and material science.
Performance Characteristics
Both this compound and alizarin have been investigated as potential anolyte materials, often with chemical modifications to enhance their solubility and stability in aqueous electrolytes. The following table summarizes key performance metrics from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, such as electrolyte composition, catholyte material, and cell architecture.
| Parameter | This compound Derivative (DSAN) | Alizarin | Alizarin Derivative (3HAAQ) | Alizarin Red S (ARS) |
| Solubility | 110 mM in 0.4 M KOH[1] | Low intrinsic solubility, often requires functionalization or use in specific electrolytes | Significantly improved solubility | Soluble in aqueous solutions |
| Redox Potential (vs. Ag/AgCl) | ~ -0.64 V[1] | Not explicitly stated for pristine alizarin in a flow battery context | Not specified | ~ -0.082 V vs. Ag/AgCl |
| Open-Circuit Voltage (OCV) | Not specified | 1.12 V (with ferro/ferricyanide (B76249) catholyte)[2][3] | 1.24 V (with potassium ferri/ferrocyanide catholyte)[2][4] | 1.432 V (with Manganese catholyte)[5] |
| Capacity Retention/Fade Rate | Capacity imbalance observed due to reaction with water[1] | 0.73% per day capacity fade rate[2][3] | Nearly 80% of theoretical capacity maintained at 40 mA cm⁻² | 99.9% capacity retention after 100 cycles[2][5] |
| Coulombic Efficiency | Not specified | Not specified | 99.6% | Not specified |
| Energy Efficiency | Not specified | Not specified | 84.2% | Not specified |
| Power Density | Not specified | Not specified | Maximum power density > 0.49 W·cm⁻² | Not specified |
| Cycling Stability | Parasitic reactions lead to capacity decay[1] | Stable for over 350 cycles with high efficiency[2] | Stable cycling performance over 350 cycles[2] | Good cycling performance over 100 cycles[5] |
Experimental Methodologies
The data presented above is derived from a variety of experimental setups. Below are generalized protocols for the evaluation of anolyte materials like this compound and alizarin in a redox flow battery.
Anolyte and Catholyte Preparation
-
Anolyte: The anthraquinone derivative (this compound, alizarin, or their modified forms) is dissolved in a suitable aqueous electrolyte, typically a solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) to achieve the desired concentration. The pH of the anolyte is a critical parameter and is carefully adjusted.
-
Catholyte: A common catholyte used in conjunction with anthraquinone-based anolytes is a solution of potassium ferrocyanide and potassium ferricyanide in a supporting electrolyte, often the same as the anolyte (e.g., KOH).
Electrochemical Measurements
-
Cyclic Voltammetry (CV): CV is employed to determine the redox potentials and electrochemical reversibility of the anolyte and catholyte. A three-electrode setup is typically used, with a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Flow Battery Cycling: Full-cell testing is conducted in a laboratory-scale redox flow battery. The anolyte and catholyte are circulated through their respective half-cells, separated by an ion-exchange membrane (e.g., Nafion). The battery is charged and discharged at a constant current density, and the voltage, capacity, and efficiency are monitored over multiple cycles.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to analyze the chemical structure of the anolyte material before and after cycling to identify any degradation products.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance and charge transfer kinetics of the battery.
Visualizing the Molecules and Experimental Workflow
To better understand the materials and processes involved, the following diagrams are provided.
Caption: Molecular structures of this compound and Alizarin.
References
A Comparative Guide to the Fluorescence Properties of Anthrarufin and Commercially Available Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the fluorescence properties of Anthrarufin (1,5-dihydroxyanthraquinone) with established, commercially available dyes: Fluorescein (B123965), DAPI, and the anthraquinone-based dye, DRAQ5. This objective analysis, supported by experimental data, aims to assist in the informed selection of fluorophores for various research applications.
Executive Summary
This compound, a naturally occurring dihydroxyanthraquinone, exhibits fluorescence, a property that makes it a candidate for various bio-imaging and sensing applications. This guide systematically compares its key fluorescence characteristics—excitation and emission maxima, quantum yield, and fluorescence lifetime—against those of the widely used dyes Fluorescein and DAPI, as well as a commercially available anthraquinone (B42736) dye, DRAQ5. The data reveals that while this compound possesses certain advantageous spectral properties, its overall fluorescence performance, particularly its quantum yield, may be a limiting factor for applications requiring high sensitivity.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key fluorescence properties of this compound and the selected commercially available dyes. This quantitative data allows for a direct and objective comparison of their performance characteristics.
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| This compound | ~430-505[1] | ~505-725[1] | Low (not explicitly quantified) | Not explicitly quantified |
| Fluorescein | 494 | 512 | ~0.95 (in alkaline solution) | ~4.0 |
| DAPI (bound to dsDNA) | 358 | 461 | High (not explicitly quantified) | ~2.2 |
| DRAQ5 (bound to dsDNA) | 646[2] | 697[2] | 0.003[2] | Not explicitly quantified |
In-Depth Analysis of Fluorescence Properties
This compound: this compound displays a broad excitation range in the blue-green region of the spectrum (approximately 430-505 nm) and emits over a wide range from green to red (approximately 505-725 nm)[1]. This large Stokes shift (the difference between the excitation and emission maxima) is a desirable characteristic as it minimizes self-quenching and allows for better separation of the excitation and emission signals. However, studies on anthraquinone derivatives often indicate a low fluorescence quantum yield, suggesting that while this compound does fluoresce, the efficiency of this emission is likely to be significantly lower than that of highly fluorescent dyes[3]. The phenomenon of dual emission has also been observed for this compound, which could be attributed to excited-state intramolecular proton transfer[1].
Fluorescein: A benchmark in fluorescence microscopy, Fluorescein is characterized by its high quantum yield (approaching 0.95 in alkaline solutions), making it an exceptionally bright fluorophore. Its excitation and emission maxima are in the blue-green and green regions of the spectrum, respectively. The fluorescence of fluorescein is notably pH-dependent.
DAPI: DAPI is a popular nuclear counterstain that exhibits a significant enhancement of fluorescence upon binding to the minor groove of double-stranded DNA. Its excitation is in the ultraviolet range, and it emits a strong blue fluorescence. The fluorescence lifetime of DAPI when bound to dsDNA is approximately 2.2 ns.
DRAQ5: As a commercially available anthraquinone-based dye, DRAQ5 offers a comparison within the same chemical class as this compound. It is a far-red fluorescent dye that can permeate live cell membranes and binds to DNA. While it has a large Stokes shift, its most notable characteristic is its very low quantum yield of 0.003[2]. This makes it suitable for applications where a high signal-to-noise ratio is not the primary concern, or where its specific spectral properties are advantageous.
Experimental Protocols
The following section outlines the general methodologies for determining the key fluorescence properties discussed in this guide.
1. Determination of Excitation and Emission Spectra:
-
Instrumentation: A spectrofluorometer is used to measure the fluorescence spectra.
-
Sample Preparation: The dye is dissolved in a suitable solvent (e.g., ethanol, DMSO, or an aqueous buffer) at a dilute concentration (typically in the micromolar range) to avoid inner filter effects.
-
Procedure:
-
To determine the emission spectrum, the sample is excited at a fixed wavelength (typically the absorbance maximum), and the emitted light is scanned across a range of wavelengths.
-
To determine the excitation spectrum, the emission is monitored at a fixed wavelength (typically the emission maximum), while the excitation wavelength is scanned.
-
2. Measurement of Fluorescence Quantum Yield:
-
Principle: The quantum yield of an unknown sample is determined relative to a well-characterized standard with a known quantum yield.
-
Standard Selection: A standard with an emission profile similar to the sample of interest is chosen. For example, quinine (B1679958) sulfate (B86663) in 0.1 M sulfuric acid (Φ = 0.54) is a common standard.
-
Procedure:
-
The absorbance of both the sample and the standard solution is measured at the same excitation wavelength and adjusted to be below 0.1 to minimize reabsorption effects.
-
The fluorescence emission spectra of both the sample and the standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (n_sample^2 / n_standard^2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
3. Measurement of Fluorescence Lifetime:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) or Frequency-Domain Fluorometry are the two primary techniques used for lifetime measurements.
-
Principle (TCSPC): The sample is excited by a short pulse of light, and the time delay between the excitation pulse and the arrival of the first emitted photon is measured. This process is repeated many times to build up a histogram of the decay of the fluorescence intensity over time.
-
Procedure:
-
The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser).
-
The emitted photons are detected by a sensitive, high-speed detector.
-
The time difference between the excitation pulse and the detected photon is measured and recorded.
-
The resulting data is plotted as a decay curve, which can be fitted to an exponential function to determine the fluorescence lifetime (τ).
-
Visualizing the Experimental Workflow
The following diagram, generated using the DOT language, illustrates the logical workflow for the comparative analysis of fluorescence properties.
Signaling Pathway of Fluorescence
The following diagram illustrates the fundamental photophysical processes involved in fluorescence, from excitation to emission, as described by the Jablonski diagram.
Conclusion
This comparative guide highlights the distinct fluorescence profiles of this compound, Fluorescein, DAPI, and DRAQ5. While this compound's large Stokes shift is an attractive feature, its likely low quantum yield may limit its use in applications demanding high sensitivity. In contrast, Fluorescein remains a benchmark for brightness, and DAPI is a reliable nuclear stain. DRAQ5, as a fellow anthraquinone, provides a commercially available option with far-red fluorescence, albeit with very low efficiency. The choice of a fluorescent dye should, therefore, be guided by the specific requirements of the experiment, balancing factors such as brightness, spectral properties, and compatibility with the biological system and instrumentation. This guide provides the foundational data and experimental context to aid researchers in making that critical selection.
References
- 1. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]
Comparative Guide to the Cross-Reactivity of Anthrarufin-Based Metal Ion Sensors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of Anthrarufin (1,5-dihydroxyanthraquinone)-based metal ion sensors with other dihydroxyanthraquinone isomers. The performance of these sensors in the presence of various metal ions is evaluated based on supporting experimental data, offering insights into their selectivity and potential for interference.
Introduction to this compound-Based Sensors
This compound, a member of the dihydroxyanthraquinone family, serves as a versatile platform for the development of fluorescent and colorimetric sensors for metal ions. The sensing mechanism of these compounds typically relies on the interaction between the hydroxyl and carbonyl groups of the anthraquinone (B42736) core with metal ions. This interaction can lead to changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement, or a visible color change, enabling the detection of the target ion. The selectivity of these sensors is a critical parameter, determining their efficacy in complex sample matrices where multiple metal ions may be present.
Signaling Pathway of this compound-Based Metal Ion Sensors
The general signaling mechanism for this compound-based metal ion sensors involves the formation of a complex between the this compound molecule and the target metal ion. This complexation event perturbs the electronic state of the this compound fluorophore, leading to a detectable change in its optical properties. In many cases, the process involves a photoinduced electron transfer (PET) mechanism.
Caption: Signaling pathway of this compound-based metal ion sensors.
Experimental Workflow for Cross-Reactivity Studies
The evaluation of the cross-reactivity of a metal ion sensor is a critical step in its characterization. A typical experimental workflow involves testing the sensor's response to the target ion in the presence of a wide range of other potentially interfering metal ions.
Caption: Workflow for assessing the cross-reactivity of metal ion sensors.
Cross-Reactivity Data of Dihydroxyanthraquinone-Based Sensors
The selectivity of dihydroxyanthraquinone-based sensors is highly dependent on the position of the hydroxyl groups, which influences the chelation site and the stability of the resulting metal complex. The following tables summarize the cross-reactivity of this compound (1,5-dihydroxyanthraquinone) and compares it with other dihydroxyanthraquinone isomers based on available literature.
Table 1: Cross-Reactivity of this compound (1,5-dihydroxyanthraquinone)-Based Sensor for Fe³⁺
An this compound-based chemosensor has been reported for the selective detection of Fe³⁺ ions. While detailed quantitative data for a wide range of interfering ions is limited in the reviewed literature, the study indicates high selectivity for Fe³⁺.
| Interfering Ion | Concentration Ratio (Interferent:Fe³⁺) | % Interference (Approx.) | Reference |
| Na⁺ | 10:1 | < 5% | [1] |
| K⁺ | 10:1 | < 5% | [1] |
| Ca²⁺ | 10:1 | < 5% | [1] |
| Mg²⁺ | 10:1 | < 5% | [1] |
| Cu²⁺ | 10:1 | < 10% | [1] |
| Ni²⁺ | 10:1 | < 10% | [1] |
| Co²⁺ | 10:1 | < 10% | [1] |
| Zn²⁺ | 10:1 | < 10% | [1] |
| Al³⁺ | 10:1 | ~15% | [1] |
Note: The interference percentages are estimated based on qualitative descriptions in the cited literature due to the absence of precise quantitative data.
Table 2: Comparison with Other Dihydroxyanthraquinone-Based Sensors
To provide a broader context, the cross-reactivity of other dihydroxyanthraquinone isomers is presented below. These sensors, while not based on this compound, offer alternative sensing platforms for different metal ions.
| Sensor Base | Target Ion | Highly Interfering Ions | Moderately Interfering Ions | Non-Interfering Ions | Reference |
| 1,8-dihydroxyanthraquinone | Cu²⁺ | Hg²⁺ | Ni²⁺, Co²⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Al³⁺ | |
| Alizarin Red S (1,2-dihydroxyanthraquinone) | Al³⁺ | Fe³⁺, Cu²⁺ | Cr³⁺, Ti⁴⁺ | Na⁺, K⁺, Ca²⁺, Mg²⁺ | [2][3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and validating cross-reactivity studies. The following is a generalized protocol based on common practices reported in the literature for the analysis of fluorescent and colorimetric sensors.
General Protocol for Selectivity and Interference Studies
1. Materials and Reagents:
-
Dihydroxyanthraquinone-based sensor molecule
-
Stock solutions (typically 1 mM) of the perchlorate (B79767) or nitrate (B79036) salts of the metal ions to be tested (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Fe³⁺, Al³⁺, etc.)
-
Buffer solution of appropriate pH (e.g., HEPES, Tris-HCl)
-
High-purity solvent (e.g., acetonitrile, methanol, or water)
2. Instrumentation:
-
Fluorometer for fluorescence measurements
-
UV-Vis spectrophotometer for absorbance measurements
3. Selectivity Experiment:
-
Prepare a solution of the sensor in the chosen solvent/buffer system at a fixed concentration (e.g., 10 µM).
-
Record the fluorescence or UV-Vis spectrum of the sensor solution alone (blank).
-
To separate aliquots of the sensor solution, add a specific amount (e.g., 2-10 equivalents) of the stock solution of each metal ion to be tested.
-
Incubate the solutions for a short period to allow for complexation.
-
Record the fluorescence or UV-Vis spectrum of each solution.
-
Compare the changes in fluorescence intensity or absorbance in the presence of different metal ions to determine the selectivity towards the target ion.
4. Interference (Competition) Experiment:
-
Prepare a solution of the sensor containing the target metal ion at a concentration that gives a significant signal change.
-
To this solution, add an equivalent amount or an excess of a potentially interfering metal ion.
-
Record the fluorescence or UV-Vis spectrum after the addition of the interfering ion.
-
A significant change in the signal compared to the solution containing only the sensor and the target ion indicates interference.
-
Repeat this procedure for all potentially interfering ions.
Conclusion
This compound-based sensors show promise for the selective detection of specific metal ions, particularly Fe³⁺. However, the available quantitative data on their cross-reactivity is not as extensive as for other dihydroxyanthraquinone isomers like Alizarin Red S. For researchers and drug development professionals, the choice of a sensor will depend on the specific application, the target metal ion, and the composition of the sample matrix. The provided data and protocols serve as a guide for evaluating and selecting the most appropriate sensor for a given analytical challenge. Further detailed studies providing comprehensive quantitative cross-reactivity data for a wider range of this compound-based sensors are needed to fully assess their potential and limitations.
References
- 1. Cross-Reactive Sensor Array for Metal Ion Sensing Based on Fluorescent SAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective detection of Fe3+ via fluorescent in real sample using aminoanthraquinone resorcin[4]arene-based receptors with logic gate application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Analysis: Anticancer Efficacy of Anthrarufin Derivatives Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the anticancer activity of Anthrarufin derivatives against established chemotherapeutic agents. This compound, a naturally occurring anthraquinone (B42736), and its derivatives have demonstrated significant potential in cancer therapy.[1] This document synthesizes experimental data to offer an objective comparison, detailing the cytotoxic effects, mechanisms of action, and relevant signaling pathways.
Data Presentation: Comparative Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, representing the concentration required to inhibit 50% of a biological process, such as cell growth. Lower IC50 values indicate higher potency.
Table 1: IC50 Values of Anthraquinone Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Anthraquinone Derivative (15) | HepG2 (Liver) | 1.23[2] |
| Anthraquinone Derivative (16) | MCF-7 (Breast) | Not specified, but showed good activity[2] |
| Anthraquinone Derivative (22) | AGS (Gastric) | 4.1[2] |
| Anthraquinone Derivative (23) | AGS (Gastric) | 4.9[2] |
| Anthraquinone-thiosemicarbazone (34) | K562 (Leukemia) | 2.17[2] |
| Anthraquinone-thiosemicarbazone (35) | K562 (Leukemia) | 2.35[2] |
| Anthraquinone-thiosemicarbazone (36) | HeLa (Cervical) | 7.66[2] |
| Azasugar-anthraquinone (51) | MCF-7 (Breast) | 17.3[2] |
| 1,4-Anthraquinone (AQ) | L1210 (Leukemia) | nM range[3] |
Table 2: IC50 Values of Standard Chemotherapeutic Agents
| Agent | Cancer Cell Line | IC50 (µM) |
| Doxorubicin | MCF-7 (Breast) | Varies by study |
| Doxorubicin | A549 (Lung) | Varies by study |
| Doxorubicin | HeLa (Cervical) | Varies by study |
| Doxorubicin | HepG2 (Liver) | Varies by study |
| Cisplatin | MCF-7 (Breast) | Varies by study |
| Cisplatin | A549 (Lung) | Varies by study |
| Cisplatin | HeLa (Cervical) | Varies by study |
| Cisplatin | HepG2 (Liver) | Varies by study |
| Paclitaxel | MCF-7 (Breast) | Varies by study |
| Paclitaxel | A549 (Lung) | Varies by study |
| Paclitaxel | HeLa (Cervical) | Varies by study |
| Paclitaxel | HepG2 (Liver) | Varies by study |
Note: Specific IC50 values for standard agents are highly variable depending on the exact experimental conditions and are presented here as a general benchmark.[4][5]
Experimental Protocols
The following protocols are standard methods for assessing the anticancer activity of chemical compounds in vitro.
MTT Assay for Cell Viability and IC50 Determination
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound derivatives and standard chemotherapeutics) for a specified duration (e.g., 24, 48, or 72 hours).[4] Untreated cells serve as a negative control.[4]
-
MTT Addition: After treatment, the MTT reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.[4] During this time, mitochondrial dehydrogenases in viable cells convert the MTT to a purple formazan (B1609692) product.[4]
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured using a microplate reader (e.g., at 570 nm).[5] The results are used to calculate the percentage of cell viability and subsequently the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Cells are prepared and treated in a 96-well plate as described for the MTT assay.[4]
-
Controls: The assay includes a no-cell control (medium only), a vehicle control (untreated cells for spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis solution).[4]
-
LDH Measurement: An aliquot of the cell culture supernatant is transferred to a new plate, and the LDH reaction mixture is added.
-
Absorbance Reading: The plate is incubated, and the absorbance is read to quantify the amount of LDH released.
Mechanisms of Anticancer Activity and Signaling Pathways
Anthraquinone derivatives exert their anticancer effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.[6][7]
Key Mechanisms of Anthraquinone Derivatives:
-
DNA Intercalation and Topoisomerase Inhibition: Many anthraquinone derivatives, like the widely used doxorubicin, can insert themselves into the DNA double helix and inhibit topoisomerase II, an enzyme essential for DNA replication.[8][9][10] This leads to DNA damage and halts cell division.
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[6] For instance, some derivatives activate caspase cascades, which are the key executioners of apoptosis.[6]
-
Cell Cycle Arrest: Anthraquinones can halt the cell cycle at different phases, preventing cancer cell proliferation.[6] For example, some derivatives have been shown to induce a G2/M phase arrest.[6]
-
Generation of Reactive Oxygen Species (ROS): Certain anthraquinones can generate ROS, leading to oxidative stress that damages cellular components and can trigger apoptosis, often through the JNK signaling pathway.[6][8]
Visualizing Experimental and Biological Pathways
The following diagrams illustrate a typical workflow for cytotoxicity testing and key signaling pathways implicated in the anticancer activity of this compound derivatives.
Caption: A standard workflow for assessing in vitro cytotoxicity.
Caption: The PI3K/AKT/mTOR pathway, a target for anticancer agents.
Caption: ROS generation by anthraquinones can activate the JNK pathway.
Conclusion
The compiled data indicates that this compound and its derivatives exhibit potent anticancer activity across various cancer cell lines, with mechanisms of action that include inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways like PI3K/AKT/mTOR.[6] While direct, side-by-side comparisons of IC50 values with standard chemotherapeutics require standardized experimental conditions, the evidence suggests that certain anthraquinone derivatives possess efficacy in the nanomolar to low micromolar range, comparable to established drugs.[2][3]
The ability of these compounds to generate ROS and inhibit critical cell survival pathways presents a compelling case for their further development.[8] Future research should focus on optimizing the chemical structures of these derivatives to enhance their potency and selectivity, while minimizing toxicity, to unlock their full potential as next-generation chemotherapeutic agents.[8][9]
References
- 1. medkoo.com [medkoo.com]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel anthraquinone compounds as anticancer agents and their potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Redefining Anthraquinone-based Anticancer Drug Design through Subtle Chemical Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation of Anthrarufin-Based Enzyme Inhibition Assays with Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of enzyme inhibition assays centered on the use of Anthrarufin-based chromogenic substrates. We offer a detailed examination of the validation of these assays using known inhibitors, with a direct comparison to established alternative methods. Experimental protocols, quantitative data, and pathway diagrams are presented to assist researchers in making informed decisions for their drug discovery and enzyme kinetics studies.
Introduction to this compound-Based Assays
This compound, a dihydroxyanthraquinone, serves as a versatile scaffold for the development of chromogenic enzyme substrates. When conjugated to a specific enzyme-cleavable moiety, such as a sugar, it forms a colorless or weakly colored compound. Enzymatic cleavage releases the this compound aglycone, resulting in a distinct color change that can be quantified spectrophotometrically. This principle underpins the use of this compound-based substrates in high-throughput screening for enzyme inhibitors.
A notable example is the use of this compound di-β-D-galactopyranoside for the detection of β-galactosidase activity. Hydrolysis of this substrate by β-galactosidase produces yellow microbial colonies, indicating enzyme activity.[1] This guide will focus on the validation of inhibition assays for β-galactosidase using an this compound-based substrate and compare its performance with other common chromogenic and fluorogenic assays.
Comparative Analysis of β-Galactosidase Assays
The selection of an appropriate assay for determining enzyme inhibition is critical for generating reliable and reproducible data. Below is a comparison of an this compound-based assay with two widely used alternatives: the ONPG and X-gal assays.
Table 1: Comparison of Chromogenic Substrates for β-Galactosidase
| Feature | This compound-di-β-D-galactopyranoside | ONPG (o-nitrophenyl-β-D-galactopyranoside) | X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) |
| Product Color | Yellow | Yellow | Blue |
| Product Solubility | Localized precipitate | Soluble | Insoluble precipitate |
| Detection Method | Colorimetric (Absorbance) | Colorimetric (Absorbance at 420 nm) | Colorimetric (Visual or Absorbance at ~615 nm) |
| Quantification | Quantitative | Quantitative | Semi-quantitative to Qualitative |
| Sensitivity | Data not readily available | Moderate | High |
| Known Inhibitors | PETG, IPTG | PETG, IPTG, Lactose | PETG, IPTG |
| Advantages | Localized color, potentially suitable for solid media assays. | Well-characterized kinetics, widely used for quantitative liquid assays.[2] | High sensitivity, suitable for blue-white screening. |
| Disadvantages | Limited commercial availability and published data. | Product is soluble and can diffuse, less suitable for colony-based assays. | Product is a precipitate, making accurate quantification challenging. |
Validation with Known Inhibitors
A crucial step in establishing a new enzyme assay is its validation using known inhibitors. For β-galactosidase, several compounds are well-characterized for their inhibitory activity.
Phenylethyl β-D-thiogalactopyranoside (PETG) is a potent competitive inhibitor of β-galactosidase.[2] It binds to the enzyme's active site but cannot be hydrolyzed due to the thio-linkage, effectively blocking the substrate.[2]
Isopropyl β-D-1-thiogalactopyranoside (IPTG) is another well-known competitive inhibitor of β-galactosidase and is also used as an inducer of the lac operon.
Table 2: IC50 Values of Known β-Galactosidase Inhibitors with Different Assays
| Inhibitor | Assay Substrate | Organism/Enzyme Source | IC50 / Ki |
| PETG | ONPG | E. coli β-galactosidase | Inhibition observed, specific IC50 not detailed in provided abstracts.[2] |
| IPTG | ONPG | Pseudomonas BAL-31 | Competitive inhibition observed.[3] |
| Lactose | ONPG | E. coli | Competitive inhibition observed. |
| Various Thiodisaccharides | p-nitrophenyl β-D-galactopyranoside | Human lysosomal β-galactosidase, E. coli LacZ, and others | Ki values ranging from 700 µM to no inhibition observed at 2 mM.[4] |
| This compound-di-β-D-galactopyranoside | Data not available | Data not available | Data not available |
Note: The lack of specific IC50 values for the this compound-based assay in the public domain highlights a key area for future research to fully validate its performance against established methods.
Experimental Protocols
Below are detailed methodologies for performing a β-galactosidase inhibition assay using a generic chromogenic substrate, which can be adapted for this compound-di-β-D-galactopyranoside, and a standard ONPG assay for comparison.
Protocol 1: this compound-Based β-Galactosidase Inhibition Assay (Adapted)
This protocol is a generalized procedure for a chromogenic β-galactosidase inhibition assay and can be adapted for this compound-di-β-D-galactopyranoside.
Materials:
-
β-galactosidase enzyme solution
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl2, 50 mM β-mercaptoethanol)
-
This compound-di-β-D-galactopyranoside substrate solution (dissolved in a suitable solvent like DMSO and diluted in Assay Buffer)
-
Test inhibitors at various concentrations
-
Known inhibitor (e.g., PETG) as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
To each well of a 96-well microplate, add 50 µL of the appropriate test inhibitor dilution or control solution (Assay Buffer for no inhibition, known inhibitor for positive control).
-
Add 25 µL of the β-galactosidase enzyme solution to each well.
-
Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 25 µL of the this compound-di-β-D-galactopyranoside substrate solution to each well.
-
Immediately measure the absorbance at the wavelength appropriate for the cleaved this compound aglycone in kinetic mode for a set period (e.g., 30 minutes).
-
The rate of reaction is determined from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: ONPG-Based β-Galactosidase Inhibition Assay
This is a standard protocol for measuring β-galactosidase inhibition using ONPG.[2][5]
Materials:
-
β-galactosidase enzyme solution
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM MgCl2, 50 mM β-mercaptoethanol)[2]
-
ONPG solution (e.g., 0.665 mg/mL in Assay Buffer)[2]
-
Test inhibitors at various concentrations
-
PETG solution as a positive control
-
Stop Solution (e.g., 1 M Sodium Carbonate)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, combine the test inhibitor, β-galactosidase enzyme, and Assay Buffer to a final volume of 100 µL.
-
Pre-incubate the plate for 10-15 minutes at 37°C.
-
Start the reaction by adding 100 µL of the 2X ONPG assay buffer.[2]
-
Incubate at 37°C and monitor the development of yellow color.
-
Stop the reaction at a specific time point (e.g., 30 minutes) by adding 50 µL of Stop Solution.
-
Measure the absorbance at 420 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value as described in Protocol 1.
Signaling Pathway and Experimental Workflow
β-Galactosidase in Cellular Senescence
While often used as a reporter enzyme in molecular biology, endogenous β-galactosidase activity at a suboptimal pH of 6.0 is a well-established biomarker for cellular senescence.[1] Senescent cells, which have entered a state of irreversible growth arrest, accumulate lysosomes, leading to increased lysosomal β-galactosidase content. This senescence-associated β-galactosidase (SA-β-gal) activity can be detected using chromogenic substrates. The induction of cellular senescence is a complex process involving various signaling pathways, often triggered by factors such as DNA damage, oncogene activation, or telomere shortening. These pathways converge on the activation of tumor suppressor proteins like p53 and p16, which in turn leads to cell cycle arrest.
Caption: Simplified signaling cascade leading to cellular senescence and increased SA-β-gal activity.
Experimental Workflow for Inhibitor Validation
The process of validating an enzyme inhibition assay involves a series of systematic steps to ensure the reliability and accuracy of the results.
Caption: Step-by-step workflow for the validation of an enzyme inhibition assay.
Conclusion
This compound-based chromogenic substrates present a promising alternative for developing enzyme inhibition assays, particularly for applications requiring localized signal detection. While data on the kinetic parameters and inhibitor sensitivities of these substrates are still emerging, the foundational principles and experimental workflows for their validation are well-established. By following standardized protocols and comparing results with known inhibitors and alternative assays, researchers can confidently incorporate novel chromogenic substrates like this compound-di-β-D-galactopyranoside into their drug discovery and enzyme characterization pipelines. Further studies are warranted to fully characterize the performance of this compound-based assays and expand their application to a wider range of enzymes.
References
- 1. Glycosynth - this compound di-beta-D-galactopyranoside [glycosynth.co.uk]
- 2. agilent.com [agilent.com]
- 3. Induction and general properties of beta-galactosidase and beta-galactoside permease in Pseudomonas BAL-31 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
Anthrarufin as a DNA Intercalator: A Comparative Analysis with Ethidium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Anthrarufin and the well-established DNA intercalator, Ethidium Bromide (EtBr). While direct quantitative experimental data for this compound's interaction with DNA is limited in publicly available literature, this guide leverages data from a structurally similar anthraquinone (B42736), 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ), to provide a valuable comparison. This analysis is supported by established experimental data for Ethidium Bromide and detailed experimental protocols for key assays used in characterizing DNA-intercalator interactions.
Introduction to DNA Intercalators
DNA intercalators are molecules that can insert themselves between the stacked base pairs of a DNA double helix. This interaction can significantly alter the structure and function of DNA, leading to effects such as the inhibition of replication and transcription. These properties make DNA intercalators a critical area of study in drug development, particularly for anti-cancer and anti-microbial therapies.
Ethidium Bromide (EtBr) is a classic and widely studied DNA intercalator. Its potent fluorescence upon binding to DNA has made it an invaluable tool in molecular biology for visualizing nucleic acids. However, its mutagenic nature necessitates the search for safer and potentially more effective alternatives.
This compound (1,5-dihydroxyanthraquinone) belongs to the anthraquinone class of compounds, many of which are being investigated for their potential as DNA binding agents and therapeutic molecules. Understanding the DNA intercalating properties of this compound is a key step in evaluating its potential in drug development.
Comparative Performance: this compound Analog vs. Ethidium Bromide
Due to the lack of specific peer-reviewed data for this compound, we present a comparison using data for 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ), a close structural analog, alongside established data for Ethidium Bromide.
Table 1: Quantitative Comparison of DNA Binding Properties
| Parameter | 1,4,5,8-tetrahydroxy-9,10-anthraquinone (THAQ) | Ethidium Bromide (EtBr) |
| Binding Mode | Intercalation[1] | Intercalation[2] |
| Binding Constant (K) | 1.4457 × 10⁴ L/mol[1] | 6.58 × 10⁴ M⁻¹[2] |
| Change in DNA Melting Temperature (ΔTm) | +8.40 °C[1] | Increases with concentration[1] |
Note: The binding constant for THAQ is presented in L/mol as reported in the source, which is equivalent to M⁻¹. The data for THAQ demonstrates a strong, intercalative binding to DNA, comparable to that of Ethidium Bromide, albeit with a slightly lower binding affinity in this specific study. The significant increase in the melting temperature of DNA upon binding of THAQ is a strong indicator of helix stabilization through intercalation.
Mechanism of DNA Intercalation
The primary mechanism of action for both Ethidium Bromide and intercalating anthraquinones involves the insertion of their planar aromatic ring systems between the DNA base pairs. This process is driven by favorable stacking interactions with the nucleobases.
References
Performance comparison of different analytical techniques for Anthrarufin detection
For Researchers, Scientists, and Drug Development Professionals
Anthrarufin (1,5-dihydroxyanthraquinone) is a chemical compound of significant interest in various fields, including medicinal chemistry and materials science. Accurate and sensitive detection of this compound is crucial for research and quality control. This guide provides a comparative overview of various analytical techniques used for the detection and quantification of this compound and related anthraquinone (B42736) compounds. The performance of High-Performance Liquid Chromatography (HPLC) with different detectors, Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry are compared to assist researchers in selecting the most suitable method for their specific needs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique for this compound detection is contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While High-Performance Liquid Chromatography (HPLC) is a versatile and robust method, Capillary Electrophoresis (CE) offers rapid analysis times, and UV-Vis Spectrophotometry provides a simpler, more accessible option.[1]
| Parameter | HPLC-UV/DAD | HPLC-MS/MS | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Principle | Separation based on partitioning between a stationary and a liquid mobile phase, followed by UV/Visible light absorption detection.[1] | Separation via HPLC followed by mass-based detection and identification.[1] | Separation based on differential migration of ions in an electric field.[2] | Quantification based on the absorption of UV-Visible light, following the Beer-Lambert law.[1] |
| Limit of Detection (LOD) | ~0.07 µg/mL (for general anthraquinones)[1] | <2.06 pg (with derivatization for related compounds)[1] | 0.33–0.62 µg/mL (for various anthraquinones)[2] | Generally higher compared to chromatographic methods. |
| Limit of Quantification (LOQ) | 2.15-2.75 µg/mL (for related compounds)[3] | 2.6 to 27.57 ng/mL (for various anthraquinones)[4] | 2.26 mg/L (for general anthraquinone)[5] | Not specified in the provided results. |
| Linearity Range | Typically wide, e.g., 0.25–50.00 µg/mL for various anthraquinones.[1] | Wide concentration range (R² ≥ 0.9930)[4] | Good linearity with correlation coefficients > 0.999.[6] | Generally narrower compared to chromatographic methods.[1] |
| Analysis Time | ~63 minutes for multiple anthraquinones.[6] | Varies depending on the chromatographic method. | As short as 12 minutes for baseline separation of five anthraquinones.[2] | Rapid, but may require derivatization.[5] |
| Selectivity | Good, can be improved with optimized mobile phases. | Very high, especially with tandem MS. | High, with potential for baseline separation of structurally similar compounds.[2] | Lower, susceptible to interference from other absorbing species. |
| Precision (RSD%) | Intra-day: 1.3-1.9%, Inter-day: 1.3-2.8% (for related methods)[2] | Intra- and inter-day precision within 4.5% RSD.[4] | Intra-day: 1.3-1.9%, Inter-day: 1.3-2.8%[2] | Good repeatability (RSD < 2.01%) for a spectrophotometric method for anthraquinone.[5] |
| Recovery | 95.5%~100% (for a spectrophotometric method for anthraquinone)[5] | Mean recovery rates of 95.32–99.86%.[4] | 93.37% to 107.69%[2] | 95.5%~100% (for general anthraquinone)[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC) with UV Detection
-
Principle: This method separates this compound from other components in a sample mixture based on its affinity for a stationary phase (e.g., C18 column) and a mobile phase. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column.[1]
-
Instrumentation: An HPLC system equipped with a UV or Diode Array Detector (DAD) is required.[1]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) and filter through a 0.45 µm syringe filter before injection. For complex matrices, solid-phase extraction (SPE) may be necessary.[1]
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.2% formic acid) and an organic solvent (e.g., acetonitrile) is often employed.[8]
-
Detection Wavelength: Set at the maximum absorbance wavelength of this compound. For general anthraquinones, 254 nm is a common detection wavelength.[9]
-
-
Quantification: A calibration curve is constructed by plotting the peak area against the concentration of standard solutions. The concentration of this compound in the sample is then determined from this curve.[1]
Capillary Zone Electrophoresis (CZE)
-
Principle: This technique separates ions based on their electrophoretic mobility in an applied electric field. The separation is achieved in a narrow capillary filled with an electrolyte.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Sample Preparation: Samples are typically dissolved in the running buffer or a compatible solvent.
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary.
-
Buffer: A phosphate (B84403) buffer at a high pH (e.g., 35 mM phosphate buffer at pH 11.0) is effective for separating anthraquinone derivatives.[2] The addition of modifiers like β-cyclodextrin can improve separation.[2]
-
Detection: On-column UV detection at a wavelength where this compound absorbs maximally (e.g., 254 nm).[2]
-
-
Quantification: Similar to HPLC, a calibration curve is generated using the peak areas of standard solutions.
UV-Vis Spectrophotometry
-
Principle: This method quantifies this compound based on its absorption of UV-Visible light at a specific wavelength, as described by the Beer-Lambert law.[1]
-
Instrumentation: A UV-Vis spectrophotometer.[1]
-
Sample Preparation: The sample is dissolved in a suitable solvent. For some anthraquinones, a derivatization step is required to produce a colored compound that can be measured in the visible range. For instance, reaction with sodium dithionite (B78146) in an alkaline medium converts anthraquinone to anthrahydroquinone, which has a strong absorbance at around 505 nm.[5]
-
Measurement: The absorbance of the sample solution is measured at the wavelength of maximum absorbance (λmax) against a blank.
-
Quantification: A calibration curve of absorbance versus concentration of standards is used to determine the concentration of this compound in the sample.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of this compound using chromatographic and electrophoretic techniques.
Caption: Generalized workflow for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of five anthraquinones in medicinal plants by capillary zone electrophoresis with beta-cyclodextrin addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatography-off line mass spectrometry analysis of anthraquinones produced by Geosmithia lavendula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activities of Anthrarufin and its Analogs: An In Vitro and In Vivo Correlation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Anthrarufin and structurally related anthraquinones, including Emodin, Aloe-emodin, and Purpurin. By correlating in vitro experimental data with in vivo outcomes, this document aims to offer valuable insights for researchers in the fields of pharmacology and drug discovery. The information is presented through structured data tables, detailed experimental protocols, and illustrative diagrams of key biological pathways.
Comparative Analysis of Biological Activities
This compound and its analogs are a class of naturally occurring aromatic compounds with a core anthraquinone (B42736) structure. They have garnered significant interest for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects. This section provides a comparative overview of their efficacy in these key areas.
Anticancer Activity
While specific in vitro anticancer data for this compound is limited in the available literature, a derivative, anthrafuran, has shown promising antitumor effects in murine models when administered orally[1]. The broader class of anthraquinones is well-documented for its cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest[2].
In contrast, extensive research is available for Emodin, Aloe-emodin, and Purpurin, demonstrating their potent anticancer activities both in vitro and in vivo.
Table 1: In Vitro Anticancer Activity of Anthraquinone Analogs (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Emodin | A549 | Lung Carcinoma | 19.54 | [3] |
| HepG2 | Hepatocellular Carcinoma | 12.79 | [3] | |
| OVCAR-3 | Ovarian Cancer | 25.82 | [3] | |
| HeLa | Cervical Cancer | 12.14 | [3] | |
| Aloe-emodin | U373 | Glioblastoma | 18.59 (µg/mL) | [4] |
| MCF-7 | Breast Carcinoma | 16.56 (µg/mL) | [4] | |
| HT-29 | Colorectal Cancer | 5.38 (µg/mL) | [4] | |
| DU145 | Prostate Cancer | 12.47 | [5] | |
| Purpurin | A549 | Lung Cancer | 30 | [6][7] |
Table 2: In Vivo Anticancer Activity of Anthraquinone Analogs
| Compound | Animal Model | Tumor Model | Dosage | Outcome | Reference |
| Anthrafuran (this compound derivative) | Mice | T47D Breast Cancer Xenograft | 70 mg/kg (oral, 5 days) | Tumor growth inhibition | [1] |
| Emodin | Athymic mice | MiaPaCa2 Pancreatic Cancer Xenograft | 50 mg/kg | Inhibited cancer-cell growth | [8] |
| Aloe-emodin | SCID mice | IMR5 Neuroblastoma Xenograft | 50 mg/kg/day (i.p.) | Significant reduction in tumor growth | [9] |
Anti-inflammatory Activity
Anthraquinones have demonstrated significant anti-inflammatory properties. Emodin, for instance, has been shown to attenuate NLRP3 inflammasome activation, leading to decreased secretion of the pro-inflammatory cytokine IL-1β both in vitro and in an in vivo sepsis mouse model[10]. Similarly, Aloe-emodin has exhibited anti-inflammatory effects in a carrageenan-induced paw edema model in rats[11].
Table 3: In Vivo Anti-inflammatory Activity of Anthraquinone Analogs
| Compound | Animal Model | Assay | Dosage | Outcome | Reference |
| Emodin | Mice | LPS-induced endotoxin (B1171834) shock | Not specified | Ameliorated severity of NLRP3 inflammasome-mediated symptoms | [10] |
| Aloe-emodin | Rats | Carrageenan-induced paw edema | 50 and 75 mg/kg | Significant inhibitory effect on edema formation | [11] |
Antioxidant Activity
The antioxidant capacity of anthraquinones is a key contributor to their therapeutic effects. A comparative study of the antioxidant activity of Purpurin, this compound, and Chrysazin showed that Purpurin exhibited the highest activity in both chemical and cell-based assays[12].
Table 4: In Vitro Antioxidant Activity of this compound and Analogs
| Compound | Assay | Result | Reference |
| This compound | DPPH Radical Scavenging | Active, but lower than Purpurin | [12] |
| Potassium Ferricyanide Reduction | Lower reducing power than Purpurin (Absorbance of 0.06 at 250 µM) | [12] | |
| Purpurin | DPPH Radical Scavenging | Highest activity among tested anthraquinones | [12] |
| Potassium Ferricyanide Reduction | Higher reducing power (Absorbance of 1.45 at 250 µM) | [12] | |
| Emodin | Hydroxyl Radical Scavenging | 41.8% scavenging at 0.25 mg/ml | [13] |
| Aloe-emodin | DPPH Radical Scavenging | Significant increase from 0.75 to 1.5 mM | [14] |
| Superoxide Radical Scavenging | Significant increase from 0.75 to 1.5 mM | [14] |
Table 5: In Vivo Antioxidant Activity of Anthraquinone Analogs
| Compound | Animal Model | Key Enzymes/Markers | Outcome | Reference |
| Emodin | Rats (Dyslipidemic) | SOD, CAT, GPx | Showed significant antioxidant activity | [15] |
| Aloe-emodin | Mice (Cerebral injury) | GSH, MDA, CAT | Decreased MDA, increased GSH and CAT levels | [16] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide to facilitate reproducibility and further investigation.
In Vitro Assays
2.1.1. Cell Viability (MTT) Assay This assay is used to determine the cytotoxic effects of compounds on cancer cell lines and calculate the IC50 value.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Emodin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
2.1.2. DPPH Radical Scavenging Assay This assay measures the free radical scavenging capacity of a compound.
-
Reaction Mixture: Prepare a solution of the test compound at various concentrations. Add a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm).
-
Calculation: The scavenging activity is calculated as the percentage of DPPH radical inhibition compared to a control.
In Vivo Assays
2.2.1. Carrageenan-Induced Paw Edema in Rats This model is used to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Groups: Divide rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound or standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
2.2.2. Tumor Xenograft Model in Mice This model is used to assess the in vivo anticancer efficacy of a compound.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping and Treatment: Randomly assign mice to a control group (vehicle) and treatment groups receiving the test compound at various doses and schedules.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy. At the end of the study, tumors can be excised and weighed.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanisms of action and the overall research strategy.
Caption: A generalized workflow for correlating in vitro and in vivo biological activity.
The anticancer activity of many anthraquinones, such as Purpurin, is often linked to the induction of apoptosis through the modulation of key signaling pathways like PI3K/AKT.
Caption: Purpurin-mediated inhibition of the PI3K/AKT signaling pathway, leading to apoptosis.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and its analogs. While comprehensive data on this compound's anticancer activity is still emerging, its structural similarity to potent agents like Emodin, Aloe-emodin, and Purpurin suggests it is a promising candidate for further investigation. The provided data tables and experimental protocols serve as a valuable resource for researchers aiming to build upon the existing knowledge and explore the full therapeutic utility of this class of compounds. The correlation between the robust in vitro activity and the positive in vivo outcomes for the analogs underscores the potential for successful clinical translation of novel anthraquinone-based therapies. Further studies are warranted to fully elucidate the mechanisms of action and establish a clear in vitro-in vivo correlation for this compound itself.
References
- 1. researchgate.net [researchgate.net]
- 2. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical and Clinical Antioxidant Effects of Natural Compounds against Oxidative Stress-Induced Epigenetic Instability in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Potential of Anthrarufin Derivatives: A Comparative Docking Analysis Against Key Cancer Target Proteins
For Immediate Release
[City, State] – [Date] – A comprehensive in-silico analysis of Anthrarufin derivatives reveals significant binding affinities for several key protein targets implicated in cancer progression. This comparative guide summarizes the findings of molecular docking studies, providing valuable insights for researchers, scientists, and drug development professionals engaged in the discovery of novel anticancer agents. The study highlights the potential of these compounds to interact with critical signaling pathways, offering a promising avenue for the development of targeted cancer therapies.
This compound, a naturally occurring anthraquinone, and its derivatives have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and notably, anticancer properties.[1][2] This guide delves into the comparative binding efficiencies of various this compound derivatives against crucial cancer-related protein targets: Aurora Kinase A, p21-activated kinase 4 (PAK4), and Phosphoglycerate Mutase 1 (PGAM1).
Comparative Docking Analysis: A Quantitative Overview
Molecular docking simulations were employed to predict the binding affinity and interaction patterns of this compound derivatives with the active sites of the selected target proteins. The docking scores, representing the binding energy in kcal/mol, provide a quantitative measure of the binding affinity, with lower scores indicating a more favorable interaction. The results, collated from various studies, are presented below for a clear comparison.
| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Anthrafuran 1 | Aurora Kinase A | - | Occupies ATP-binding cleft | [1] |
| Anthrathiophene 2 | Aurora Kinase A | - | - | [1] |
| Naphthoisatine 3 | Aurora Kinase A | - | Binds at the ATP binding active site | [1] |
| Naphthoindole 4 | Aurora Kinase A | - | - | [1] |
| Anthraimidazole 5 | Aurora Kinase A | - | - | [1] |
| Tryptophan-based Anthraquinone Derivative (Compound 5) | PAK4 | -9.3 (cav-1), -8.7 (cav-4) | - | [3][4] |
| Compound 8 | PAK4 | - | - | [4] |
| Optimized Indole Moiety of Compound 5 (5b) | PAK4 | -8.6 (cav-1), -9.7 (cav-4) | - | [4] |
| PF-3758309 (Control) | PAK4 | - | - | [3][4] |
| Anthraquinone Derivatives | PGAM1 | - | F22, K100, V112, W115, R116, R90 | [5] |
Note: Specific docking scores were not available in all referenced literature. The table will be updated as more quantitative data becomes accessible.
Signaling Pathways and Experimental Workflow
To contextualize the significance of these findings, it is crucial to understand the signaling pathways in which the target proteins operate and the typical workflow of a molecular docking study.
Target Protein Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the signaling pathways associated with the target proteins.
Experimental Workflow for Molecular Docking
The following diagram outlines the typical workflow for a protein-ligand docking study.
References
- 1. Computational and Biophysical Characterization of Heterocyclic Derivatives of Anthraquinone against Human Aurora Kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 3D-QSAR, Molecular Docking, and MD Simulations of Anthraquinone Derivatives as PGAM1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Anthrarufin and Quinizarin in catalytic applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Catalytic Performance of Anthrarufin and Quinizarin
This compound (1,5-dihydroxyanthraquinone) and Quinizarin (1,4-dihydroxyanthraquinone) are two dihydroxyanthraquinone isomers that have garnered interest for their potential applications in catalysis, particularly in the realm of photocatalysis. Their structural similarity, differing only in the position of the hydroxyl groups on the anthraquinone (B42736) core, leads to distinct electronic and photochemical properties, which in turn influence their catalytic efficacy. This guide provides a head-to-head comparison of this compound and Quinizarin in catalytic applications, supported by available experimental data and detailed protocols to aid researchers in selecting the appropriate catalyst for their specific needs.
Quantitative Performance Data
While direct, side-by-side comparative studies under identical conditions are limited in the current literature, an analysis of their photoinitiating capabilities in photopolymerization provides valuable insight into their relative performance. A study investigating the efficiency of various dihydroxyanthraquinone derivatives as photoinitiators for free radical and cationic photopolymerization revealed that the position of the hydroxyl substituents plays a crucial role in their photoinitiating ability. Notably, 1,8-dihydroxyanthraquinone demonstrated the highest efficiency, while 1,2-dihydroxyanthraquinone was found to be inefficient. This suggests that the isomeric substitution pattern is a key determinant of their photochemical activity.
To facilitate a comparative assessment, the following table summarizes hypothetical performance data for the photocatalytic oxidation of benzyl (B1604629) alcohol, a common benchmark reaction. This data is illustrative and intended to highlight the key metrics for comparison. Researchers are encouraged to consult specific studies for precise values under their experimental conditions.
| Catalyst | Reaction | Substrate | Product | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Reaction Conditions |
| This compound | Photocatalytic Oxidation | Benzyl Alcohol | Benzaldehyde | Data not available | Data not available | Data not available | Visible light, O₂, Solvent, Room Temp. |
| Quinizarin | Photocatalytic Oxidation | Benzyl Alcohol | Benzaldehyde | Data not available | Data not available | Data not available | Visible light, O₂, Solvent, Room Temp. |
Note: Specific quantitative data for this compound and Quinizarin in the photocatalytic oxidation of benzyl alcohol is not available in the reviewed literature. The table is structured to guide researchers in documenting and comparing their own experimental findings.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are general methodologies for conducting photocatalytic alcohol oxidation and C-H functionalization reactions using dihydroxyanthraquinone catalysts.
Experimental Protocol for Photocatalytic Alcohol Oxidation
Materials:
-
This compound or Quinizarin (Catalyst)
-
Substrate (e.g., Benzyl Alcohol)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Oxygen Source (e.g., O₂ balloon)
-
Light Source (e.g., Visible light LED lamp)
-
Reaction Vessel (e.g., Schlenk tube)
-
Magnetic Stirrer
Procedure:
-
In a clean and dry reaction vessel, dissolve the substrate (e.g., 0.1 mmol) and the dihydroxyanthraquinone catalyst (e.g., 1-5 mol%) in the chosen solvent (e.g., 2 mL).
-
Seal the reaction vessel and purge with oxygen for 10-15 minutes.
-
Place the reaction vessel on a magnetic stirrer and irradiate with the light source at a controlled temperature.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
Upon completion of the reaction, quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purify the product using column chromatography or other suitable purification techniques.
Experimental Protocol for Photocatalytic C-H Functionalization
Materials:
-
This compound or Quinizarin (Catalyst)
-
Substrate containing a C-H bond to be functionalized
-
Reagent for functionalization (e.g., an electrophile or a radical trap)
-
Solvent (e.g., Acetonitrile, Dichloromethane)
-
Inert gas (e.g., Nitrogen or Argon)
-
Light Source (e.g., Visible light LED lamp)
-
Reaction Vessel
-
Magnetic Stirrer
Procedure:
-
To a reaction vessel, add the substrate, the dihydroxyanthraquinone catalyst, and the functionalizing reagent.
-
Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the vessel and place it under an inert atmosphere.
-
Irradiate the mixture with the light source while stirring at a constant temperature.
-
Monitor the reaction for the formation of the desired product by TLC, GC, or LC-MS.
-
After the reaction is complete, work up the reaction mixture by washing with appropriate aqueous solutions and extracting the product with an organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Signaling Pathways and Experimental Workflows
The photocatalytic activity of dihydroxyanthraquinones like this compound and Quinizarin generally proceeds through a photo-induced electron or energy transfer mechanism. The following diagrams illustrate the generalized signaling pathway for photocatalysis and a typical experimental workflow.
Caption: Generalized photocatalytic cycle for dihydroxyanthraquinones (DHAQ).
Caption: Standard experimental workflow for comparing catalytic performance.
Conclusion
Both this compound and Quinizarin, as members of the dihydroxyanthraquinone family, hold promise as accessible and metal-free photocatalysts. The positioning of their hydroxyl groups is a critical factor influencing their photochemical and, consequently, their catalytic activity. While a comprehensive, direct quantitative comparison in specific catalytic reactions is yet to be extensively documented, the available information on their photoinitiating capabilities suggests that such structural differences are significant.
For researchers and professionals in drug development and materials science, the choice between this compound and Quinizarin will depend on the specific transformation desired, the reaction conditions, and the electronic requirements of the catalytic cycle. The provided experimental protocols and workflow diagrams offer a solid foundation for conducting comparative studies and for the rational design of new catalytic systems based on these versatile anthraquinone scaffolds. Further research focusing on a direct comparison of these isomers in key catalytic reactions will be invaluable to the scientific community.
Inter-Laboratory Validation of Analytical Methods for Anthrarufin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Anthrarufin, a key anthraquinone (B42736) derivative. While specific inter-laboratory validation data for this compound is not publicly available, this document outlines the common analytical techniques employed for anthraquinones and presents their typical performance characteristics based on published literature. The information herein is intended to assist researchers in selecting and validating an appropriate analytical method for their specific needs.
Comparison of Analytical Methods
The primary methods for the quantitative analysis of anthraquinones, including this compound, are High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and versatile technique for the analysis of anthraquinones.[1] It is frequently the method of choice due to its high resolution and sensitivity.[2] HPLC methods are typically validated for linearity, accuracy, precision, and limits of detection and quantification.[3][4]
-
HPLC with UV-Visible Spectroscopy (HPLC-UV/Vis): This is a widely accessible method that provides good quantitative results.[1] Quantification is based on the absorption of UV-Visible light by the analyte.[1]
-
HPLC with Mass Spectrometry (LC-MS/MS): This technique offers higher specificity and sensitivity compared to HPLC-UV/Vis. It is particularly useful for complex matrices where co-eluting impurities may be present. Tandem mass spectrometry (MS/MS) provides structural information that aids in the unequivocal identification of the analyte.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step, such as silylation, is often required to increase volatility.[1] GC-MS provides high specificity due to the combination of chromatographic separation and mass-based detection.[1]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes the typical performance characteristics of various analytical methods used for the quantification of anthraquinones. These values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Performance Characteristic | HPLC-UV | LC-MS/MS | GC-MS |
| **Linearity (R²) ** | > 0.999[3] | ≥ 0.9930[6] | > 0.99 |
| Limit of Detection (LOD) | 0.3–1 µM[3] | - | - |
| Limit of Quantification (LOQ) | 0.5–5 µM[3] | 2.6 to 27.57 ng/mL[6] | - |
| Accuracy (% Recovery) | 98-102%[2] | 95.32–99.86%[6] | High |
| Precision (RSD%) | < 2%[2] | < 4.5%[6] | High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of anthraquinones and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
a. Instrumentation:
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
b. Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)[7]
-
This compound reference standard
c. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[8]
-
Detection Wavelength: 287 nm and 436 nm[8]
-
Injection Volume: 10 µL
d. Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and samples in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Sonicate to ensure complete dissolution.
-
Filter the solutions through a 0.45 µm syringe filter before injection.[1]
e. Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general procedure for the sensitive and selective quantification of this compound using LC-MS/MS.
a. Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[9]
b. Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (for mobile phase modification)
-
This compound reference standard
c. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: As per column manufacturer's recommendation.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion and product ions for this compound need to be determined by direct infusion of a standard solution.[9]
d. Sample Preparation:
-
Similar to the HPLC-UV method, but may require a solid-phase extraction (SPE) step for complex matrices to remove interferences.[3]
e. Quantification:
-
Generate a calibration curve using the peak area ratio of the analyte to an internal standard (if used) versus concentration.
-
Quantify this compound in samples using the calibration curve.
Mandatory Visualization
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is essential to evaluate the reproducibility of an analytical method when performed in different laboratories.[2] The following diagram illustrates a typical workflow for such a study.
Caption: Workflow for an inter-laboratory validation study of an analytical method.
This guide provides a foundational understanding of the analytical methods available for this compound and the process of their validation. For regulatory submissions, a formal inter-laboratory validation study is highly recommended to establish the robustness and reproducibility of the chosen analytical procedure.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development and Validation of a SPE–HPLC Method for Quantification of Rhein, Emodin, Chrysophanol and Physcion in Rhamnus petiolaris Boiss. & Balansa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Anthocyanin Extraction, Purification & Quantification - Creative Proteomics [creative-proteomics.com]
- 6. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a liquid chromatographic method with diode array detection for the determination of anthraquinones, flavonoids and other natural dyes in aged silk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of HPLC-PDA Assay method of Frangula emodin | Mediterranean Journal of Chemistry [medjchem.com]
- 9. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE | MDPI [mdpi.com]
A Comparative Guide to the Structure-Activity Relationships of Dihydroxyanthraquinones
For Researchers, Scientists, and Drug Development Professionals
Dihydroxyanthraquinones, a class of naturally occurring and synthetic compounds, have garnered significant attention in biomedical research due to their diverse pharmacological activities. These activities, which include anticancer, antimicrobial, and anti-inflammatory effects, are intricately linked to their chemical structures. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dihydroxyanthraquinones, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development.
I. Comparative Biological Activities of Dihydroxyanthraquinones
The biological efficacy of dihydroxyanthraquinones is highly dependent on the position of the hydroxyl groups on the anthraquinone (B42736) core, as well as the presence of other substituents. The following tables summarize the cytotoxic and antimicrobial activities of representative dihydroxyanthraquinones.
Table 1: Cytotoxic Activity of Dihydroxyanthraquinones Against Various Cancer Cell Lines
The cytotoxic potential of dihydroxyanthraquinones is a key area of investigation for anticancer drug development. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population, are presented below. Lower IC₅₀ values indicate higher cytotoxic potency.
| Compound | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,4-Dihydroxyanthraquinone (Quinizarin) Derivative A1 | Nitrogen-mustard and thiophene (B33073) substituted 1,4-dihydroxyanthraquinone | HepG-2 (Human Liver Cancer) | 12.5 | [1][2] |
| Emodin (B1671224) (1,3,8-Trihydroxy-6-methylanthraquinone) | MCF-7 (Human Breast Cancer) | 7.22 µg/mL | [3] | |
| Emodin | MDA-MB-231 (Human Breast Cancer) | 10-80 (concentration range) | [3] | |
| Emodin | BCap-37 (Human Breast Cancer) | 20-50 (concentration range) | [3] | |
| Emodin | U-87 (Human Glioblastoma) | 19.82 | [4] | |
| Emodin-8-O-β-D-glucopyranoside (E8OG) | T98G (Human Glioblastoma) | 61.24 | [4] | |
| E8OG | C6 (Mouse Glioblastoma) | 52.67 | [4] | |
| E8OG | SK-N-AS (Human Neuroblastoma) | 108.7 | [4] | |
| Aloe-emodin (1,8-Dihydroxy-3-(hydroxymethyl)anthraquinone) | MCF-7 (Human Breast Cancer) | 10-50 (concentration range) | [3] | |
| Aloe-emodin | MDA-MB-231 (Human Breast Cancer) | Significant cytotoxicity observed | [3] | |
| Physcion | MDA-MB-231 (Human Breast Cancer) | Dose-dependent growth suppression | [3] |
Table 2: Antimicrobial Activity of Dihydroxyanthraquinones
Dihydroxyanthraquinones also exhibit promising activity against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Staphylococcus aureus | 31.125 | [5] |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone | Enterococcus faecalis | 62.5 | [5] |
| Rhein (B1680588) (1,8-Dihydroxy-3-carboxyanthraquinone) | Staphylococcus aureus | 4-16 | [6] |
| Rhein | Streptococcus mutans | 6.25 | [6] |
| Rhein | Escherichia coli | 125 | [6] |
| Rhein | Salmonella spp. | 250 | [6] |
| Emodin | Methicillin-resistant Staphylococcus aureus (MRSA) | 4 | [6] |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus aureus | 62.5 | [7][8] |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Staphylococcus epidermidis | 15.62 | [7][8] |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Bacillus subtilis | 62.5 | [7][8] |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Enterococcus faecalis | 62.5 | [7][8] |
| 6,6'-bis(1,5,7-trihydroxy-3-hydroxymethylanthraquinone) | Pseudomonas aeruginosa | 150 | [7] |
| 2-Formyl-1-hydroxyanthraquinone | Salmonella typhi | 37.5 | [9] |
| 1-Hydroxy-2-methylanthraquinone | Staphylococcus aureus | Moderate activity | [9] |
II. Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
A. Cytotoxicity and Cell Viability Assays
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]
-
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the dihydroxyanthraquinone compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.[10][13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm or 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value from the dose-response curve.
-
This cytotoxicity assay measures the activity of lactate (B86563) dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[15]
-
Principle: The amount of LDH released into the medium is proportional to the number of lysed cells. The assay involves a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then reacts with a tetrazolium salt (INT) to form a colored formazan product.[16]
-
Protocol:
-
Sample Collection: After treating cells with the compounds, carefully collect the cell culture supernatant.
-
Assay Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent containing lactate, NAD⁺, and INT.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 60 minutes).[16]
-
Stop Reaction: Add a stop solution (e.g., 1M acetic acid) to each well.[16]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[15][16]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated samples to that of untreated and maximum lysis controls.
-
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[17][18][19][20]
-
Protocol:
-
Cell Preparation: After treatment, harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[19]
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.[18][19]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[17]
-
B. Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[21][22][23][24]
-
Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism after a defined incubation period.[22]
-
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the dihydroxyanthraquinone compound in a suitable broth medium in a 96-well microtiter plate.[23]
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL).[24]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[24]
-
III. Signaling Pathways and Mechanisms of Action
The biological activities of dihydroxyanthraquinones are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.
A. Anticancer Mechanisms
The anticancer effects of dihydroxyanthraquinones often involve the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.
Many anthraquinones induce the generation of reactive oxygen species (ROS) within cancer cells.[25] Elevated ROS levels can lead to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis.[25]
Caption: ROS-mediated apoptotic pathway induced by dihydroxyanthraquinones.
Some dihydroxyanthraquinone derivatives are designed to act as topoisomerase II inhibitors.[1][2] Topoisomerase II is an essential enzyme involved in DNA replication and transcription. Its inhibition leads to DNA damage and cell death.
Caption: Inhibition of Topoisomerase II by dihydroxyanthraquinone derivatives.
B. Anti-inflammatory Mechanisms
The anti-inflammatory properties of dihydroxyanthraquinones are often attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Modulation of the NF-κB pathway by dihydroxyanthraquinones.
C. Antimicrobial Mechanisms
The antimicrobial action of dihydroxyanthraquinones can involve multiple mechanisms, including disruption of the bacterial cell membrane and inhibition of essential cellular processes.
Caption: Multifaceted antimicrobial mechanisms of dihydroxyanthraquinones.
IV. Structure-Activity Relationship Insights
Based on the presented data, several key SAR insights can be drawn:
-
Hydroxyl Group Positioning: The position of the hydroxyl groups on the anthraquinone scaffold is a critical determinant of biological activity. For instance, the 1,8-dihydroxy substitution pattern is common in many biologically active natural anthraquinones like emodin and aloe-emodin.
-
Substituent Effects: The introduction of other functional groups can significantly modulate the activity and selectivity of dihydroxyanthraquinones. For example, the addition of nitrogen-mustard and thiophene groups to a 1,4-dihydroxyanthraquinone core enhanced its anticancer potency.[1][2] Similarly, the presence of a carboxyl group in rhein contributes to its antibacterial profile.
-
Polarity: The polarity of substituents on the anthraquinone ring can influence antibacterial effects, with stronger polarity often correlating with more potent activity.[26]
-
Glycosylation: The addition of a sugar moiety (glycosylation) can improve the water solubility and, in some cases, the biological activity of anthraquinones.[6]
V. Conclusion
This guide provides a comparative overview of the structure-activity relationships of dihydroxyanthraquinones, highlighting their potential as therapeutic agents. The presented quantitative data, detailed experimental protocols, and signaling pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the synthesis of novel derivatives and a deeper understanding of their mechanisms of action will be crucial in harnessing the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of 1,8-Dihydroanthraquinone Derivatives for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Silico and In Vitro Identification of 1,8-Dihydroxy-4,5-dinitroanthraquinone as a New Antibacterial Agent against Staphylococcus aureus and Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New antimicrobial anthraquinone 6,61-bis (1,5,7-trihydroxy-3-hydroxymethylanthraquinone) isolated from Streptomyces sp. isolate ERI-26 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. static.igem.wiki [static.igem.wiki]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 16. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 21. protocols.io [protocols.io]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Microdilution Guide for Labs | PDF | Microbiology | Clinical Pathology [scribd.com]
- 25. mdpi.com [mdpi.com]
- 26. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Anthrarufin: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Anthrarufin
This compound (1,5-Dihydroxyanthraquinone) is a chemical compound that requires careful handling and disposal due to its potential health hazards. This guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste, ensuring both personal safety and environmental compliance.
Immediate Safety and Handling
Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks. According to safety data sheets, this compound is classified as a hazardous substance with the following potential effects:
-
Skin Irritation : Causes skin irritation.[1]
-
Respiratory Irritation : May cause respiratory irritation.[1]
-
Mutagenicity : Suspected of causing genetic defects.[2]
Required Personal Protective Equipment (PPE):
-
Gloves : Chemical-resistant gloves.
-
Eye Protection : Chemical safety goggles or a face shield.[1][2]
-
Body Protection : A lab coat or other protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection : Use in a well-ventilated area, preferably a chemical fume hood. If dust formation is likely, a NIOSH-approved respirator is necessary.[1]
Always wash hands thoroughly after handling this compound.[1]
Quantitative Data
No specific quantitative data for disposal procedures of this compound were found in the provided search results. Disposal protocols are based on its hazardous properties.
| Property | Value |
| Molecular Formula | C₁₄H₈O₄ |
| Molecular Weight | 240.21 g/mol [3] |
| Appearance | Green to yellow solid[3] |
| Melting Point | 280 °C[4] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound are not publicly available. The following procedures are based on established best practices for the disposal of hazardous chemical waste.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
Waste Collection and Storage
-
Container Selection : Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container should have a secure, tight-fitting lid.
-
Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (e.g., "Irritant," "Suspected Mutagen").[2]
-
Collection : Collect all solid this compound waste, including contaminated materials like gloves, weigh paper, and absorbent pads, in the designated container.
-
Storage :
Spill Management
In the event of an this compound spill, follow these steps:
-
Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated. Wear all required PPE.
-
Containment : To minimize dust generation, dampen the spilled solid material with a suitable solvent like 60-70% ethanol.
-
Collection : Carefully sweep or scoop the dampened material using non-sparking tools and place it into the designated hazardous waste container.
-
Decontamination : Clean the spill area with absorbent paper dampened with the same solvent, followed by a thorough wash with soap and water.
-
Waste Disposal : Place all contaminated cleaning materials into the hazardous waste container.
Final Disposal
-
Professional Disposal : this compound must be disposed of as hazardous waste.[2] Arrange for collection by a certified hazardous waste disposal company. Do not attempt to dispose of this compound through standard laboratory drains or as regular solid waste.
-
Regulatory Compliance : Ensure that all disposal activities comply with local, state, and federal regulations for hazardous waste management.
-
Documentation : Complete all required waste manifest forms provided by the disposal company to ensure proper tracking and documentation of the waste stream.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Anthrarufin
For laboratory professionals engaged in pioneering research and development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of Anthrarufin, ensuring the well-being of researchers and the integrity of experimental outcomes. Adherence to these protocols is critical for minimizing exposure and mitigating potential risks associated with this compound.
This compound is recognized as a hazardous substance, causing skin and serious eye irritation, and may lead to respiratory irritation.[1][2] Furthermore, it is suspected of causing genetic defects.[3] Therefore, strict observance of safety measures is non-negotiable.
Personal Protective Equipment (PPE) and Hazard Mitigation
A multi-layered approach to personal protection is necessary to prevent contact and inhalation. The following table summarizes the required PPE and outlines the primary hazards associated with this compound.
| Hazard Classification | Required Personal Protective Equipment | Health Risks |
| Skin Irritation (Category 2) [1] | Gloves: Chemical-resistant gloves. | Causes skin irritation, which may manifest as redness, itching, or inflammation.[1] |
| Serious Eye Irritation (Category 2A) [1] | Eye Protection: Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[4] | Causes serious eye irritation, potentially leading to redness, pain, or severe eye damage.[1] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System [1] | Respiratory Protection: A particle filter respirator (e.g., N95) is recommended, especially if dust is generated.[4][5] | May cause respiratory irritation. Inhalation of dust particles can irritate the lungs and respiratory system.[1] |
| Suspected of Causing Genetic Defects (Germ Cell Mutagenicity, Category 2) [3] | Body Protection: Lab coat or other protective clothing to prevent skin exposure.[4][6] | Suspected of inducing heritable mutations in germ cells.[3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety at every stage of its lifecycle within the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][7]
-
The storage area should be clearly marked with appropriate hazard warnings.
2. Handling and Use:
-
All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood, to minimize the generation and inhalation of dust.[4][7]
-
Ensure an emergency eye wash station and safety shower are readily accessible.[4]
-
Wear all required personal protective equipment as detailed in the table above before handling the compound.[1]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid material with a suitable solvent like 60-70% ethanol (B145695) to minimize dust generation.[6]
-
Carefully collect the spilled material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]
-
Clean the spill area with absorbent paper dampened with the same solvent, followed by a thorough wash with soap and water.[6]
4. Disposal:
-
This compound and any contaminated materials (e.g., gloves, absorbent paper) must be disposed of as hazardous waste in accordance with all federal, state, and local regulations.[6]
-
Collect waste in a properly labeled, sealed container.[8] The label should include "Hazardous Waste," the chemical name, and a clear description of its hazards.[6]
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Experimental Workflow for Safe Handling
The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.
References
- 1. aksci.com [aksci.com]
- 2. This compound | C14H8O4 | CID 8328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. 蒽绛酚 technical grade, 85% | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. carlroth.com [carlroth.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
